Product packaging for 2-(3-Methylisoxazol-5-yl)acetic acid(Cat. No.:CAS No. 19668-85-0)

2-(3-Methylisoxazol-5-yl)acetic acid

カタログ番号: B012852
CAS番号: 19668-85-0
分子量: 141.12 g/mol
InChIキー: POEFJFLAFQWOTL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Product Overview 2-(3-Methylisoxazol-5-yl)acetic acid (CAS 57612-87-0) is a high-purity chemical reagent featuring an isoxazole heterocycle linked to an acetic acid moiety. This structure offers unique electronic properties and is an important building block in organic synthesis and medicinal chemistry research. With a molecular formula of C 6 H 7 NO 3 and a molecular weight of 141.13 g/mol, it is supplied for advanced laboratory applications . Research Applications and Value This compound serves as a key synthetic intermediate for developing novel molecules with potential biological activity. Its isoxazole core is a privileged scaffold in drug discovery. Research into similar isoxazole derivatives has demonstrated significant immunoregulatory potential, including immunosuppressive and anti-inflammatory properties in various in vitro and pre-clinical models . As such, this compound is a valuable precursor for researchers working on: Immune Function Modulators: Synthesis of novel compounds for investigating autoimmune diseases and inflammatory responses . Medicinal Chemistry: Serving as a building block for creating potential therapeutic agents, leveraging the isoxazole ring's bioactivity. Chemical Biology: Probing biological pathways and protein interactions where the isoxazole motif plays a key role. Handling and Safety This compound is intended for research purposes only in a controlled laboratory setting. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Recommended storage is sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO3 B012852 2-(3-Methylisoxazol-5-yl)acetic acid CAS No. 19668-85-0

特性

IUPAC Name

2-(3-methyl-1,2-oxazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-2-5(10-7-4)3-6(8)9/h2H,3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEFJFLAFQWOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400669
Record name 2-(3-methylisoxazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19668-85-0
Record name 2-(3-methylisoxazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methyl-1,2-oxazol-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-(3-Methylisoxazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methylisoxazol-5-yl)acetic acid is a heterocyclic carboxylic acid derivative. Its structural motif is of significant interest in medicinal chemistry, primarily due to its role as a key building block in the synthesis of ligands for the von Hippel-Lindau (VHL) protein. The VHL protein is a critical component of the cellular machinery that targets proteins for degradation, and its dysfunction is implicated in several cancers. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, with a focus on its relevance in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis and biological assays.

PropertyValueReference
Molecular Formula C₆H₇NO₃[1]
Molecular Weight 141.126 g/mol [1]
CAS Number 19668-85-0[1]
Melting Point 101-104 °C[1]
Boiling Point 306.7 °C at 760 mmHg[1]
pKa 3.70 ± 0.10 (Predicted)[1]
LogP 0.61010[1]
Density 1.292 g/cm³[1]
Refractive Index 1.508[1]
Flash Point 139.3 °C[1]
Storage Temperature 2-8 °C[1]

Synthesis and Purification

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route can be devised based on established isoxazole synthesis methodologies. A general approach involves the hydrolysis of the corresponding ester, which can be synthesized through various routes.

General Synthetic Approach

A common method for the synthesis of 5-substituted isoxazoles involves the reaction of a β-ketoester with hydroxylamine. The resulting isoxazole ester can then be hydrolyzed to the desired carboxylic acid.

Synthesis_Workflow reagents β-Ketoester + Hydroxylamine isoxazole_ester Isoxazole Ester Intermediate reagents->isoxazole_ester Cyclization hydrolysis Hydrolysis (e.g., NaOH, H₂O/MeOH) isoxazole_ester->hydrolysis final_product This compound hydrolysis->final_product purification Purification (Recrystallization or Chromatography) final_product->purification

Caption: General Synthetic Workflow for this compound.

Illustrative Experimental Protocol (Hydrolysis of Ester Precursor)

This protocol outlines the hydrolysis of a methyl or ethyl ester of this compound.

Materials:

  • Methyl or Ethyl 2-(3-methylisoxazol-5-yl)acetate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1N)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting ester in a suitable solvent such as methanol or a mixture of THF and water in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of sodium hydroxide (typically 2 equivalents) in water dropwise to the stirred solution of the ester.

  • Stir the reaction mixture at room temperature for several hours (e.g., 18-20 hours) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Acidify the aqueous layer to a pH of approximately 2 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

  • Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid buffer) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength around 210-220 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. The expected chemical shifts will be influenced by the specific deuterated solvent used.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic technique (LC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. The exact mass can be used to confirm the elemental composition.

Biological Relevance and Signaling Pathway

The primary documented application of this compound is as a synthetic precursor for ligands of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The VHL protein is a key component of a complex that targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation under normoxic (normal oxygen) conditions.[2][3][4]

In the presence of oxygen, prolyl hydroxylase enzymes (PHDs) hydroxylate specific proline residues on HIF-1α.[3] This hydroxylation event creates a binding site for the VHL protein.[3] The VHL protein, as part of the VBC-CUL2 E3 ubiquitin ligase complex (containing Elongin B, Elongin C, and Cullin-2), then polyubiquitinates HIF-1α.[4][5] This polyubiquitin tag serves as a signal for the 26S proteasome to degrade HIF-1α.[2][6]

Under hypoxic (low oxygen) conditions, the prolyl hydroxylases are inactive, and HIF-1α is not hydroxylated.[6] Consequently, VHL cannot bind to HIF-1α, which then stabilizes, translocates to the nucleus, and dimerizes with HIF-1β (also known as ARNT). This heterodimer acts as a transcription factor, activating the expression of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival, which are critical for tumor growth.[3][7]

In many cancers, such as clear cell renal cell carcinoma, the VHL gene is mutated or silenced, leading to a non-functional VHL protein.[3][7] This results in the constitutive stabilization of HIF-1α even under normal oxygen levels, promoting tumor growth and vascularization.[3][7] Therefore, developing small molecules that can modulate the VHL pathway is a significant area of cancer research. This compound serves as a crucial fragment in the construction of such molecules, including Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the VHL E3 ligase to degrade other disease-causing proteins.

VHL_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHDs Prolyl Hydroxylases (PHDs) + O₂ HIF1a_normoxia->PHDs Hydroxylated_HIF1a Hydroxylated HIF-1α PHDs->Hydroxylated_HIF1a VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2) Hydroxylated_HIF1a->VHL_complex Binding Polyubiquitinated_HIF1a Polyubiquitinated HIF-1α VHL_complex->Polyubiquitinated_HIF1a Ubiquitination Ubiquitin Ubiquitin Ubiquitin->VHL_complex Proteasome 26S Proteasome Polyubiquitinated_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α PHDs_inactive Inactive PHDs HIF1a_hypoxia->PHDs_inactive No Hydroxylation HIF1_dimer HIF-1α/β Dimer HIF1a_hypoxia->HIF1_dimer Stabilization & Dimerization HIF1b HIF-1β (ARNT) HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus Nuclear Translocation HRE Hypoxia Response Elements (HREs) in DNA HIF1_dimer->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression Angiogenesis Angiogenesis, Metabolism, Cell Survival Gene_Expression->Angiogenesis

Caption: The Von Hippel-Lindau (VHL) Signaling Pathway.

Conclusion

References

An In-depth Technical Guide to 2-(3-Methylisoxazol-5-yl)acetic acid (CAS Number: 19668-85-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methylisoxazol-5-yl)acetic acid, with the CAS number 19668-85-0, is a heterocyclic carboxylic acid derivative. While not extensively studied for its own direct biological activity, this compound has emerged as a critical and versatile building block in medicinal chemistry and drug discovery. Its primary significance lies in its role as a key intermediate in the synthesis of more complex molecules with important therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its pivotal role in the development of novel therapeutics, particularly in the fields of targeted protein degradation and neurodegenerative diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₆H₇NO₃[1]
Molecular Weight 141.13 g/mol [1]
CAS Number 19668-85-0[1]
Appearance White to off-white solid
Melting Point 101-104 °C[1]
Boiling Point (Predicted) 306.7 °C at 760 mmHg[1]
Density (Predicted) 1.292 g/cm³[1]
pKa (Predicted) 3.70 ± 0.10[1]
LogP (Predicted) 0.61[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 2[1]
Canonical SMILES CC1=NOC(=C1)CC(=O)O[1]

Synthesis

While specific, detailed, step-by-step protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, the synthesis of related isoxazole-5-carboxylic acids is well-documented. A common synthetic approach involves the hydrolysis of the corresponding ester, such as ethyl 2-(3-methylisoxazol-5-yl)acetate.

General Experimental Protocol: Ester Hydrolysis

A general procedure for the synthesis of a similar compound, 3-methylisoxazole-5-carboxylic acid, from its ethyl ester provides a likely synthetic route. This can be adapted for the synthesis of the title compound.

  • Reaction Setup: To a solution of the corresponding ethyl or methyl ester of this compound in a suitable solvent mixture (e.g., tetrahydrofuran, methanol, and water) in a round-bottom flask equipped with a magnetic stirrer, add a solution of a strong base, such as sodium hydroxide or lithium hydroxide.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours (e.g., 18-20 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the organic solvents. The aqueous residue is then acidified to a pH of approximately 2 using a strong acid, such as 1N hydrochloric acid.

  • Extraction: The acidified aqueous layer is extracted multiple times with an organic solvent, such as ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.

Applications in Drug Discovery and Development

The primary value of this compound lies in its utility as a scaffold for the synthesis of biologically active molecules. Two key areas of application have been identified:

Precursor for von Hippel-Lindau (VHL) Ligands in PROTACs

This compound is a documented starting material for the synthesis of ligands that bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are crucial components of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.

The carboxylic acid moiety of this compound provides a convenient handle for amide bond formation, allowing its conjugation to other chemical entities to form the final VHL ligand and subsequently the PROTAC molecule.

VHL_Ligand_Synthesis compound This compound coupling Amide Coupling (e.g., HATU, HOBt) compound->coupling amine Amine-containing linker or target-binding moiety amine->coupling vhl_ligand VHL Ligand Precursor coupling->vhl_ligand protac PROTAC vhl_ligand->protac Further synthesis

Caption: Synthetic workflow for VHL ligand and PROTAC synthesis.

The VHL-E3 ligase complex is a key player in the cellular response to hypoxia. By hijacking this system, PROTACs can target a wide range of proteins for degradation, including those previously considered "undruggable."

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (contains VHL Ligand) Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Target Target Protein Target->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action for VHL-based PROTACs.

Intermediate in the Synthesis of β-Amyloid Peptide Release Inhibitors

Patents have disclosed the use of this compound in the synthesis of compounds designed to inhibit the release and/or synthesis of β-amyloid (Aβ) peptides.[1] The accumulation of Aβ peptides in the brain is a pathological hallmark of Alzheimer's disease.

In this context, the acetic acid derivative is typically coupled with various amino acid esters to generate N-acyl-amino acid derivatives. These resulting compounds are then evaluated for their ability to modulate the enzymatic processing of the amyloid precursor protein (APP), thereby reducing the production of neurotoxic Aβ peptides.

Amyloid_Inhibitor_Synthesis compound This compound coupling Amide Coupling compound->coupling amino_ester Amino Acid Ester amino_ester->coupling inhibitor β-Amyloid Release Inhibitor Candidate coupling->inhibitor

Caption: Synthesis of potential β-amyloid release inhibitors.

The therapeutic strategy aims to interfere with the secretase enzymes (β- and γ-secretase) that cleave APP to generate Aβ peptides. By reducing the levels of these peptides, it is hypothesized that the progression of Alzheimer's disease can be slowed or halted.

Amyloid_Pathway cluster_1 Amyloid Precursor Protein (APP) Processing APP APP beta_secretase β-Secretase APP->beta_secretase Cleavage gamma_secretase γ-Secretase beta_secretase->gamma_secretase Sequential Cleavage Abeta Aβ Peptide gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques Aggregation Inhibitor Inhibitor (derived from title compound) Inhibitor->beta_secretase Inhibition Inhibitor->gamma_secretase Inhibition

Caption: Targeted pathway for β-amyloid release inhibitors.

Biological Activity

As of the current literature, there is a lack of significant, direct biological activity reported for this compound itself. Its utility is firmly established as a synthetic intermediate. The biological activities of interest are conferred by the larger, more complex molecules synthesized from this precursor.

Conclusion

This compound is a valuable reagent for medicinal chemists and drug development professionals. Its isoxazole core and carboxylic acid functionality provide a versatile platform for the synthesis of complex molecular architectures. Its demonstrated application in the construction of VHL ligands for PROTACs and in the development of potential therapeutics for Alzheimer's disease underscores its importance in contemporary drug discovery efforts. While devoid of significant intrinsic biological activity, its role as a key building block ensures its continued relevance in the pursuit of novel and effective treatments for a range of human diseases. Further exploration of this scaffold in the creation of new chemical entities for various biological targets is a promising avenue for future research.

References

Technical Guide: 2-(3-Methylisoxazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methylisoxazol-5-yl)acetic acid, a key building block in the synthesis of targeted therapeutic agents. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis and analysis, and explores its application in the development of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. A key focus is the role of this compound in the broader context of targeted protein degradation, a cutting-edge area of drug discovery.

Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C6H7NO3.[1] Its key quantitative properties are summarized in the table below.

PropertyValueReference
Molecular Weight 141.126 g/mol [1]
CAS Number 19668-85-0[1]
Melting Point 101-104 °C[1]
Boiling Point 306.7°C at 760 mmHg[1]
Density 1.292 g/cm³[1]
pKa 3.70 ± 0.10 (Predicted)[1]
LogP 0.61010[1]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from readily available commercial reagents. The following protocol is a representative method.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • A suitable aromatic aldehyde (e.g., Benzaldehyde)

  • Sodium citrate or another suitable catalyst

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Water

  • Tetrahydrofuran (THF)

  • Methanol

Procedure:

Step 1: Synthesis of 4-arylidene-3-methylisoxazol-5(4H)-one

  • In a round-bottom flask, stir equimolar quantities of ethyl acetoacetate (1 mmol) and hydroxylamine hydrochloride (1 mmol) in 5 mL of water for 10 minutes at room temperature.

  • Add the aromatic aldehyde (1 mmol) and 10 mol% of sodium citrate to the reaction mixture.

  • Continue stirring at room temperature for the appropriate time until a solid product forms. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolate the solid product by filtration and wash with cold water (5 mL).

Step 2: Hydrolysis to this compound

  • Charge a round-bottom flask equipped with a magnetic stirrer with the synthesized 4-arylidene-3-methylisoxazol-5(4H)-one from Step 1 in tetrahydrofuran (THF).

  • Add a solution of sodium hydroxide in water, followed by methanol.

  • Stir the reaction at room temperature for 18-20 hours.

  • Upon completion, transfer the mixture to a separatory funnel and adjust the pH to 2 with 1 N hydrochloric acid.

  • Extract the aqueous phase with ethyl acetate (3 x 35 mL).

  • Combine the organic phases and wash with saturated brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid.

dot

Synthesis_Workflow reagents1 Ethyl acetoacetate + Hydroxylamine HCl + Aldehyde intermediate 4-arylidene-3-methylisoxazol-5(4H)-one reagents1->intermediate One-pot reaction catalyst Sodium Citrate in Water hydrolysis_reagents NaOH, H2O, THF, MeOH intermediate->hydrolysis_reagents Hydrolysis acidification HCl (acidification) hydrolysis_reagents->acidification extraction Ethyl Acetate Extraction acidification->extraction product This compound extraction->product Purification

Synthesis workflow for this compound.

Analytical Protocol

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity and concentration of this compound.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5.0 µm)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Solvent B: Acetonitrile

  • Gradient elution may be required for optimal separation. A typical gradient could be starting from 95% A and increasing the concentration of B over time.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh a small amount of this compound.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Application in Targeted Protein Degradation

A significant application of this compound is its use as a precursor in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] These ligands are critical components of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.

VHL-Mediated Ubiquitination Pathway

The VHL protein is the substrate recognition component of the an E3 ubiquitin ligase complex.[2][3] Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues.[2] This modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3]

Small molecule ligands that mimic the hydroxylated proline motif of HIF-1α can bind to VHL. By incorporating these VHL ligands into PROTACs, it is possible to hijack the VHL E3 ligase machinery to target other disease-causing proteins for degradation. This compound serves as a key building block for constructing these VHL-binding moieties.

dot

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_protac PROTAC Action HIF1a HIF-1α PHD Prolyl Hydroxylase HIF1a->PHD O2 OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a Hydroxylation VHL VHL E3 Ligase OH_HIF1a->VHL Binding Ub_HIF1a Ubiquitinated HIF-1α VHL->Ub_HIF1a Ubiquitination TernaryComplex VHL-PROTAC-Target Ternary Complex VHL->TernaryComplex Ub Ubiquitin Ub->VHL Ub->TernaryComplex Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation PROTAC PROTAC PROTAC->VHL Binding TargetProtein Target Protein PROTAC->TargetProtein Binding VHL_ligand VHL Ligand (from 2-(3-Methyl...acid)) VHL_ligand->PROTAC TargetProtein->TernaryComplex Ub_Target Ubiquitinated Target TernaryComplex->Ub_Target Ubiquitination Proteasome2 Proteasome Ub_Target->Proteasome2 Degradation2 Degradation Proteasome2->Degradation2

References

An In-depth Technical Guide to 2-(3-Methylisoxazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methylisoxazol-5-yl)acetic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and provides a putative synthesis protocol. Furthermore, it explores the potential biological activities and mechanisms of action of isoxazole-containing compounds, offering insights into their relevance in various signaling pathways.

Chemical Structure and Properties

This compound is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in the ring, characteristic of the isoxazole family. The structure consists of a methyl group at position 3 and an acetic acid moiety at position 5 of the isoxazole ring.

Canonical SMILES: CC1=NOC(=C1)CC(=O)O[1]

Molecular Formula: C₆H₇NO₃[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 141.126 g/mol [1]
CAS Number 19668-85-0[1]
Melting Point 101-104 °C[1]
Boiling Point (Predicted) 306.7 °C at 760 mmHg[1]
Density (Predicted) 1.292 g/cm³[1]
pKa (Predicted) 3.70 ± 0.10[1]
LogP (Predicted) 0.61010[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 2[1]

Synthesis

Putative Experimental Protocol: Synthesis of this compound

This proposed synthesis involves a two-step process: the formation of the ethyl ester of the target molecule followed by its hydrolysis.

Step 1: Synthesis of Ethyl 2-(3-Methylisoxazol-5-yl)acetate

This step would likely involve a cyclocondensation reaction.

  • Reactants:

    • Ethyl acetoacetate

    • Hydroxylamine hydrochloride

    • A suitable aldehyde or its equivalent to introduce the acetic acid precursor.

    • A base (e.g., sodium ethoxide) or an acid catalyst.

  • Reaction Scheme (Hypothetical): The reaction of ethyl acetoacetate with hydroxylamine would form an oxime intermediate. Subsequent cyclization, potentially driven by the elimination of water, would yield the isoxazole ring. The specific reagents and conditions would be critical to ensure the correct regiochemistry, yielding the 3,5-disubstituted isoxazole.

Step 2: Hydrolysis of Ethyl 2-(3-Methylisoxazol-5-yl)acetate

The ethyl ester would then be hydrolyzed to the carboxylic acid.

  • Procedure:

    • Dissolve Ethyl 2-(3-Methylisoxazol-5-yl)acetate in a suitable solvent such as a mixture of tetrahydrofuran and methanol.

    • Add an aqueous solution of a strong base, for example, sodium hydroxide (NaOH), and stir the mixture at room temperature for several hours.[2][3]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture with a dilute strong acid like hydrochloric acid (HCl) to a pH of approximately 2.[4]

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield this compound.

Spectroscopic Data (Predicted)

As no experimentally derived spectra for this compound have been identified in the searched literature, the following are predicted characteristic signals based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Signals
¹H NMR Singlet around 2.2-2.4 ppm (CH₃ on isoxazole ring). Singlet around 3.8-4.0 ppm (CH₂ of acetic acid). Broad singlet for the carboxylic acid proton (OH), chemical shift highly dependent on solvent and concentration. Singlet for the proton on the isoxazole ring.
¹³C NMR Signal for the methyl carbon (CH₃) around 10-15 ppm. Signal for the methylene carbon (CH₂) around 30-40 ppm. Signals for the isoxazole ring carbons between 100-170 ppm. Signal for the carboxylic acid carbon (C=O) around 170-180 ppm.
IR (Infrared) Broad absorption band for the O-H stretch of the carboxylic acid around 2500-3300 cm⁻¹. Sharp absorption for the C=O stretch of the carboxylic acid around 1700-1725 cm⁻¹. Absorptions for C=N and C=C stretching in the isoxazole ring in the 1400-1650 cm⁻¹ region.
Mass Spec (MS) The molecular ion peak (M⁺) would be observed at m/z = 141.04. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments of the isoxazole ring.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in the available literature, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Research on various isoxazole derivatives has revealed a broad range of activities, particularly in the realm of oncology.

Isoxazole-containing compounds have been reported to exert their anticancer effects through several mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.[5][6][7]

General Mechanisms of Action for Isoxazole Derivatives
  • Induction of Apoptosis: Many isoxazole derivatives have been shown to trigger programmed cell death in cancer cells. This can occur through the activation of caspase cascades, which are central to the apoptotic process.

  • Enzyme Inhibition:

    • Thymidylate Synthase Inhibition: This enzyme is crucial for DNA synthesis and repair, and its inhibition can halt cancer cell proliferation.[5]

    • Tubulin Polymerization Inhibition: By interfering with microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis.[5][6]

    • Protein Kinase Inhibition: Various kinases are involved in signaling pathways that promote cancer cell growth and survival. Isoxazole derivatives have been identified as inhibitors of several protein kinases.[5][6]

    • Aromatase Inhibition: This is a key target in hormone-dependent breast cancer.[5][6]

Hypothetical Signaling Pathway

The diagram below illustrates a generalized signaling pathway that could be targeted by an isoxazole derivative with anticancer properties, leading to the induction of apoptosis.

anticancer_pathway Hypothetical Anticancer Signaling Pathway for an Isoxazole Derivative isoxazole This compound (Hypothetical Agent) target_enzyme Target Enzyme (e.g., Protein Kinase, Thymidylate Synthase) isoxazole->target_enzyme Inhibition apoptosis_pathway Apoptosis Induction Pathway isoxazole->apoptosis_pathway Activation proliferation_pathway Cell Proliferation Pathway target_enzyme->proliferation_pathway Blocks activation cell_cycle_arrest Cell Cycle Arrest proliferation_pathway->cell_cycle_arrest Leads to caspase_activation Caspase Activation apoptosis_pathway->caspase_activation Leads to apoptosis Apoptosis caspase_activation->apoptosis Executes cell_cycle_arrest->apoptosis Can lead to

Caption: Hypothetical signaling pathway for an anticancer isoxazole derivative.

Experimental Workflows

The following diagram outlines a general workflow for the synthesis and preliminary biological evaluation of this compound.

experimental_workflow General Experimental Workflow synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization biological_screening In vitro Biological Screening (e.g., Cytotoxicity Assays) characterization->biological_screening data_analysis Data Analysis and Structure-Activity Relationship (SAR) Studies biological_screening->data_analysis

Caption: A general workflow for the synthesis and evaluation of the target compound.

Conclusion

This compound represents a molecule of interest within the broader class of bioactive isoxazole derivatives. While specific experimental data for this compound is sparse in publicly accessible domains, this guide provides a foundational understanding of its structure, properties, and potential synthetic routes. The exploration of the known biological activities of related isoxazole compounds suggests that this molecule could be a valuable candidate for further investigation in drug discovery programs, particularly in the area of oncology. Further research is warranted to synthesize and characterize this compound and to elucidate its specific biological targets and mechanisms of action.

References

An In-Depth Technical Guide to the Synthesis of 2-(3-Methylisoxazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(3-methylisoxazol-5-yl)acetic acid, a key building block in pharmaceutical chemistry. This document details two principal routes: the direct synthesis from 3,5-dimethylisoxazole and a two-step approach involving the homologation of 3-methylisoxazole-5-carboxylic acid. Included are detailed experimental protocols, quantitative data, and process visualizations to aid in the practical application of these methods.

Direct Synthesis from 3,5-Dimethylisoxazole via Lateral Lithiation

This is the most direct reported method for the synthesis of this compound. The strategy involves the selective deprotonation of the C5-methyl group of 3,5-dimethylisoxazole using a strong base, followed by quenching the resulting lithiated intermediate with carbon dioxide.

Signaling Pathway

G 3,5-Dimethylisoxazole 3,5-Dimethylisoxazole 3-Methyl-5-lithiomethylisoxazole 3-Methyl-5-lithiomethylisoxazole 3,5-Dimethylisoxazole->3-Methyl-5-lithiomethylisoxazole 1. n-BuLi, THF, -78 °C n-Butyllithium n-Butyllithium This compound This compound 3-Methyl-5-lithiomethylisoxazole->this compound 2. CO2 (s) 3. H+ workup Carbon Dioxide (CO2) Carbon Dioxide (CO2)

Diagram 1: Direct synthesis of this compound.
Experimental Protocol

This protocol is based on the procedure described by Micetich (1970) in the Canadian Journal of Chemistry.[1]

Materials:

  • 3,5-Dimethylisoxazole

  • n-Butyllithium (in hexane)

  • Dry Tetrahydrofuran (THF)

  • Dry Ice (solid carbon dioxide)

  • Diethyl ether

  • Hydrochloric acid (1N)

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add 3,5-dimethylisoxazole (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexane (1.1 eq) to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Carefully add crushed dry ice (an excess) to the reaction mixture in small portions.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction with water and acidify to pH 2 with 1N hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization.

Quantitative Data
ParameterValueReference
Yield73%[1]
PurityNot specified

Two-Step Synthesis via Homologation of 3-Methylisoxazole-5-carboxylic acid

This alternative pathway involves the initial synthesis of 3-methylisoxazole-5-carboxylic acid, followed by a one-carbon chain extension (homologation) to yield the desired acetic acid derivative.

Synthesis of 3-Methylisoxazole-5-carboxylic acid

The carboxylic acid precursor is typically prepared by the hydrolysis of its corresponding ester.

G Methyl_3-methyl-5-isoxazolecarboxylate Methyl_3-methyl-5-isoxazolecarboxylate Hydrolysis Hydrolysis Methyl_3-methyl-5-isoxazolecarboxylate->Hydrolysis 1. Base Hydrolysis NaOH_H2O_MeOH_THF NaOH, H2O Methanol, THF NaOH_H2O_MeOH_THF->Hydrolysis 3-Methylisoxazole-5-carboxylic_acid 3-Methylisoxazole-5-carboxylic_acid Hydrolysis->3-Methylisoxazole-5-carboxylic_acid 2. Acidification HCl_workup HCl workup HCl_workup->3-Methylisoxazole-5-carboxylic_acid

Diagram 2: Synthesis of 3-methylisoxazole-5-carboxylic acid.

Materials:

  • Methyl 3-methyl-5-isoxazolecarboxylate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Argon gas

Procedure:

  • In a round bottom flask equipped with a magnetic stirrer, dissolve methyl 3-methyl-5-isoxazolecarboxylate (900 mg, 5.8 mmol) in THF (2.0 mL).

  • Add a solution of sodium hydroxide (465 mg, 11.6 mmol) in water (2 mL), followed by methanol (4 mL).

  • Stir the reaction mixture at room temperature for 18-20 hours under an argon atmosphere.

  • After completion of the reaction, transfer the mixture to a separatory funnel and adjust the pH to 2 with 1N hydrochloric acid.

  • Extract the aqueous phase with ethyl acetate (3 x 35 mL).

  • Combine the organic phases, wash with saturated brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford 3-methylisoxazole-5-carboxylic acid as a white solid.

ParameterValue
Starting MaterialMethyl 3-methyl-5-isoxazolecarboxylate
Yield90%
PurityUsed without further purification
Reaction Time18-20 hours
TemperatureRoom Temperature
Arndt-Eistert Homologation of 3-Methylisoxazole-5-carboxylic acid

This reaction converts the carboxylic acid to the corresponding acyl chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (water) yields the desired acetic acid.

G Carboxylic_Acid 3-Methylisoxazole- 5-carboxylic acid Acid_Chloride Acyl Chloride Intermediate Carboxylic_Acid->Acid_Chloride Activation SOCl2 SOCl2 or (COCl)2 SOCl2->Acid_Chloride Diazoketone Diazoketone Intermediate Acid_Chloride->Diazoketone Diazomethane CH2N2 Diazomethane->Diazoketone Wolff_Rearrangement Wolff_Rearrangement Diazoketone->Wolff_Rearrangement Rearrangement Ag2O_H2O Ag2O, H2O, Heat Ag2O_H2O->Wolff_Rearrangement Acetic_Acid 2-(3-Methylisoxazol- 5-yl)acetic acid Wolff_Rearrangement->Acetic_Acid

Diagram 3: Arndt-Eistert homologation pathway.

Note: This is a general procedure for the Arndt-Eistert reaction. Diazomethane is toxic and explosive and should be handled with extreme caution by trained personnel in a well-ventilated fume hood using appropriate safety equipment.

Materials:

  • 3-Methylisoxazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dry dichloromethane (DCM) or diethyl ether

  • Diazomethane (in a suitable solvent, e.g., ether)

  • Silver(I) oxide (Ag₂O) or other suitable catalyst

  • Water

  • Dioxane (optional)

Procedure: Step 1: Formation of the Acid Chloride

  • Suspend or dissolve 3-methylisoxazole-5-carboxylic acid (1.0 eq) in a dry solvent such as DCM.

  • Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or IR).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

Step 2: Reaction with Diazomethane and Wolff Rearrangement

  • Dissolve the crude acid chloride in a dry, inert solvent like diethyl ether.

  • Slowly add this solution to a cooled (0 °C) ethereal solution of diazomethane (2.2 eq).

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench any excess diazomethane with a few drops of acetic acid.

  • To the resulting diazoketone solution, add a suspension of silver(I) oxide (0.1 eq) in water and heat the mixture to reflux or treat with UV light to induce the Wolff rearrangement.

  • After the reaction is complete, cool the mixture, filter off the catalyst, and acidify the aqueous phase.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain this compound.

ParameterValue
Starting Material3-Methylisoxazole-5-carboxylic acid
YieldVaries (typically 50-80% for the homologation step)
PurityRequires purification
Reaction TimeMulti-step, typically 1-2 days
Temperature0 °C to reflux

Conclusion

This guide has outlined two viable synthetic routes to this compound. The direct synthesis from 3,5-dimethylisoxazole offers a more atom-economical and shorter pathway. The two-step homologation route, while longer, may be advantageous if 3-methylisoxazole-5-carboxylic acid or its esters are readily available. The choice of synthetic route will depend on the availability of starting materials, scale of the reaction, and safety considerations, particularly concerning the use of diazomethane in the Arndt-Eistert homologation. The provided protocols and data serve as a valuable resource for the synthesis of this important heterocyclic compound in a research and development setting.

References

Unveiling the Biological Significance of 2-(3-Methylisoxazol-5-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the biological activity of 2-(3-Methylisoxazol-5-yl)acetic acid (CAS No. 19668-85-0). While direct quantitative biological data for this specific compound remains limited in publicly accessible literature, its role as a key synthetic intermediate in the development of potential therapeutics for Alzheimer's disease highlights its significance. This document summarizes the available information, focusing on its application in synthesis, and provides a broader context of the biological activities associated with the isoxazole scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and potential as a drug discovery building block.

PropertyValueReference
Molecular Formula C6H7NO3[1]
Molecular Weight 141.13 g/mol [1]
CAS Number 19668-85-0[1]
Melting Point 101-104 °C[1]
Boiling Point 306.7 °C at 760 mmHg[1]
pKa 3.70 ± 0.10 (Predicted)[1]
LogP 0.61[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]

Biological Activity Profile

Direct biological screening data for this compound is not extensively available in public databases such as PubChem BioAssay. However, its utilization in the synthesis of compounds with potential therapeutic applications provides indirect evidence of its biological relevance.

Role as a Synthetic Intermediate in Alzheimer's Disease Research

Patents have disclosed the use of this compound as a key reagent in the synthesis of novel compounds designed to inhibit the release and/or synthesis of β-amyloid peptide. The accumulation of β-amyloid plaques is a pathological hallmark of Alzheimer's disease.

The primary application involves the coupling of this compound with amino acid esters to generate N-acyl-amino acid derivatives. One such example is the synthesis of N-[(3-methylisoxazol-5-yl)acetyl]alanine iso-butyl ester. While the biological activity of the final products is the focus of these patents, the choice of the 2-(3-methylisoxazol-5-yl)acetyl moiety suggests its contribution to the overall physicochemical and pharmacological properties of the target molecules.

Experimental Protocols

Synthesis of N-[(3-methylisoxazol-5-yl)acetyl]alanine iso-butyl ester

The following is a generalized protocol based on patent literature for the synthesis of a β-amyloid synthesis inhibitor precursor.

Materials:

  • This compound

  • Alanine iso-butyl ester

  • Coupling agent (e.g., DCC - N,N'-Dicyclohexylcarbodiimide)

  • Base (e.g., TEA - Triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

Procedure:

  • Dissolve this compound in an anhydrous solvent.

  • Add the coupling agent and stir the mixture at room temperature for a specified time to activate the carboxylic acid.

  • In a separate flask, dissolve alanine iso-butyl ester and the base in the same anhydrous solvent.

  • Slowly add the activated this compound solution to the amino acid ester solution.

  • Allow the reaction to proceed at room temperature until completion, monitoring by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with appropriate aqueous solutions to remove unreacted starting materials and by-products.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product using a suitable method, such as column chromatography, to obtain the desired N-[(3-methylisoxazol-5-yl)acetyl]alanine iso-butyl ester.

β-Amyloid Aggregation Inhibition Assay (General Protocol)

While not directly applied to the title compound, the following Thioflavin T (ThT) assay is a standard method to evaluate the inhibition of β-amyloid aggregation, a key therapeutic strategy for Alzheimer's disease.[2][3][4][5]

Principle:

Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. A reduction in fluorescence intensity in the presence of a test compound indicates inhibition of fibril formation.

Materials:

  • β-amyloid peptide (Aβ1-42 or Aβ1-40)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Test compound (e.g., N-[(3-methylisoxazol-5-yl)acetyl]alanine iso-butyl ester)

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a stock solution of β-amyloid peptide by dissolving it in a suitable solvent (e.g., HFIP) to disaggregate pre-existing fibrils, followed by removal of the solvent and reconstitution in buffer.

  • Prepare various concentrations of the test compound.

  • In a 96-well plate, mix the β-amyloid peptide solution with the test compound at different concentrations. Include a positive control (β-amyloid alone) and a negative control (buffer alone).

  • Incubate the plate at 37°C for a specified period (e.g., 24-48 hours) to allow for fibril formation.

  • After incubation, add a solution of Thioflavin T to each well.

  • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Calculate the percentage inhibition of aggregation for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of β-amyloid aggregation.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of potential β-amyloid synthesis inhibitors using this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification A This compound C Activation of Carboxylic Acid (Coupling Agent, e.g., DCC) A->C B Amino Acid Ester (e.g., Alanine iso-butyl ester) D Amide Bond Formation (Base, e.g., TEA) B->D C->D E Crude Product D->E F Purified N-acyl-amino acid ester (Potential β-amyloid inhibitor) E->F

Caption: Synthetic workflow for N-acyl-amino acid ester synthesis.

Conceptual Signaling Pathway

Given the role of its derivatives in Alzheimer's disease research, the following diagram illustrates a simplified conceptual pathway of amyloid-β production and the potential point of intervention for inhibitors.

G APP Amyloid Precursor Protein (APP) beta_secretase β-secretase (BACE1) APP->beta_secretase Cleavage gamma_secretase γ-secretase beta_secretase->gamma_secretase C-terminal fragment processing sAPPb sAPPβ beta_secretase->sAPPb Ab Amyloid-β (Aβ) Peptide gamma_secretase->Ab AICD AICD gamma_secretase->AICD Aggregation Aggregation Ab->Aggregation Plaques Amyloid Plaques Aggregation->Plaques Inhibitor Potential Inhibitor (derived from this compound) Inhibitor->beta_secretase Inhibition Inhibitor->gamma_secretase Inhibition

Caption: Amyloid-β production pathway and inhibitor action.

Broader Context: Biological Activities of Isoxazole Derivatives

The isoxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities. While these activities have not been directly attributed to this compound, they provide a valuable context for its potential as a lead structure or building block.

Reported activities of isoxazole derivatives include:

  • Antimicrobial Activity: Various isoxazole derivatives have demonstrated antibacterial and antifungal properties.

  • Anticancer Activity: Some isoxazole-containing compounds have shown cytotoxicity against various cancer cell lines.

  • Anti-inflammatory Activity: The isoxazole scaffold has been incorporated into molecules with anti-inflammatory effects.

  • Enzyme Inhibition: Isoxazole derivatives have been developed as inhibitors for various enzymes, including monoacylglycerol lipase (MAGL).

  • Antiviral Activity: Certain isoxazole-based molecules have been investigated for their antiviral properties.

Conclusion

This compound is a valuable chemical entity with established utility in the synthesis of potential therapeutic agents, particularly in the context of Alzheimer's disease research. Although direct biological activity data for this compound is scarce, its role as a precursor for inhibitors of β-amyloid peptide synthesis underscores its importance. Further investigation into the biological profile of this compound and its simple derivatives is warranted to fully elucidate its potential in drug discovery. The broader isoxazole class of compounds continues to be a rich source of biologically active molecules, suggesting that this compound may hold untapped therapeutic potential.

References

An In-depth Technical Guide to 2-(3-Methylisoxazol-5-yl)acetic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-(3-methylisoxazol-5-yl)acetic acid and its derivatives. This class of compounds, characterized by a central isoxazole ring linked to an acetic acid moiety, has garnered significant interest in medicinal chemistry due to its versatile biological profile. This document outlines key findings, experimental methodologies, and relevant signaling pathways to support ongoing research and development efforts in this area.

Core Compound Structure

The foundational structure is this compound, a heterocyclic compound with the chemical formula C₆H₇NO₃.

Chemical Properties:

PropertyValue
CAS No. 19668-85-0
Molecular Weight 141.126 g/mol
Melting Point 101-104 °C
Boiling Point 306.7°C at 760 mmHg
pKa 3.70 ± 0.10
LogP 0.61010

Data sourced from LookChem[1]

Synthesis of Derivatives

The synthesis of derivatives of the isoxazole scaffold is a key area of research, aiming to explore and optimize the biological activity of this class of compounds.

General Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide Derivatives

A common starting material for isoxazole derivatives is 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide, also known as Sulfamethoxazole, an antibiotic used for treating various bacterial infections.[2] A general synthetic scheme for its derivatives involves several steps, including esterification, hydrazide formation, and condensation with aromatic aldehydes.[2]

Experimental Protocol: Synthesis of 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propanoic acid (2) [2]

  • Materials: 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (Sulfamethoxazole) (1), acrylic acid, water.

  • Procedure: A mixture of sulfonamide (1) and acrylic acid in water is refluxed.

  • Yield: 95%

Experimental Protocol: Esterification to Methyl 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propanoate (3) [2]

  • Materials: 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propanoic acid (2), methanol.

  • Procedure: Esterification of the carboxylic acid (2) is performed with methanol.

Experimental Protocol: Formation of 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propanehydrazide (4) [2]

  • Materials: Methyl 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propanoate (3), hydrazine monohydrate, propan-2-ol.

  • Procedure: The methyl ester (3) is reacted with hydrazine monohydrate in propan-2-ol at reflux for 24 hours.

Experimental Protocol: Synthesis of Hydrazones (5a-e) [2]

  • Materials: 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propanehydrazide (4), various aromatic aldehydes, 1,4-dioxane, hydrochloric acid (catalytic amount).

  • Procedure: Condensation of the acid hydrazide (4) with various aromatic aldehydes is carried out in 1,4-dioxane at reflux for 24 hours in the presence of a catalytic amount of hydrochloric acid.

Synthesis_Workflow Sulfamethoxazole Sulfamethoxazole (1) PropanoicAcid β-amino acid (2) Sulfamethoxazole->PropanoicAcid + Acrylic Acid (Reflux in Water) AcrylicAcid Acrylic Acid Methanol Methanol Hydrazine Hydrazine Monohydrate Aldehydes Aromatic Aldehydes MethylEster Methyl Ester (3) PropanoicAcid->MethylEster + Methanol Hydrazide Acid Hydrazide (4) MethylEster->Hydrazide + Hydrazine (Reflux in Propan-2-ol) Hydrazones Hydrazones (5a-e) Hydrazide->Hydrazones + Aldehydes (Reflux in 1,4-Dioxane, HCl cat.)

Synthesis workflow for 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound and its analogs have demonstrated a wide range of biological activities, indicating their potential in various therapeutic areas.

Antileukemic Activity

Certain 3-(3-methylisoxazol-5-yl)-2-styrylquinazolin-4(3H)-ones have been synthesized and evaluated for their in vitro antileukemic activity against L-1210 (murine leukemia), K-562 (human chronic myelogenous leukemia), and HL-60 (human leukemia) cell lines, with some compounds showing good activity.[3]

Antimicrobial Activity

Isoxazole derivatives are known for their broad-spectrum pharmacological potential, with compounds like Sulfamethoxazole being used clinically to treat bacterial infections.[2] Preliminary in vitro tests of newly synthesized 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide derivatives have shown promising antimicrobial results.[2]

Heparanase Inhibition

A series of benzoxazol-5-yl acetic acid derivatives, which are structural analogs, have been identified as heparanase inhibitors.[4] Several of these compounds exhibit IC50 values of approximately 200 nM against heparanase and show anti-angiogenic properties.[4]

Wnt/β-catenin Pathway Inhibition

A derivative, 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate, has been identified as a potential inhibitor of the Wnt/β-catenin signaling pathway.[5] This compound was shown to disrupt the β-catenin/BCL9 protein-protein interaction, leading to reduced proliferation of SW480 colorectal cancer cells.[5]

Wnt_Pathway_Inhibition cluster_Wnt Wnt/β-catenin Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex inhibits LRP LRP5/6 Co-receptor beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto targets for degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF BCL9 BCL9 BCL9->TCF_LEF co-activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates CellProliferation Cell Proliferation TargetGenes->CellProliferation Inhibitor 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate Inhibitor->beta_catenin_nuc disrupts interaction with BCL9

References

Unraveling the Molecular Activities of 2-(3-Methylisoxazol-5-yl)acetic acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – An in-depth review of the scientific literature regarding the mechanism of action for the compound 2-(3-Methylisoxazol-5-yl)acetic acid reveals a notable absence of detailed pharmacological data. While this molecule serves as a valuable chemical intermediate in the synthesis of more complex biologically active agents, its intrinsic mechanism of action, specific biological targets, and associated signaling pathways are not well-documented in publicly accessible scientific databases and literature.

This technical guide aims to provide a comprehensive overview of the currently available information on this compound, addressing its known applications and the general biological relevance of its core chemical moieties. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₆H₇NO₃. A summary of its key physicochemical properties is provided in Table 1.

PropertyValue
Molecular Weight 141.13 g/mol
CAS Number 19668-85-0
Appearance White to off-white crystalline powder
Melting Point 101-104 °C
Boiling Point 306.7 °C at 760 mmHg
pKa 3.70 ± 0.10 (Predicted)
LogP 0.3 (XLogP3)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Table 1: Physicochemical Properties of this compound.

Known Applications and Biological Context

The primary documented application of this compound is as a reagent or building block in organic synthesis. It has been utilized in the solid-phase synthesis of ligands for the von Hippel-Lindau (VHL) protein, a component of an E3 ubiquitin ligase complex often implicated in cancer. It is critical to note that its use as a synthetic precursor does not imply that this compound itself possesses activity as a VHL ligand.

The isoxazole ring is a common scaffold in medicinal chemistry, found in a variety of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Similarly, the acetic acid moiety is a feature of many pharmacologically active molecules, often contributing to solubility and interactions with biological targets. However, the specific contribution of the this compound structure to a direct biological mechanism of action remains uncharacterized.

Inferred Potential Biological Interactions: A Conceptual Workflow

Given the absence of direct experimental evidence for the mechanism of action of this compound, a hypothetical workflow for its initial pharmacological screening is presented below. This diagram illustrates a logical progression of experiments that would be necessary to identify its biological targets and elucidate its mechanism of action.

G cluster_0 Initial Screening cluster_1 Target Identification and Validation cluster_2 Mechanism of Action Studies A Compound Synthesis and Characterization B High-Throughput Screening (e.g., Target-based or Phenotypic) A->B C Hit Identification B->C D Target Deconvolution (e.g., Affinity Chromatography, Proteomics) C->D E Target Validation (e.g., Knockdown, Overexpression) D->E F Biochemical Assays (e.g., Enzyme Kinetics, Binding Assays) E->F G Cell-based Assays (e.g., Signaling Pathway Analysis) E->G H In Vivo Model Testing G->H

Conceptual workflow for elucidating the mechanism of action.

Lack of Quantitative Data and Experimental Protocols

A thorough search of scientific literature and databases did not yield any quantitative data such as IC₅₀, EC₅₀, Kᵢ, or Kₐ values for this compound. Consequently, there are no established experimental protocols for assays specifically designed to measure its biological activity. The creation of such protocols would be contingent on the successful identification of a biological target, as outlined in the conceptual workflow above.

Conclusion

While this compound is a known chemical entity with applications in organic synthesis, there is a significant gap in the understanding of its direct biological effects. The scientific community has not, to date, published research detailing its mechanism of action, specific molecular targets, or associated signaling pathways. The information presented herein is based on the limited available data and general principles of medicinal chemistry. Further research, beginning with broad screening and target identification, would be required to fully characterize the pharmacological profile of this compound.

An In-depth Technical Guide to 2-(3-Methylisoxazol-5-yl)acetic acid: Synthesis, Properties, and Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Methylisoxazol-5-yl)acetic acid is a key heterocyclic building block, primarily recognized for its role as a precursor to von Hippel-Lindau (VHL) E3 ligase ligands. These ligands are integral components of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed for targeted protein degradation. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and the critical biological context of this compound. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a quantitative summary of its properties. Furthermore, this document elucidates the signaling pathway central to its application and provides a workflow for its incorporation into drug discovery pipelines.

Introduction

The advent of targeted protein degradation (TPD) has opened new avenues in drug discovery, enabling the pharmacological knockdown of previously "undruggable" proteins. At the heart of this technology are PROTACs, heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design. This compound has emerged as a critical starting material for the synthesis of highly potent VHL ligands, making it a compound of significant interest to the drug discovery community. This guide serves as a technical resource for researchers working with this molecule, providing detailed information from its synthesis to its application in the broader context of TPD.

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below for easy reference.[1]

PropertyValueReference
CAS Number 19668-85-0[1]
Molecular Formula C6H7NO3[1]
Molecular Weight 141.13 g/mol [1]
Melting Point 101-104 °C[1]
Boiling Point 306.7 °C at 760 mmHg[1]
pKa (Predicted) 3.70 ± 0.10[1]
LogP (Predicted) 0.61[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of the corresponding ethyl ester followed by its hydrolysis.

Experimental Protocol: Synthesis of Ethyl 2-(3-Methylisoxazol-5-yl)acetate

Materials:

  • Ethyl 3-oxobutanoate (ethyl acetoacetate)

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., sodium ethoxide, sodium acetate)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate in ethanol.

  • Addition of Reagents: To this solution, add an equimolar amount of hydroxylamine hydrochloride and a suitable base.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield ethyl 2-(3-methylisoxazol-5-yl)acetate.

Experimental Protocol: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl 2-(3-methylisoxazol-5-yl)acetate

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide) or acid (e.g., hydrochloric acid)

  • Water

  • Ethanol or Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1N Hydrochloric acid

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure (Basic Hydrolysis):

  • Reaction Setup: Dissolve ethyl 2-(3-methylisoxazol-5-yl)acetate in a mixture of ethanol (or THF) and water.

  • Hydrolysis: Add an excess of sodium hydroxide and stir the mixture at room temperature overnight.

  • Work-up: Remove the organic solvent under reduced pressure. Acidify the aqueous residue to pH 2 with 1N hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis Ethyl Acetoacetate Ethyl Acetoacetate Reaction Mixture Reaction Mixture Ethyl Acetoacetate->Reaction Mixture Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction Mixture Base Base Base->Reaction Mixture Ethyl 2-(3-methylisoxazol-5-yl)acetate Ethyl 2-(3-methylisoxazol-5-yl)acetate Reaction Mixture->Ethyl 2-(3-methylisoxazol-5-yl)acetate Reflux Ester Ethyl 2-(3-methylisoxazol-5-yl)acetate Hydrolysis Mixture Hydrolysis Mixture Ester->Hydrolysis Mixture Base (NaOH) Base (NaOH) Base (NaOH)->Hydrolysis Mixture Acid (HCl) Acid (HCl) Acidification Acidification Acid (HCl)->Acidification Product This compound Hydrolysis Mixture->Acidification Stirring Acidification->Product Extraction & Purification G cluster_0 Normoxia cluster_1 Hypoxia / VHL Mutation HIF-alpha HIF-alpha Hydroxylated HIF-alpha Hydroxylated HIF-alpha HIF-alpha->Hydroxylated HIF-alpha O2 PHDs PHDs PHDs->Hydroxylated HIF-alpha VHL Complex VHL Complex Ubiquitinated HIF-alpha Ubiquitinated HIF-alpha VHL Complex->Ubiquitinated HIF-alpha + Ub Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated HIF-alpha Proteasome Proteasome Degradation Degradation Proteasome->Degradation Hydroxylated HIF-alpha->VHL Complex Ubiquitinated HIF-alpha->Proteasome HIF-alpha_stable HIF-alpha (stabilized) HIF Dimer HIF Dimer HIF-alpha_stable->HIF Dimer HIF-beta HIF-beta HIF-beta->HIF Dimer Nucleus Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Activation HIF Dimer->Nucleus G cluster_0 No Inhibition cluster_1 Inhibition VHL Complex VHL Complex VHL_Probe_Complex VHL-Probe Complex (High Polarization) VHL Complex->VHL_Probe_Complex VHL_Compound_Complex VHL-Compound Complex VHL Complex->VHL_Compound_Complex Fluorescent Probe Fluorescent Probe Fluorescent Probe->VHL_Probe_Complex Test Compound Test Compound Test Compound->VHL_Compound_Complex Free_Probe Free Probe (Low Polarization)

References

Potential Therapeutic Targets of 2-(3-Methylisoxazol-5-yl)acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Methylisoxazol-5-yl)acetic acid has emerged as a critical chemical scaffold in modern drug discovery, primarily functioning as a key building block in the synthesis of potent and selective ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its incorporation into Proteolysis-Targeting Chimeras (PROTACs) enables the targeted degradation of pathogenic proteins, offering a novel therapeutic modality for a range of diseases, including cancer. This technical guide delineates the core therapeutic potential of this compound by focusing on its role in the VHL-hypoxia-inducible factor-1α (HIF-1α) signaling axis. Additionally, it briefly explores the potential, albeit less established, involvement of its derivatives in the Wnt/β-catenin signaling pathway. This document provides a comprehensive overview of the underlying biology, experimental protocols for target engagement, and a summary of relevant quantitative data.

Core Therapeutic Target: von Hippel-Lindau (VHL) E3 Ubiquitin Ligase

The principal therapeutic relevance of this compound lies in its utility as a precursor for ligands that bind to the von Hippel-Lindau tumor suppressor protein (VHL). VHL is the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex, a key regulator of the hypoxia-inducible factor-1α (HIF-1α)[1].

Under normoxic conditions, HIF-1α is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows VHL to recognize and bind HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome[1]. In hypoxic conditions, such as those found in solid tumors, PHD activity is inhibited, leading to the stabilization of HIF-1α. Accumulated HIF-1α then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, cell proliferation, and metastasis.

Small molecule ligands derived from this compound are designed to mimic the binding of the hydroxylated HIF-1α peptide to VHL. When incorporated into PROTACs, these ligands serve to recruit the VHL E3 ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and degradation.

The VHL-HIF-1α Signaling Pathway and Its Interruption by VHL Ligands

The signaling pathway illustrates the central role of VHL in maintaining cellular homeostasis and how VHL ligands can hijack this system for therapeutic benefit.

VHL_HIF1a_Pathway VHL-HIF-1α Signaling and PROTAC Intervention cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_protac PROTAC Intervention HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α VHL VHL Hydroxylated HIF-1α->VHL Binding Ubiquitination Ubiquitination VHL->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α Stabilization Stabilization HIF-1α_hypoxia->Stabilization Nucleus Nucleus Stabilization->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Activation PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) VHL_protac VHL PROTAC->VHL_protac Binds POI Protein of Interest PROTAC->POI Binds Ternary_Complex VHL-PROTAC-POI Ternary Complex VHL_protac->Ternary_Complex POI->Ternary_Complex POI_Ubiquitination POI Ubiquitination Ternary_Complex->POI_Ubiquitination Proteasome_protac Proteasome POI_Ubiquitination->Proteasome_protac POI_Degradation POI Degradation Proteasome_protac->POI_Degradation Wnt_Pathway Canonical Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction Complex APC Axin GSK3β CK1 β-catenin_off β-catenin Destruction Complex->β-catenin_off Phosphorylation p-β-catenin p-β-catenin β-catenin_off->p-β-catenin Ubiquitination_wnt Ubiquitination_wnt p-β-catenin->Ubiquitination_wnt Proteasome_wnt Proteasome_wnt Ubiquitination_wnt->Proteasome_wnt Degradation_wnt Degradation_wnt Proteasome_wnt->Degradation_wnt Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5_6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled Destruction Complex_in Inactive Destruction Complex Dishevelled->Destruction Complex_in Inhibition β-catenin_on β-catenin Nucleus_wnt Nucleus_wnt β-catenin_on->Nucleus_wnt Accumulation & Translocation TCF_LEF TCF_LEF Nucleus_wnt->TCF_LEF Target Gene Expression Target Gene Expression TCF_LEF->Target Gene Expression Activation Synthesis_Workflow Generalized Synthesis Workflow for VHL Ligands Start 4-Bromobenzylamine derivative Step1 Protection (e.g., Boc) Start->Step1 Intermediate1 Protected Amine Step1->Intermediate1 Step2 C-H Arylation with 4-methylthiazole (Pd(OAc)2, KOAc, DMA) Intermediate1->Step2 Intermediate2 Aryl-thiazole Intermediate Step2->Intermediate2 Step3 Deprotection (e.g., TFA) Intermediate2->Step3 Intermediate3 Free Amine Step3->Intermediate3 Step4 Amide Coupling with (2S,4R)-1-Boc-4-hydroxyproline (HATU, DIPEA, DMF) Intermediate3->Step4 Intermediate4 Proline-coupled Intermediate Step4->Intermediate4 Step5 Deprotection (e.g., TFA) Intermediate4->Step5 Intermediate5 Free Proline Amine Step5->Intermediate5 Step6 Amide Coupling with Boc-L-tert-leucine (HATU, DIPEA, DMF) Intermediate5->Step6 Intermediate6 Fully Assembled Protected Ligand Step6->Intermediate6 Step7 Final Deprotection (e.g., TFA) Intermediate6->Step7 Final_Product VHL Ligand (e.g., VH032) Step7->Final_Product

References

Safety and Handling of 2-(3-Methylisoxazol-5-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 2-(3-Methylisoxazol-5-yl)acetic acid (CAS No. 19668-85-0). The information is compiled from available safety data sheets of structurally similar compounds and chemical databases, intended to promote safe laboratory practices.

Hazard Identification and Classification

GHS Hazard Classification (Anticipated)

Based on data for similar compounds, the following GHS classifications are likely applicable:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)[1][2]

Hazard Statements (Anticipated):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Anticipated):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor if you feel unwell.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C6H7NO3
Molecular Weight 141.126 g/mol [3]
CAS Number 19668-85-0[3]
Appearance Solid (form not specified)
Melting Point 101-104 °C[3]
Boiling Point 306.7°C at 760 mmHg[3]
Flash Point 139.3°C[3]
Density 1.292 g/cm³[3]
pKa 3.70 ± 0.10 (Predicted)[3]
Storage Temperature 2-8°C[3]

First-Aid Measures

In the event of exposure, immediate action is crucial. The following first-aid measures are recommended.

Exposure RouteFirst-Aid Procedure
Inhalation Move the exposed individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

Handling and Storage

Proper handling and storage are essential to minimize risk.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Avoid generating dust.[1]

  • Do not get in eyes, on skin, or on clothing.[1][5]

  • Wash hands thoroughly after handling.[1][5]

  • Wear appropriate personal protective equipment (PPE).[1][5]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[1][6]

  • Store at the recommended temperature of 2-8°C.[3]

  • Store locked up.[1][5]

  • Incompatible materials include strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound.

Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.[1][5]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[1][5]
Respiratory Protection If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5]

Accidental Release Measures

In case of a spill, follow these procedures:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust and contact with skin and eyes. Wear appropriate PPE.[1][5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

  • Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

Experimental Protocol: General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_reaction Reaction/Use cluster_cleanup Cleanup and Disposal prep_start Start: Obtain Compound ppe Don Appropriate PPE (Lab coat, gloves, goggles) prep_start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Experimental Procedure dissolve->reaction quench Quench Reaction (if necessary) reaction->quench waste Dispose of Waste in Designated Containers quench->waste cleanup_area Clean Work Area waste->cleanup_area decontaminate Decontaminate Glassware cleanup_area->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: General laboratory workflow for handling this compound.

Stability and Reactivity

  • Chemical Stability: The product is expected to be stable under normal ambient conditions (room temperature).

  • Conditions to Avoid: Excess heat and formation of dust.[1][5]

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Toxicological Information

Specific toxicological data for this compound is limited. The toxicological properties have not been fully investigated.[1] The information provided is based on the anticipated hazards from similar chemical structures.

  • Acute Toxicity: Not classified.

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory or Skin Sensitization: No information available.

  • Germ Cell Mutagenicity: No information available.

  • Carcinogenicity: No information available.

  • Reproductive Toxicity: No information available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1][2]

  • Specific Target Organ Toxicity - Repeated Exposure: No information available.

  • Aspiration Hazard: No information available.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations. It should be disposed of as hazardous waste. Do not empty into drains.[1][5]

This technical guide is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet or professional safety training. Always consult the most up-to-date safety information and exercise caution when handling any chemical.

References

Solubility Profile of 2-(3-Methylisoxazol-5-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(3-Methylisoxazol-5-yl)acetic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery as a synthetic building block. Understanding the solubility of this compound is a critical first step in its formulation for preclinical and clinical studies. Solubility impacts bioavailability, dosage form design, and the selection of appropriate solvent systems for synthesis, purification, and analysis. This guide addresses the current gap in public knowledge regarding the specific solubility of this compound and provides the means to generate this essential data.

Physicochemical Properties of this compound

While specific solubility data is sparse, a number of key physicochemical properties of this compound have been reported. These properties, summarized in Table 1, are essential for predicting its general solubility behavior and for designing experimental studies. The isoxazole ring imparts a degree of polarity to the molecule.[1]

PropertyValueReference
Molecular Formula C6H7NO3[2]
Molecular Weight 141.126 g/mol [2]
Melting Point 101-104 °C[2]
Predicted pKa 3.70 ± 0.10[2]
LogP 0.61010[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Appearance White solid

Table 1: Physicochemical Properties of this compound

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed protocol for the determination of the thermodynamic solubility of this compound using the saturation shake-flask method. This method is considered the gold standard for its reliability and accuracy.

Materials
  • This compound (high purity)

  • Selected solvents (e.g., Water, Phosphate Buffer pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetone, Acetonitrile, Dimethyl Sulfoxide)

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Methodology
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected analytical solvent for HPLC calibration.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated and in equilibrium with the solid phase.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered sample with the analytical solvent to a concentration that falls within the range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of the compound in the test solvent by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G Shake-Flask Solubility Determination Workflow A Add excess compound to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the compound and the solvent.

G Factors Influencing Solubility Solubility Solubility Compound Compound Properties Solubility->Compound Solvent Solvent Properties Solubility->Solvent Environment Environmental Factors Solubility->Environment pKa pKa Compound->pKa LogP LogP Compound->LogP CrystalLattice Crystal Lattice Energy Compound->CrystalLattice Polarity Polarity Solvent->Polarity pH pH Solvent->pH Hbonding Hydrogen Bonding Solvent->Hbonding Temperature Temperature Environment->Temperature Pressure Pressure Environment->Pressure

Caption: Key Factors Affecting Compound Solubility.

Conclusion

While direct experimental data on the solubility of this compound is not currently available in the public domain, this technical guide provides the necessary tools for researchers to determine this crucial parameter. The provided physicochemical data offers a starting point for understanding its likely behavior, and the detailed experimental protocol for the shake-flask method outlines a reliable approach for generating robust solubility data. The generation and dissemination of such data will be invaluable for the future development and application of this compound.

References

Spectroscopic and Structural Elucidation of 2-(3-Methylisoxazol-5-yl)acetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

2-(3-Methylisoxazol-5-yl)acetic acid is a substituted isoxazole with a carboxylic acid functional group. Its fundamental properties are summarized below.

PropertyValue
Chemical Name This compound
Synonyms 3-Methyl-5-isoxazoleacetic acid
CAS Number 19668-85-0[1][2]
Molecular Formula C₆H₇NO₃[1][2][3]
Molecular Weight 141.12 g/mol [3]
Melting Point 101-104 °C[1][2]

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the methyl, methylene, isoxazole ring, and carboxylic acid protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.2Singlet3H-CH₃ (Methyl group on the isoxazole ring)
~ 3.8Singlet2H-CH₂- (Methylene group of the acetic acid moiety)
~ 6.0Singlet1H=CH- (Proton on the isoxazole ring)
~ 11-13Singlet (broad)1H-COOH (Carboxylic acid proton)
¹³C NMR Spectroscopy

The carbon NMR spectrum will display six signals, corresponding to the six carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 11-CH₃
~ 35-CH₂-
~ 101=CH- (C4 of isoxazole)
~ 160C=N (C3 of isoxazole)
~ 170C-O (C5 of isoxazole)
~ 172-COOH
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the prominent absorption bands of the carboxylic acid and the isoxazole ring.

Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-HBroad band, characteristic of the carboxylic acid O-H stretch.
1700-1725C=OStrong, sharp absorption from the carbonyl of the carboxylic acid.
1600-1650C=NStretching vibration of the isoxazole ring.
1400-1440C-O-HBending vibration of the carboxylic acid.
1210-1320C-OStretching of the carboxylic acid C-O bond.
Mass Spectrometry (MS)

The mass spectrum, particularly with a high-resolution instrument (HRMS), would confirm the molecular formula. The exact mass is calculated to be 141.04259 Da[3]. Electron ionization (EI) would likely lead to fragmentation.

m/zProposed Fragment
141[M]⁺ (Molecular ion)
96[M - COOH]⁺
82[M - COOH - CH₂]⁺
43[CH₃CO]⁺

Experimental Protocols

While specific experimental details for this compound are not available, the following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 300-500 MHz for protons. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum could be obtained using an FTIR spectrometer. The solid sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

For mass analysis, the sample would be introduced into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI). For ESI, the sample would be dissolved in a solvent like methanol or acetonitrile. The instrument would be calibrated, and the data acquired over a relevant m/z range.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The presented data and protocols are based on established principles of analytical chemistry and are intended to aid researchers in the identification and characterization of this and similar molecules.

References

A Comprehensive Technical Guide to 2-(3-Methylisoxazol-5-yl)acetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a Key Building Block in Targeted Protein Degradation

This technical guide provides a detailed overview of 2-(3-Methylisoxazol-5-yl)acetic acid, a crucial chemical intermediate for researchers, scientists, and professionals involved in drug discovery and development. This document covers its commercial availability, physicochemical properties, synthesis, and its significant role as a precursor in the creation of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the development of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability

This compound (CAS No: 19668-85-0) is readily available from a variety of chemical suppliers. It is typically offered in research quantities with purities often exceeding 95%. The commercial availability from prominent suppliers indicates that this compound is accessible for laboratory-scale synthesis and research applications.

Table 1: Commercial Suppliers of this compound

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich49768998%1g, 5g
SynQuest Laboratories2B23-2-05>95%1g, 5g, 25g
ChemSceneCS-006739499.57%5g, 10g, 25g, 50g
CrysdotC1966885095+%25g, 100g

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data for this compound

PropertyValue
CAS Number 19668-85-0
Molecular Formula C₆H₇NO₃
Molecular Weight 141.12 g/mol
Melting Point 101-104 °C
Boiling Point 306.7 °C at 760 mmHg
Density 1.292 g/cm³
pKa 3.70 ± 0.10 (Predicted)
LogP 0.61010
Storage Temperature 2-8°C
Appearance White to off-white crystalline powder

Synthesis and Experimental Protocols

A plausible synthetic route would involve the reaction of a 3-methyl-5-(halomethyl)isoxazole with a cyanide salt to form the corresponding acetonitrile derivative, followed by hydrolysis to yield the desired carboxylic acid. Alternatively, a more direct approach could involve the alkylation of a suitable isoxazole precursor with a haloacetate ester, followed by ester hydrolysis.

Below is a representative experimental protocol for the hydrolysis of an ester precursor, based on the synthesis of 3-methylisoxazole-5-carboxylic acid, which is a common final step in the synthesis of such compounds.

Experimental Protocol: Hydrolysis of Methyl 2-(3-Methylisoxazol-5-yl)acetate

Materials:

  • Methyl 2-(3-methylisoxazol-5-yl)acetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1N solution

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add a solution of methyl 2-(3-methylisoxazol-5-yl)acetate (1 equivalent) in a mixture of tetrahydrofuran and methanol.

  • Slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Acidify the aqueous phase to a pH of approximately 2 by the dropwise addition of a 1N hydrochloric acid solution.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a solid. The crude product can be further purified by recrystallization if necessary.

G cluster_synthesis Synthetic Workflow Ester Precursor Ester Precursor Hydrolysis Hydrolysis Ester Precursor->Hydrolysis NaOH, THF/MeOH, H2O Acidification Acidification Hydrolysis->Acidification 1N HCl Extraction Extraction Acidification->Extraction Ethyl Acetate Purification Purification Extraction->Purification Drying, Concentration Final Product This compound Purification->Final Product

Caption: A generalized workflow for the synthesis of this compound via hydrolysis.

Application in Targeted Protein Degradation: VHL Ligand Synthesis

A primary and highly significant application of this compound is its use as a key building block in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are integral components of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

PROTACs function by simultaneously binding to a target protein and an E3 ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of the target protein by the E3 ligase, marking it for degradation by the proteasome. The VHL E3 ligase is one of the most commonly recruited E3 ligases in PROTAC design.

The this compound moiety is incorporated into the structure of VHL ligands, where it plays a crucial role in binding to the VHL protein.

G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC TargetProtein Target Protein PROTAC->TargetProtein binds VHL_E3_Ligase VHL E3 Ligase PROTAC->VHL_E3_Ligase recruits TernaryComplex Ternary Complex (Target-PROTAC-VHL) Ubiquitination Ubiquitination TernaryComplex->Ubiquitination induces UbiquitinatedProtein Ubiquitinated Target Protein Ubiquitination->UbiquitinatedProtein Proteasome Proteasome UbiquitinatedProtein->Proteasome targeted to Degradation Degradation Proteasome->Degradation leads to

Caption: The signaling pathway of protein degradation mediated by a VHL-recruiting PROTAC.

Conclusion

This compound is a commercially available and well-characterized compound with significant applications in the field of drug discovery, particularly in the development of PROTACs. Its role as a key fragment in the synthesis of VHL E3 ligase ligands underscores its importance for researchers working on targeted protein degradation. This guide provides essential technical information to support the effective use of this valuable chemical building block in research and development endeavors.

Methodological & Application

Synthesis of 2-(3-Methylisoxazol-5-yl)acetic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the synthesis of 2-(3-Methylisoxazol-5-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route commencing with the formation of the isoxazole ring via the condensation of a β-keto ester with hydroxylamine, followed by the hydrolysis of the resulting ester to the final carboxylic acid product. This method is robust, yielding the target compound in good purity.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Ethyl 2-(3-methylisoxazol-5-yl)acetateC₈H₁₁NO₃169.1875-85N/A (typically an oil)
This compoundC₆H₇NO₃141.1285-95101-104[1]

Experimental Protocols

This section details the experimental procedures for the two key stages in the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(3-methylisoxazol-5-yl)acetate

This procedure describes the formation of the isoxazole ring through the cyclocondensation of diethyl 3-oxopentanedioate with hydroxylamine hydrochloride.

Materials:

  • Diethyl 3-oxopentanedioate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium ethoxide (NaOEt) or another suitable base

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add hydroxylamine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 15-20 minutes.

  • Add diethyl 3-oxopentanedioate (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-methylisoxazol-5-yl)acetate as an oil. The product can be purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

This protocol details the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.[2]

Materials:

  • Ethyl 2-(3-methylisoxazol-5-yl)acetate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(3-methylisoxazol-5-yl)acetate (1.0 equivalent) in a mixture of tetrahydrofuran and methanol.

  • Add an aqueous solution of sodium hydroxide (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the mixture to a pH of 2-3 by the dropwise addition of 1 M hydrochloric acid. A precipitate may form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) for further purification.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the logical relationship between the key steps of the protocol.

SynthesisWorkflow A Diethyl 3-oxopentanedioate + Hydroxylamine HCl B Cyclocondensation A->B C Ethyl 2-(3-methylisoxazol-5-yl)acetate B->C D Hydrolysis (NaOH, H2O) C->D E This compound D->E

Caption: Synthetic workflow for this compound.

LogicalRelationship cluster_step1 Step 1: Isoxazole Formation cluster_step2 Step 2: Ester Hydrolysis start1 Starting Materials Diethyl 3-oxopentanedioate Hydroxylamine HCl process1 Reaction Base-mediated cyclization start1->process1 product1 Intermediate Ethyl 2-(3-methylisoxazol-5-yl)acetate process1->product1 start2 Intermediate Ethyl 2-(3-methylisoxazol-5-yl)acetate process2 Reaction Aqueous NaOH start2->process2 product2 Final Product This compound process2->product2

Caption: Logical relationship between the two main synthetic steps.

References

Application Notes and Protocols: 2-(3-Methylisoxazol-5-yl)acetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(3-Methylisoxazol-5-yl)acetic acid as a versatile building block in organic synthesis, with a particular focus on its application in medicinal chemistry and drug discovery. Detailed protocols for key transformations are provided to enable its practical implementation in the laboratory.

Introduction

This compound is a heterocyclic carboxylic acid that has garnered significant attention as a precursor for the synthesis of a wide range of biologically active molecules. Its structural motif is present in numerous compounds with therapeutic potential, including antileukemic, antioxidant, and anticancer agents. A notable application of this scaffold is in the construction of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 19668-85-0[1]
Molecular Formula C₆H₇NO₃[1]
Molecular Weight 141.13 g/mol [1]
Melting Point 101-104 °C[1]
Boiling Point 306.7 °C at 760 mmHg[1]
pKa (Predicted) 3.70 ± 0.10[1]
Storage Temperature 2-8 °C[1]

Key Synthetic Applications

This compound is primarily utilized in two key types of reactions:

  • Amide Bond Formation: The carboxylic acid moiety readily undergoes coupling reactions with a variety of amines to form the corresponding amides. This is a cornerstone of its use in constructing VHL ligands and other bioactive molecules where the isoxazole scaffold is connected to other fragments via an amide linkage.

  • Esterification: The compound can be converted to its corresponding esters through reactions with various alcohols. These esters can serve as intermediates for further synthetic transformations or as final products with specific biological activities.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of amides from this compound using a common coupling agent, HATU.

Workflow for Amide Coupling

reagent This compound + Amine coupling HATU, DIPEA DMF, rt, 1-2 h reagent->coupling 1. workup Aqueous Workup (Water, EtOAc) coupling->workup 2. purification Column Chromatography workup->purification 3. product Amide Product purification->product 4.

Caption: A typical workflow for the synthesis of amides.

Materials:

  • This compound

  • Amine of choice (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine (1.0-1.2 equivalents) and DIPEA (2.0-3.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.1-1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates completion of the reaction.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Expected Yields:

Amine TypeTypical Yield Range
Primary Aliphatic75 - 95%
Secondary Aliphatic70 - 90%
Primary Aromatic60 - 85%
Secondary Aromatic50 - 80%
Protocol 2: Fischer Esterification

This protocol outlines the synthesis of esters from this compound using the Fischer esterification method.

Workflow for Fischer Esterification

reagent This compound + Alcohol (Solvent) catalyst H₂SO₄ (catalytic) Reflux reagent->catalyst 1. workup Neutralization & Extraction (NaHCO₃, Ether) catalyst->workup 2. purification Distillation or Chromatography workup->purification 3. product Ester Product purification->product 4.

Caption: A standard workflow for Fischer esterification.

Materials:

  • This compound

  • Alcohol of choice (used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 3-5 mol%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or other suitable organic solvent

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with diethyl ether (3 x volume of alcohol).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by vacuum distillation or silica gel column chromatography.

Reaction Parameters for Esterification:

AlcoholReaction Time (h)Typical Yield
Methanol4 - 885 - 95%
Ethanol6 - 1280 - 90%
n-Propanol8 - 1675 - 85%
Isopropanol12 - 2460 - 75%

Application in the Synthesis of VHL Ligands

This compound and its derivatives are key components in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are integral to Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins. The isoxazole moiety often serves as a central scaffold, with the acetic acid side chain providing a handle for linking to the rest of the PROTAC molecule.

Signaling Pathway Context

cluster_PROTAC PROTAC Assembly POI Protein of Interest (POI) Linker Linker Proteasome Proteasome POI->Proteasome targeted to VHL_ligand VHL Ligand (derived from This compound) PROTAC PROTAC PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL recruits Ub Ubiquitin VHL->Ub ubiquitinates Ub->POI Degradation POI Degradation Proteasome->Degradation leads to

Caption: Role of VHL ligands in PROTAC-mediated protein degradation.

The synthesis of these complex molecules often involves the amide coupling of a this compound derivative to an amine-containing linker, which is subsequently attached to a ligand for the target protein. The modular nature of this synthesis allows for the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in the construction of complex, biologically active molecules, particularly in the burgeoning field of targeted protein degradation, makes it an important tool for researchers in medicinal chemistry and drug discovery. The protocols provided herein offer a practical guide for the effective utilization of this compound in the laboratory.

References

2-(3-Methylisoxazol-5-yl)acetic acid as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: 2-(3-Methylisoxazol-5-yl)acetic Acid in Drug Discovery

Introduction

This compound (CAS No. 19668-85-0) is a heterocyclic carboxylic acid that has emerged as a valuable building block in modern medicinal chemistry.[1] Its rigid isoxazole core, combined with the acetic acid side chain, provides a versatile scaffold for creating compounds with specific three-dimensional orientations, making it ideal for targeting protein-protein interactions. The isoxazole moiety can participate in key hydrogen bonding and hydrophobic interactions within protein binding pockets, while the carboxylic acid group serves as a convenient handle for amide bond formation, enabling its incorporation into larger, more complex molecules.

One of the most significant and contemporary applications of this building block is in the development of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] These ligands are critical components of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

Physicochemical Properties of this compound
Property Value
Molecular FormulaC6H7NO3
Molecular Weight141.126 g/mol
Melting Point101-104 °C
pKa (Predicted)3.70 ± 0.10
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds2
(Data sourced from LookChem)[1]

Core Application: VHL Ligand Synthesis for PROTACs

PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other binds to an E3 ubiquitin ligase, such as VHL. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome. This approach allows for the elimination of "undruggable" proteins that lack a functional active site for traditional inhibitor-based drugs.

The this compound scaffold is a key component in designing potent VHL ligands. It mimics the binding motif of the native VHL substrate, Hypoxia-Inducible Factor 1α (HIF-1α).[2][3] The isoxazole ring system effectively orients the molecule within the VHL binding pocket, establishing crucial interactions that lead to high-affinity binding. The well-known VHL ligand, VH032, and its derivatives are foundational recruiters for many PROTACs currently in development.[3][4]

PROTAC_Mechanism cluster_0 1. Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary E1/E2 Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of Action for a VHL-based PROTAC.

Quantitative Data: Binding Affinities of VHL Ligands

The following table summarizes the binding affinities for representative VHL ligands, demonstrating the high potency achievable with scaffolds related to this compound. This data is critical for selecting the optimal E3 ligase ligand for a PROTAC construct.

Compound Assay Type Target Binding Affinity Reference
VH032TR-FRETVCB ComplexIC50 = 191.1 nM[2]
VH298TR-FRETVCB ComplexIC50 = 45.2 nM[2]
VH032Isothermal Titration Calorimetry (ITC)VHLKd = 1.6 μM[4]
BODIPY FL VH032Fluorescence Polarization (FP)VCB ComplexKd = 100.8 nM[2]
(VCB = VHL-ElonginC-ElonginB protein complex)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of a VHL ligand derived from this compound.

experimental_workflow Start Start: 2-(3-Methylisoxazol- 5-yl)acetic acid Coupling Protocol 1: Amide Coupling (HATU) Start->Coupling Amine Key Amine Intermediate (e.g., VH032 amine precursor) Amine->Coupling Purify Purification (HPLC) Coupling->Purify Characterize Characterization (NMR, MS) Purify->Characterize Assay Protocol 2: Biological Assay (FP) Characterize->Assay Data Data Analysis: Determine IC50 / Kd Assay->Data

Caption: Workflow for VHL Ligand Synthesis and Evaluation.

Protocol 1: Synthesis of a VHL Ligand Precursor via Amide Coupling

This protocol describes the coupling of this compound with a representative amine partner, a common step in the synthesis of VHL ligands like VH032.[5][6]

Materials:

  • This compound (1.0 eq)

  • (4-(4-Methylthiazol-5-yl)phenyl)methanamine (1.0 eq)

  • HATU (1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq) and the amine partner (1.0 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (3.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the coupling agent, HATU (1.3 eq), portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO3 solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product using flash column chromatography or preparative HPLC to obtain the final amide.

Protocol 2: VHL Binding Assay using Fluorescence Polarization (FP)

This protocol outlines a competitive binding assay to determine the affinity (IC50) of a synthesized compound for the VHL complex. The assay measures the displacement of a fluorescently labeled VHL tracer probe.[2][7]

Materials:

  • VCB protein complex (VHL, Elongin B, Elongin C)

  • Fluorescent tracer probe (e.g., FAM-labeled HIF-1α peptide or a fluorescent VHL ligand like BODIPY FL VH032)[2]

  • Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

  • Test compound (synthesized ligand) dissolved in DMSO

  • Positive control (e.g., VH298)

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation : Prepare a serial dilution series of the test compound in DMSO. A typical starting concentration is 1 mM, serially diluted 1:3.

  • Assay Plate Setup :

    • Add assay buffer to all wells.

    • Add the serially diluted test compound, positive control, or DMSO (for 'no inhibition' control) to the appropriate wells.

    • Add the fluorescent tracer probe to all wells at a fixed final concentration (e.g., 10-20 nM, to be optimized).

    • Initiate the binding reaction by adding the VCB protein complex to all wells (except for 'no protein' controls) at a fixed final concentration (e.g., 100-200 nM, to be optimized).

  • Incubation : Mix the plate gently and incubate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement : Measure the fluorescence polarization (in mP units) on a compatible plate reader.

  • Data Analysis :

    • Normalize the data using the 'no inhibition' (0% inhibition) and 'no protein' (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the test compound concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.

References

Application Notes and Protocols for the Functionalization of 2-(3-Methylisoxazol-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical functionalization of 2-(3-Methylisoxazol-5-yl)acetic acid, a key building block in the synthesis of various biologically active compounds. The primary focus is on amide bond formation and esterification, two common transformations for this versatile reagent.

Introduction

This compound is a valuable heterocyclic carboxylic acid derivative. Its structural motif is found in a range of compounds with significant pharmacological properties. A particularly noteworthy application is its use as a precursor in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] These ligands are integral components of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to selectively degrade disease-causing proteins. The functionalization of this compound is therefore of considerable interest to researchers in medicinal chemistry and drug discovery.

Functionalization Protocols

Two primary functionalization strategies for this compound are presented: amide coupling to synthesize VHL ligand precursors and a general esterification method.

Amide Coupling via Acyl Chloride for VHL Ligand Synthesis

This protocol describes the conversion of this compound to its corresponding acyl chloride, followed by coupling with an amine to form an amide bond. This is a common strategy employed in the synthesis of VHL ligands.

Experimental Workflow:

Amide_Coupling_Workflow A 2-(3-Methylisoxazol- 5-yl)acetic acid C 2-(3-Methylisoxazol- 5-yl)acetyl chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) B->C E Amide Product (VHL Ligand Precursor) C->E Amide Coupling D Amine Precursor D->E

Caption: Workflow for amide coupling of this compound.

Protocol:

Step 1: Synthesis of 2-(3-Methylisoxazol-5-yl)acetyl chloride

  • To a solution of this compound (1.0 eq.) in an appropriate anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, 1.5 eq.) dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-(3-Methylisoxazol-5-yl)acetyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the amine precursor (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq.) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add a solution of the crude 2-(3-Methylisoxazol-5-yl)acetyl chloride (1.1 eq.) in the same anhydrous solvent dropwise to the cooled amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Quantitative Data for Amide Coupling:

Coupling ReagentAmine SubstrateSolventBaseTime (h)Yield (%)Reference
SOCl₂Various AminesDCMTEA2-1660-90General Protocol
HATUVarious AminesDMFDIPEA1-470-95General Protocol
HBTU/HOBtVarious AminesDMFDIPEA2-1265-92General Protocol
EDC/HOBtVarious AminesDCM/DMFDIPEA4-2460-88General Protocol

Note: Yields are typical ranges and may vary depending on the specific amine substrate and reaction conditions.

Fischer Esterification

This protocol outlines the acid-catalyzed esterification of this compound with an alcohol. This method is suitable for producing simple alkyl esters.

Experimental Workflow:

Esterification_Workflow A 2-(3-Methylisoxazol- 5-yl)acetic acid D Ester Product A->D Fischer Esterification B Alcohol (R-OH) B->D C Acid Catalyst (e.g., H₂SO₄) C->D

Caption: Workflow for Fischer esterification of this compound.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol, ethanol).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • If necessary, purify the crude ester by column chromatography on silica gel.

Quantitative Data for Fischer Esterification:

AlcoholCatalystTime (h)Yield (%)Reference
MethanolH₂SO₄4-1270-90General Protocol
EthanolH₂SO₄6-1865-85General Protocol
PropanolH₂SO₄8-2460-80General Protocol

Note: Yields are representative and can be influenced by the specific alcohol and reaction scale.

Biological Context: The Von Hippel-Lindau (VHL) Signaling Pathway

Derivatives of this compound are key components of small molecule ligands that bind to the von Hippel-Lindau (VHL) protein. The VHL protein is a crucial part of an E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor (HIF-α) for proteasomal degradation under normal oxygen conditions (normoxia).[2][3][4] In many cancers, the VHL pathway is dysregulated, leading to the stabilization of HIF-α even in the presence of oxygen. This promotes tumor growth, angiogenesis, and metastasis.[4][5] PROTACs incorporating VHL ligands can hijack this system to induce the degradation of specific target proteins involved in disease.

VHL/HIF-α Signaling Pathway Diagram:

VHL_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / VHL Mutation HIF_alpha_N HIF-α HIF_alpha_OH HIF-α-OH HIF_alpha_N->HIF_alpha_OH Hydroxylation HIF_alpha_H HIF-α PHD PHD PHD->HIF_alpha_OH VHL_complex VHL E3 Ligase Complex HIF_alpha_OH->VHL_complex Binding Proteasome Proteasome VHL_complex->Proteasome Ubiquitination Ub Ubiquitin Ub->VHL_complex Degradation Degradation Proteasome->Degradation HIF_complex HIF Complex HIF_alpha_H->HIF_complex HIF_beta HIF-β (ARNT) HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Gene_Expression Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression Activates

Caption: The VHL/HIF-α signaling pathway in normoxia and hypoxia.

References

Application Notes and Protocols for Cell-Based Assays Using 2-(3-Methylisoxazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for illustrative purposes. The biological activity of 2-(3-Methylisoxazol-5-yl)acetic acid as a "Cancer-Associated Kinase 1" (CAK1) inhibitor is hypothetical and used here to demonstrate the application of this compound in relevant cell-based assays.

Introduction

Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, making them attractive scaffolds in drug discovery.[1][2][3][4][5][6][7] Numerous isoxazole-containing molecules have been investigated for their therapeutic potential, including as anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3][4][5] This document outlines the application of this compound, a novel isoxazole derivative, in cell-based assays for the characterization of its potential as a selective inhibitor of the hypothetical "Cancer-Associated Kinase 1" (CAK1), a key enzyme implicated in a fictional cancer signaling pathway.

These protocols are intended for researchers, scientists, and drug development professionals interested in evaluating the cellular effects of novel small molecule inhibitors.

Hypothesized Signaling Pathway

This compound is hypothesized to inhibit the kinase activity of CAK1. In this fictional pathway, CAK1 is a serine/threonine kinase that, upon activation by an upstream signal, phosphorylates and activates the transcription factor "Tumor Progression Factor 1" (TPF1). Phosphorylated TPF1 then translocates to the nucleus and initiates the transcription of genes involved in cell proliferation and survival. Inhibition of CAK1 by this compound is expected to block this cascade, leading to a reduction in cancer cell viability.

CAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signal Upstream Signal Receptor Receptor Upstream Signal->Receptor CAK1_inactive CAK1 (Inactive) Receptor->CAK1_inactive Activation CAK1_active CAK1 (Active) CAK1_inactive->CAK1_active TPF1 TPF1 CAK1_active->TPF1 Phosphorylation pTPF1 p-TPF1 TPF1->pTPF1 pTPF1_n p-TPF1 pTPF1->pTPF1_n Translocation This compound This compound This compound->CAK1_active Inhibition Gene Target Genes pTPF1_n->Gene Transcription Proliferation Cell Proliferation & Survival Gene->Proliferation

Caption: Hypothesized CAK1 Signaling Pathway.

Data Presentation

The following tables summarize hypothetical quantitative data from the described cell-based assays.

Table 1: Inhibition of CAK1 Kinase Activity

CompoundTargetAssay TypeIC50 (nM)
This compoundCAK1In Vitro Kinase Assay75
Staurosporine (Control)Pan-KinaseIn Vitro Kinase Assay10

Table 2: Effect on Cancer Cell Viability

Cell LineTreatmentAssay TypeIC50 (µM)
Human Colon Carcinoma (HCT116)This compoundCell Viability (MTT)2.5
Human Lung Adenocarcinoma (A549)This compoundCell Viability (MTT)5.2
Normal Human Dermal Fibroblasts (NHDF)This compoundCell Viability (MTT)> 50

Table 3: Inhibition of TPF1 Phosphorylation in HCT116 Cells

TreatmentConcentration (µM)p-TPF1 Levels (% of Control)
Vehicle (DMSO)-100
This compound165
This compound528
This compound1012

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cell lines.

Materials:

  • HCT116, A549, and NHDF cells

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for TPF1 Phosphorylation

This protocol assesses the inhibition of CAK1 activity by measuring the phosphorylation of its downstream target, TPF1.

Materials:

  • HCT116 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-TPF1, anti-total-TPF1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate HCT116 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for 24 hours.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the p-TPF1 signal to total TPF1 and the loading control (GAPDH).

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Assay Setup cluster_assays Cell-Based Assays cluster_data Data Analysis cluster_conclusion Conclusion A1 Culture Cancer Cell Lines B1 Cell Viability Assay (MTT) A1->B1 B2 Western Blot for p-TPF1 A1->B2 A2 Prepare Stock Solution of This compound A2->B1 A2->B2 C1 Calculate IC50 Values B1->C1 C2 Quantify Protein Expression B2->C2 D1 Evaluate Anticancer Potential C1->D1 C2->D1

Caption: General workflow for evaluating the compound.

References

Application Notes and Protocols for In Vitro Testing of 2-(3-Methylisoxazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(3-Methylisoxazol-5-yl)acetic acid is a heterocyclic compound belonging to the isoxazole class. Isoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] These notes provide a framework for the initial in vitro evaluation of this compound to explore its potential as a therapeutic agent. The provided protocols are foundational and can be adapted based on experimental findings.

Chemical Properties

PropertyValueReference
Molecular FormulaC6H7NO3[5]
Molecular Weight141.126 g/mol [5]
Melting Point101-104 °C[5]
pKa (Predicted)3.70 ± 0.10[5]
LogP (Predicted)0.61010[5]
Storage Temperature2-8°C[5]

Potential In Vitro Applications

Based on the activities of structurally related isoxazole compounds, the primary in vitro assays for this compound could focus on:

  • Antioxidant Activity: To determine the compound's ability to scavenge free radicals.

  • Anti-inflammatory Activity: To assess its potential to inhibit key inflammatory enzymes like cyclooxygenases (COX).

  • Anticancer Activity: To evaluate its cytotoxic and pro-apoptotic effects on cancer cell lines.

Experimental Protocols

Antioxidant Activity Assessment: DPPH Free Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and ascorbic acid in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • To a 96-well plate, add 100 µL of each concentration of the test compound or positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • For the negative control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the following formula:

      where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the test compound.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation:

CompoundIC50 (µg/mL)
This compound(Experimental Value)
Ascorbic Acid (Positive Control)(Experimental Value)

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock_compound Compound Stock Solution serial_dilutions Serial Dilutions stock_compound->serial_dilutions stock_control Control Stock Solution stock_control->serial_dilutions dpph_solution DPPH Solution (0.1 mM) plate_loading Add to 96-well Plate dpph_solution->plate_loading serial_dilutions->plate_loading incubation Incubate (30 min, Dark) plate_loading->incubation read_absorbance Read Absorbance (517 nm) incubation->read_absorbance calc_scavenging Calculate % Scavenging read_absorbance->calc_scavenging calc_ic50 Determine IC50 calc_scavenging->calc_ic50

Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory effect of this compound on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • This compound

  • COX-1/COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Ibuprofen (non-selective COX inhibitor, positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions provided in the assay kit.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of celecoxib and ibuprofen.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and positive controls.

    • To separate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound or positive control at various concentrations.

    • Add arachidonic acid to initiate the reaction.

    • Add the colorimetric substrate (TMPD).

    • Shake the plate for a few seconds and incubate at room temperature for 5-10 minutes.

    • Measure the absorbance at 595 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula:

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
This compound(Experimental Value)(Experimental Value)(Calculated Value)
Celecoxib(Experimental Value)(Experimental Value)(Calculated Value)
Ibuprofen(Experimental Value)(Experimental Value)(Calculated Value)

G

Anticancer Activity: Cell Viability (MTT) Assay and Apoptosis Analysis

Objective: To assess the cytotoxic effects of this compound on a cancer cell line and to determine if cell death occurs via apoptosis.

Part A: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line (e.g., K562, U251-MG)[4]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and doxorubicin in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or control at various concentrations.

    • Include wells with untreated cells (negative control) and wells with medium only (blank).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability:

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Data Presentation:

CompoundCell LineIC50 (µM) after 72h
This compoundK562(Experimental Value)
This compoundU251-MG(Experimental Value)
DoxorubicinK562(Experimental Value)
DoxorubicinU251-MG(Experimental Value)

Part B: Apoptosis Analysis by Annexin V-FITC/PI Staining

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the kit's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

    • Live cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic/necrotic cells will be positive for both.

Data Presentation:

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated Control(Experimental Value)(Experimental Value)(Experimental Value)
This compound (IC50)(Experimental Value)(Experimental Value)(Experimental Value)

G

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions based on their specific experimental setup and cell lines. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Animal Models for Studying the Effects of 2-(3-Methylisoxazol-5-yl)acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methylisoxazol-5-yl)acetic acid is a heterocyclic compound belonging to the isoxazole class. While specific biological activities of this particular molecule are not extensively documented in current literature, the isoxazole scaffold is a well-established pharmacophore present in numerous compounds with significant therapeutic properties.[1] Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2] Notably, some isoxazole-containing compounds have been identified as potent inhibitors of Heat Shock Protein 90 (Hsp90), a key molecular chaperone involved in the stability and function of many oncogenic proteins.[3][4] Others have shown significant anti-inflammatory activity in preclinical models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

Given the therapeutic potential of the isoxazole class, this document provides detailed application notes and protocols for investigating the potential anticancer and anti-inflammatory effects of this compound in established animal models. These protocols are intended to serve as a foundational guide for the preclinical evaluation of this compound.

Application Note 1: Investigation of Anti-Cancer Efficacy in a Xenograft Mouse Model

This application note describes a protocol to evaluate the potential anti-tumor activity of this compound using a human tumor xenograft model in immunodeficient mice. This model is a cornerstone in preclinical oncology for assessing the efficacy of novel therapeutic agents.[5][6]

Experimental Protocol: Human Tumor Xenograft Model

1. Cell Culture and Animal Husbandry:

  • Cell Line Selection: Choose a human cancer cell line relevant to the suspected mechanism of action (e.g., a cell line known to be sensitive to HSP90 inhibitors, such as a HER2+ breast cancer line or a non-small cell lung cancer line).

  • Cell Culture: Culture the selected cancer cells in appropriate media and conditions as recommended by the supplier (e.g., ATCC). Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

  • Animals: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old.[7] Acclimatize the animals for at least one week before the start of the experiment. House them in a pathogen-free environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation:

  • Harvest and resuspend the cancer cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) subcutaneously into the flank of each mouse.[7]

  • Monitor the animals regularly for tumor formation.

3. Experimental Groups and Treatment:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).

  • Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compound (e.g., saline, PBS with 0.5% DMSO).

  • Group 2 (Test Compound): Administer this compound at various doses (e.g., 10, 30, 100 mg/kg), prepared in the appropriate vehicle. The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the compound's physicochemical properties.

  • Group 3 (Positive Control): Administer a standard-of-care chemotherapy agent relevant to the chosen cell line (e.g., a known HSP90 inhibitor or another cytotoxic agent).

  • Administer treatments daily or on another appropriate schedule for a predetermined period (e.g., 21-28 days).

4. Data Collection and Endpoint Analysis:

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal body weight and general health status throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation

Quantitative data should be summarized as shown in the hypothetical table below:

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Tumor Weight at Day 21 (mg) ± SEM
Vehicle Control-1500 ± 15001.6 ± 0.2
Compound X101100 ± 12026.71.2 ± 0.15
Compound X30750 ± 9050.00.8 ± 0.1
Compound X100400 ± 6073.30.45 ± 0.05
Positive ControlVaries350 ± 5076.70.4 ± 0.04

Application Note 2: Evaluation of Anti-Inflammatory Activity in a Rat Model

This application note details the use of the carrageenan-induced paw edema model in rats to screen this compound for potential acute anti-inflammatory activity. This is a widely used and reproducible model for evaluating anti-inflammatory drugs.[8][9]

Experimental Protocol: Carrageenan-Induced Paw Edema

1. Animals and Housing:

  • Use male or female Wistar or Sprague-Dawley rats (150-200 g).

  • Acclimatize the animals for at least one week before the experiment. House them under standard laboratory conditions with free access to food and water. All procedures must be approved by an IACUC.

2. Experimental Groups and Dosing:

  • Randomize the rats into treatment and control groups (n=6-8 rats per group).

  • Group 1 (Vehicle Control): Administer the vehicle (e.g., 1% carboxymethyl cellulose in saline).

  • Group 2 (Test Compound): Administer this compound at various doses (e.g., 25, 50, 100 mg/kg) orally or via intraperitoneal injection.

  • Group 3 (Positive Control): Administer a standard anti-inflammatory drug such as Indomethacin (5-10 mg/kg) or Diclofenac sodium (10 mg/kg).[10][11]

  • Administer the treatments 30-60 minutes before inducing inflammation.

3. Induction of Inflammation and Measurement:

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[10][12]

  • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[10]

4. Data Analysis:

  • Calculate the paw edema (in mL) by subtracting the initial paw volume from the paw volume at each time point.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:

    • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation

Summarize the quantitative results in a table for clear comparison, as shown in the hypothetical example below:

Treatment GroupDose (mg/kg)Paw Edema at 3h (mL) ± SEMPercent Inhibition of Edema at 3h (%)
Vehicle Control-0.85 ± 0.070
Compound X250.60 ± 0.0529.4
Compound X500.42 ± 0.0450.6
Compound X1000.25 ± 0.0370.6
Positive Control100.20 ± 0.0276.5

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

G cluster_0 Preclinical Screening Workflow In Vitro Screening In Vitro Screening ADMET Profiling ADMET Profiling In Vitro Screening->ADMET Profiling Active Hits In Vivo Efficacy Models In Vivo Efficacy Models ADMET Profiling->In Vivo Efficacy Models Optimized Leads Toxicology Studies Toxicology Studies In Vivo Efficacy Models->Toxicology Studies Efficacious Compounds Candidate Selection Candidate Selection Toxicology Studies->Candidate Selection Safe & Efficacious Candidates

Caption: Preclinical screening workflow for a novel compound.

G cluster_1 Hypothetical HSP90 Inhibition Pathway HSP90 HSP90 ClientProtein_unfolded Unfolded Client Protein (e.g., HER2, AKT) HSP90->ClientProtein_unfolded Release ClientProtein_folded Folded/Active Client Protein HSP90->ClientProtein_folded ATP-dependent folding ClientProtein_unfolded->HSP90 Binds Degradation Ubiquitination & Proteasomal Degradation ClientProtein_unfolded->Degradation Proliferation Cell Proliferation, Survival ClientProtein_folded->Proliferation Promotes CompoundX 2-(3-Methylisoxazol-5-yl) acetic acid CompoundX->HSP90 Inhibits ATP binding Proteasome Proteasome Degradation->Proteasome

Caption: Hypothetical HSP90 inhibition pathway.

References

Application Notes and Protocols for the Quantification of 2-(3-Methylisoxazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-(3-Methylisoxazol-5-yl)acetic acid in various matrices, catering to researchers, scientists, and professionals in drug development. The protocols are designed to be adaptable for research and quality control purposes.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Chemical NameThis compound-
CAS Number19668-85-0[1]
Molecular FormulaC6H7NO3[1]
Molecular Weight141.126 g/mol [1]
pKa3.70 ± 0.10 (Predicted)[1]
Melting Point101-104 °C[1]
LogP0.61010[1]

Recommended Analytical Techniques

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely accessible technique for quantification. For higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Orthophosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    15.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 210 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase initial conditions (95:5, A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC-UV Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions hplc HPLC System (C18 Column, Gradient Elution) prep_standards->hplc prep_samples Prepare Sample Solutions prep_samples->hplc uv_detector UV Detector (210 nm) hplc->uv_detector chromatogram Obtain Chromatograms uv_detector->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify Analyte chromatogram->quantification calibration->quantification LC-MS/MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection Collect Sample (e.g., Plasma) is_addition Add Internal Standard sample_collection->is_addition protein_precipitation Protein Precipitation is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve concentration_calc Calculate Concentration peak_integration->concentration_calc calibration_curve->concentration_calc Analytical Method Validation Parameters cluster_core Core Validation Parameters cluster_limits Detection & Quantification Limits cluster_reliability Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Accuracy->Precision Robustness Robustness Precision->Robustness LOD->LOQ

References

HPLC method for 2-(3-Methylisoxazol-5-yl)acetic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the HPLC Analysis of 2-(3-Methylisoxazol-5-yl)acetic acid

Application Note

Introduction

This compound is a chemical intermediate with applications in pharmaceutical synthesis. The isoxazole ring is a key heterocyclic motif found in numerous bioactive molecules.[1][2] Accurate and reliable analytical methods are therefore essential for the quality control and quantitative analysis of this compound in research and drug development settings. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

The developed method is a reverse-phase HPLC procedure utilizing a C18 column and a simple isocratic mobile phase, ensuring ease of use and reproducibility. Detection is performed using a UV detector at a low wavelength, which is suitable for compounds with chromophores like the isoxazole ring. The physicochemical properties of this compound, such as its predicted pKa of 3.70 and LogP of 0.61, were considered during the development of this method to ensure optimal separation and peak shape.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the analyte is presented in Table 1. This information is critical for understanding the behavior of the molecule during chromatographic separation.

PropertyValueReference
Molecular FormulaC6H7NO3[3]
Molecular Weight141.126 g/mol [3]
pKa (predicted)3.70 ± 0.10[3]
LogP (predicted)0.61010[3]
Melting Point101-104 °C[3]

Table 1: Physicochemical Properties

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or Phosphoric acid, analytical grade)

  • Standard: this compound reference standard.

2. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point. Optimization may be required based on the specific HPLC system and column used.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water : Formic Acid (e.g., 40:60:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 215 nm

Table 2: HPLC Method Parameters

3. Preparation of Solutions

  • Mobile Phase Preparation: Carefully mix the specified volumes of acetonitrile, water, and formic acid. For example, to prepare 1 L of the mobile phase, mix 400 mL of acetonitrile, 600 mL of water, and 1 mL of formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute the stock solution with the mobile phase to prepare working standard solutions for calibration.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the sample solutions.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions E Inject Standards & Build Calibration Curve B->E C Prepare Sample Solutions F Inject Samples C->F D->E E->F G Peak Identification & Integration F->G H Quantification G->H

Caption: Workflow for the HPLC analysis of this compound.

Separation_Principle mobile_phase Mobile Phase (Acetonitrile/Water/Acid) analyte {Analyte | this compound} mobile_phase->analyte Carries stationary_phase Stationary Phase (Non-polar C18) analyte->stationary_phase Interacts with

Caption: Principle of reverse-phase chromatographic separation for the analyte.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(3-Methylisoxazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2-(3-Methylisoxazol-5-yl)acetic acid, a key intermediate in the development of various pharmaceutical compounds. The following sections outline two primary synthetic routes, complete with experimental procedures, data presentation, and workflow visualizations to facilitate seamless scale-up and implementation in a laboratory or industrial setting.

Physicochemical Properties

PropertyValue
CAS Number 19668-85-0[1]
Molecular Formula C₆H₇NO₃[1]
Molecular Weight 141.13 g/mol [1]
Melting Point 101-104 °C[1]
Boiling Point 306.7 °C at 760 mmHg[1]
Appearance Off-white to white crystalline solid
Solubility Soluble in methanol, ethanol, and aqueous base.

Synthetic Route 1: From Diethyl 2-Acetylsuccinate

This route offers a convergent approach where the isoxazole ring is constructed from a readily available β-ketoester, diethyl 2-acetylsuccinate. This method is advantageous due to the commercial availability of starting materials and the robustness of the isoxazole ring formation reaction.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-Methylisoxazol-5-yl)acetate

  • Reaction Setup: In a large, appropriately sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge diethyl 2-acetylsuccinate and a suitable solvent such as ethanol.

  • Reagent Addition: While stirring, add a solution of hydroxylamine hydrochloride dissolved in water.

  • pH Adjustment: Carefully adjust the pH of the reaction mixture to approximately 10 by the dropwise addition of an aqueous solution of sodium hydroxide. Maintaining a basic pH is crucial to favor the formation of the desired 5-substituted isoxazole isomer.

  • Reaction: Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-(3-methylisoxazol-5-yl)acetate. Further purification can be achieved by vacuum distillation.

Step 2: Hydrolysis to this compound

  • Reaction Setup: In a suitable reaction vessel, dissolve the ethyl 2-(3-methylisoxazol-5-yl)acetate obtained from the previous step in a mixture of ethanol and water.

  • Hydrolysis: Add a stoichiometric excess of a base, such as sodium hydroxide, and heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete as monitored by TLC or HPLC.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.

  • Precipitation and Isolation: The product, this compound, will precipitate out of the solution as a white solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product of high purity.

Quantitative Data Summary
StepStarting MaterialReagentsSolventTemperatureTimeYield
1 Diethyl 2-acetylsuccinateHydroxylamine hydrochloride, NaOHEthanol/WaterReflux4-6 h75-85%
2 Ethyl 2-(3-methylisoxazol-5-yl)acetateNaOH, HClEthanol/WaterReflux2-4 h90-95%

Workflow Diagram

Synthetic_Route_1 start Diethyl 2-Acetylsuccinate intermediate Ethyl 2-(3-Methylisoxazol-5-yl)acetate start->intermediate Ring Formation (Ethanol/Water, Reflux) reagent1 Hydroxylamine HCl, NaOH (aq) reagent1->start product This compound intermediate->product Hydrolysis (Ethanol/Water, Reflux) reagent2 1. NaOH (aq) 2. HCl (aq) reagent2->intermediate

Caption: Synthetic workflow for Route 1.

Synthetic Route 2: From 5-(Chloromethyl)-3-methylisoxazole

This alternative route begins with a pre-formed isoxazole ring and builds the acetic acid side chain. This linear approach is well-suited for large-scale production, especially given the commercial availability of the starting chloromethyl derivative.

Experimental Protocol

Step 1: Synthesis of 2-(3-Methylisoxazol-5-yl)acetonitrile

  • Reaction Setup: In a large, inert atmosphere reaction vessel equipped with a mechanical stirrer and temperature control, dissolve 5-(chloromethyl)-3-methylisoxazole in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Cyanation: Add sodium cyanide in one portion. For large-scale reactions, portion-wise addition may be necessary to control any exotherm.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 2-(3-methylisoxazol-5-yl)acetonitrile can be purified by vacuum distillation or recrystallization.

Step 2: Hydrolysis to this compound

  • Reaction Setup: In a reaction vessel equipped for reflux, suspend 2-(3-methylisoxazol-5-yl)acetonitrile in an aqueous solution of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.

  • Hydrolysis: Heat the mixture to reflux and maintain for 6-12 hours. The progress of the hydrolysis of the nitrile to the carboxylic acid can be monitored by HPLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, carefully neutralize the solution with a base (e.g., NaOH) to a pH of 3-4 to induce precipitation.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield the pure this compound.

Quantitative Data Summary
StepStarting MaterialReagentsSolventTemperatureTimeYield
1 5-(Chloromethyl)-3-methylisoxazoleSodium cyanideDMF or DMSO50-60 °C4-8 h85-95%
2 2-(3-Methylisoxazol-5-yl)acetonitrileConc. HCl or H₂SO₄WaterReflux6-12 h80-90%
Workflow Diagram```dot

digraph "Synthetic_Route_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="5-(Chloromethyl)-3-methylisoxazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent1 [label="NaCN", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="2-(3-Methylisoxazol-5-yl)acetonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent2 [label="Conc. HCl (aq)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> intermediate [label=" Cyanation\n(DMF, 50-60°C)"]; intermediate -> product [label=" Hydrolysis\n(Water, Reflux)"]; reagent1 -> start [dir=none]; reagent2 -> intermediate [dir=none]; }``` Caption: Synthetic workflow for Route 2.

Safety and Handling Precautions

  • Sodium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas. Have a cyanide antidote kit readily available.

  • Hydroxylamine Hydrochloride: Can be corrosive and an irritant. Handle with appropriate personal protective equipment (PPE).

  • Concentrated Acids and Bases: Corrosive. Use appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Solvents: Flammable. Use in a well-ventilated area away from ignition sources.

Conclusion

Both synthetic routes presented provide viable and scalable methods for the production of this compound. The choice of route may depend on factors such as the cost and availability of starting materials, equipment, and safety considerations associated with handling specific reagents like sodium cyanide. Route 1 is a convergent synthesis that builds the core heterocyclic ring, while Route 2 is a more linear approach that modifies a pre-existing isoxazole. Both methods have been designed to be robust and high-yielding, making them suitable for large-scale synthesis in a research or industrial setting.

References

Application Notes and Protocols for 2-(3-Methylisoxazol-5-yl)acetic acid in Biological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and use of 2-(3-Methylisoxazol-5-yl)acetic acid in biological research. The information is intended to serve as a guide for investigators in cell biology, pharmacology, and drug discovery.

Physicochemical and Biological Properties

This compound is a small molecule with potential for biological activity, however, extensive characterization is not publicly available. The following table summarizes its known physicochemical properties. Due to the limited data on this specific compound, the second table provides a summary of biological activities observed for structurally related isoxazole derivatives to suggest potential areas of investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number19668-85-0[1]
Molecular FormulaC6H7NO3[1]
Molecular Weight141.126 g/mol [1]
Melting Point101-104 °C[1]
pKa (Predicted)3.70 ± 0.10[1]
LogP (Predicted)0.61010[1]
Storage Temperature2-8°C[1]

Table 2: Biological Activities of Structurally Related Isoxazole Derivatives

Biological ActivityIsoxazole Derivative ClassPotential ApplicationReference
AnticancerIsoxazole-based CK1 inhibitors, Isoxazole chalconesCancer Research[2][3]
Anti-inflammatoryIsoxazole derivativesImmunology, Inflammation Research[4]
AntimicrobialThiazolyl-acetic acid derivatives, Isoxazole derivativesInfectious Disease Research[5][6]
Immunosuppressive5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivativesImmunology, Autoimmune Disease Research[7]
Melanogenesis EnhancementIsoxazole chalcone derivativesDermatology, Vitiligo Research[2]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Given its predicted acidic nature and likely limited aqueous solubility, a stock solution of this compound is best prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for its high solubilizing power and compatibility with most in vitro assays at low final concentrations.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the biological assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.[8] A vehicle control (media containing the same final concentration of DMSO) should always be included in experiments.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the stock solution into the appropriate aqueous-based cell culture medium or biological buffer.

Materials:

  • 100 mM stock solution of this compound in DMSO

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw an aliquot of the stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 100 mM stock, dilute the stock 1:1000 in the medium.

  • Vortex gently after each dilution step to ensure homogeneity.

  • It is crucial to add the small volume of the DMSO stock solution to the larger volume of aqueous medium while vortexing to facilitate rapid dispersion and minimize precipitation.

  • Prepare fresh working solutions for each experiment. Do not store diluted aqueous solutions for extended periods unless stability has been confirmed.

Note: Due to the acidic nature of the compound (predicted pKa ~3.7), addition to neutral or slightly alkaline buffers may result in salt formation, which can affect solubility. If precipitation occurs upon dilution, consider the following:

  • Pre-warming the aqueous medium to 37°C.

  • Using a slightly lower pH buffer if compatible with the experimental system.

  • Employing a formulation with a low percentage of a co-solvent like PEG-400 or propylene glycol, though the effects of these on the biological system must be carefully controlled for.[9][10]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a general workflow for testing a novel compound and a hypothetical signaling pathway that could be investigated based on the known activities of other isoxazole derivatives.

G cluster_prep Compound Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare 100 mM Stock in DMSO working Prepare Working Solutions in Culture Medium stock->working treat Treat Cells with Working Solutions working->treat plate Plate Cells plate->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate readout Perform Readout (e.g., Viability, Reporter Assay) incubate->readout data Collect Data readout->data analyze Analyze Data (e.g., IC50 determination) data->analyze

Caption: General workflow for in vitro screening of this compound.

cluster_pathway Hypothetical Signaling Pathway ligand External Stimulus receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 (Potential Target of Isoxazole Derivative) kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response isoxazole This compound isoxazole->kinase2 Inhibition?

Caption: Hypothetical kinase signaling pathway potentially modulated by an isoxazole derivative.

References

Application Notes and Protocols: 2-(3-Methylisoxazol-5-yl)acetic Acid in Antimicrobial Agent Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial properties. The unique electronic and structural features of the isoxazole ring allow for a wide range of chemical modifications, making it an attractive core for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of antimicrobial agents utilizing 2-(3-methylisoxazol-5-yl)acetic acid as a key building block. The methodologies outlined below are based on established synthetic routes for creating derivatives such as amides and hydrazones, which have shown promise as potent antibacterial and antifungal compounds.

Application Notes

This compound serves as a versatile starting material for the synthesis of various derivatives. The carboxylic acid moiety provides a reactive handle for the introduction of diverse functional groups through amide bond formation, esterification, and the synthesis of hydrazides. These modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, leading to enhanced antimicrobial efficacy and a broader spectrum of activity.

The general strategy involves the activation of the carboxylic acid group of this compound, followed by reaction with a nucleophile such as an amine, alcohol, or hydrazine to yield the corresponding amide, ester, or hydrazide. These derivatives can then be further modified to generate a library of compounds for antimicrobial screening. Structure-activity relationship (SAR) studies on such libraries often reveal that the nature of the substituent introduced plays a crucial role in determining the antimicrobial potency.

Experimental Protocols

While specific antimicrobial agents directly synthesized from this compound with detailed public data are limited, the following protocols describe generalized and established methods for the synthesis of common derivatives (amides and hydrazides) from a carboxylic acid precursor. These protocols are readily adaptable for this compound by a skilled researcher.

Protocol 1: General Synthesis of 2-(3-Methylisoxazol-5-yl)acetamides

This protocol outlines the synthesis of amide derivatives of this compound via the formation of an intermediate acid chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (Et₃N) or Pyridine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(3-methylisoxazol-5-yl)acetyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(3-methylisoxazol-5-yl)acetamide derivative.

Protocol 2: Synthesis of 2-(3-Methylisoxazol-5-yl)acetohydrazide

This protocol describes the synthesis of the hydrazide derivative, a key intermediate for further functionalization into hydrazones.

Materials:

  • This compound

  • Methanol or Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

Procedure:

  • Esterification: To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the reaction with a saturated solution of NaHCO₃ and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to give the methyl 2-(3-methylisoxazol-5-yl)acetate.

  • Hydrazinolysis: Dissolve the methyl ester (1.0 eq) in ethanol and add hydrazine hydrate (3.0 eq). Reflux the mixture for 6-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-(3-methylisoxazol-5-yl)acetohydrazide.

Antimicrobial Activity Screening Protocol

The synthesized derivatives should be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust the turbidity to match the 0.5 McFarland standard.

  • Serial Dilution: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution of each compound in the appropriate broth in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The following table is a template for summarizing the antimicrobial activity data (MIC in µg/mL) of hypothetical derivatives of this compound.

Compound IDDerivative TypeR-GroupS. aureus (MIC)B. subtilis (MIC)E. coli (MIC)P. aeruginosa (MIC)C. albicans (MIC)
IA-1 AmidePhenyl>12864>128>128>128
IA-2 Amide4-Chlorophenyl6432128>12864
IA-3 Amide2,4-Dichlorophenyl32166412832
IH-1 Hydrazide->128>128>128>128>128
IHZ-1 HydrazoneBenzaldehyde64326412832
IHZ-2 Hydrazone4-Nitrobenzaldehyde168326416
Ciprofloxacin Standard-10.50.251-
Fluconazole Standard-----8

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Start This compound AcidChloride Acid Chloride Intermediate Start->AcidChloride SOCl₂ or (COCl)₂ Ester Methyl Ester Intermediate Start->Ester MeOH, H₂SO₄ Amide 2-(3-Methylisoxazol-5-yl)acetamide Derivatives AcidChloride->Amide Amine Primary/Secondary Amine Amine->Amide + Et₃N Hydrazide 2-(3-Methylisoxazol-5-yl)acetohydrazide Ester->Hydrazide Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Hydrazone Hydrazone Derivatives Hydrazide->Hydrazone Aldehyde Aldehyde/Ketone Aldehyde->Hydrazone Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Compound_Library Synthesized Derivatives Library MIC_Assay Broth Microdilution Assay (MIC Determination) Compound_Library->MIC_Assay Data_Analysis MIC Data Comparison MIC_Assay->Data_Analysis Bacterial_Strains Bacterial Panel (Gram+ & Gram-) Bacterial_Strains->MIC_Assay Fungal_Strains Fungal Panel Fungal_Strains->MIC_Assay SAR_Analysis Structure-Activity Relationship (SAR) Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Application Notes and Protocols for 2-(3-Methylisoxazol-5-yl)acetic acid as a Putative Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: Evaluation of the anti-inflammatory potential of 2-(3-Methylisoxazol-5-yl)acetic acid.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The transcription factor NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory process, regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[1][2][3][4][5] This document outlines the application of this compound as a potential anti-inflammatory agent and provides detailed protocols for its evaluation. While direct studies on this specific compound are not extensively available, the provided methodologies are standard for characterizing novel anti-inflammatory candidates. A structurally related pyrrole derivative has shown anti-inflammatory effects, suggesting the potential of similar core structures.[6][7]

Putative Mechanism of Action

It is hypothesized that this compound may exert its anti-inflammatory effects by modulating key inflammatory signaling pathways such as the NF-κB and MAPK pathways. These pathways are known to be activated by inflammatory stimuli and lead to the production of inflammatory mediators.[1][2][3][4][5][8][9][10][11] The potential mechanism of action is illustrated below.

putative_mechanism_of_action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK AP1 AP-1 MAPK_Pathway->AP1 activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Compound This compound Compound->MAPK_Pathway inhibits? Compound->IKK inhibits? Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression AP1->Gene_Expression Cytokines Cytokines/Chemokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines

Caption: Putative anti-inflammatory mechanism of action.

Data Presentation

In Vitro Anti-inflammatory Activity

The following table summarizes hypothetical quantitative data for the in vitro evaluation of this compound.

Assay TypeCell LineStimulantMeasured ParameterIC50 (µM)
Nitric Oxide (NO) AssayRAW 264.7LPS (1 µg/mL)NO productionData to be determined
Cytokine Release AssayTHP-1LPS (1 µg/mL)TNF-α secretionData to be determined
Cytokine Release AssayTHP-1LPS (1 µg/mL)IL-6 secretionData to be determined
COX-2 Inhibition Assay-Arachidonic AcidPGE2 productionData to be determined
5-LOX Inhibition Assay-Arachidonic AcidLTB4 productionData to be determined
In Vivo Anti-inflammatory Activity

The following table summarizes hypothetical quantitative data for the in vivo evaluation of this compound.

Animal ModelSpeciesTreatmentDose (mg/kg)Endpoint% Inhibition
Carrageenan-induced Paw EdemaRatThis compound10, 20, 40Paw volumeData to be determined
LPS-induced Systemic InflammationMouseThis compound10, 20, 40Serum TNF-α levelsData to be determined
Acetic acid-induced colitisRatThis compound10, 20, 40Colon MPO activityData to be determined

Experimental Protocols

In Vitro Protocols

A general workflow for in vitro screening is depicted below.

in_vitro_workflow Start Start: In Vitro Screening Cell_Culture Cell Culture (e.g., RAW 264.7, THP-1) Start->Cell_Culture Compound_Treatment Pre-treat with This compound Cell_Culture->Compound_Treatment Inflammatory_Stimulation Induce Inflammation (e.g., LPS) Compound_Treatment->Inflammatory_Stimulation Incubation Incubate for a defined period Inflammatory_Stimulation->Incubation Data_Collection Collect Supernatant/Lysates Incubation->Data_Collection Assays Perform Assays (Griess, ELISA, Western Blot) Data_Collection->Assays Data_Analysis Data Analysis (IC50 calculation) Assays->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro anti-inflammatory screening.
  • Objective: To determine the cytotoxic concentration of this compound.

  • Materials:

    • RAW 264.7 or THP-1 cells

    • 96-well plates

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Objective: To measure the effect of the compound on NO production in LPS-stimulated macrophages.

  • Materials:

    • RAW 264.7 cells

    • This compound

    • LPS (from E. coli)

    • Griess reagent

    • Sodium nitrite standard

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat cells with non-toxic concentrations of the compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell supernatant.

    • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[12][13][14][15][16]

  • Materials:

    • THP-1 cells (differentiated into macrophages with PMA) or PBMCs[17]

    • This compound

    • LPS

    • ELISA kits for TNF-α and IL-6

  • Protocol:

    • Differentiate THP-1 cells with PMA for 48 hours.

    • Pre-treat the cells with the compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 6-24 hours.

    • Collect the cell culture supernatant.

    • Perform ELISA according to the manufacturer's instructions to measure cytokine concentrations.[13][16]

In Vivo Protocols

A general workflow for in vivo screening is depicted below.

in_vivo_workflow Start Start: In Vivo Screening Animal_Acclimatization Animal Acclimatization (e.g., Rats, Mice) Start->Animal_Acclimatization Grouping Randomly assign to groups (Vehicle, Compound, Positive Control) Animal_Acclimatization->Grouping Compound_Administration Administer This compound Grouping->Compound_Administration Induce_Inflammation Induce Inflammation (e.g., Carrageenan, LPS) Compound_Administration->Induce_Inflammation Monitor_and_Measure Monitor and Measure (e.g., Paw volume, Clinical scores) Induce_Inflammation->Monitor_and_Measure Sample_Collection Collect Blood/Tissue Samples Monitor_and_Measure->Sample_Collection Ex_Vivo_Analysis Ex Vivo Analysis (Cytokine levels, Histology) Sample_Collection->Ex_Vivo_Analysis Data_Analysis Statistical Analysis Ex_Vivo_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vivo anti-inflammatory screening.
  • Objective: To evaluate the acute anti-inflammatory activity of the compound.[6][7][18]

  • Animals: Wistar or Sprague-Dawley rats.

  • Materials:

    • This compound

    • Carrageenan (1% in saline)

    • Plethysmometer

    • Positive control (e.g., Indomethacin)

  • Protocol:

    • Fast the animals overnight.

    • Administer the compound or vehicle orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage inhibition of edema.

  • Objective: To assess the effect of the compound on systemic inflammation.[19]

  • Animals: BALB/c or C57BL/6 mice.

  • Materials:

    • This compound

    • LPS

    • ELISA kits for serum cytokines

  • Protocol:

    • Administer the compound or vehicle to the mice.

    • After 1 hour, inject LPS (e.g., 1 mg/kg, i.p.).

    • Collect blood samples at different time points (e.g., 2, 6, 24 hours) via cardiac puncture or retro-orbital bleeding.

    • Separate the serum and measure cytokine levels (e.g., TNF-α, IL-6) using ELISA.

  • Objective: To evaluate the compound's efficacy in a model of inflammatory bowel disease.[20]

  • Animals: Wistar rats.

  • Materials:

    • This compound

    • Acetic acid (4% solution)

    • Myeloperoxidase (MPO) assay kit

  • Protocol:

    • Administer the compound or vehicle daily for a specified period (e.g., 3-5 days).

    • On the final day of treatment, induce colitis by intra-rectal administration of acetic acid.

    • Sacrifice the animals 48 hours after colitis induction.

    • Collect the colon tissue for macroscopic scoring, histological analysis, and MPO activity measurement.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. These established in vitro and in vivo models will enable the characterization of its efficacy and potential mechanism of action, guiding further drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Methylisoxazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(3-Methylisoxazol-5-yl)acetic acid synthesis.

Experimental Workflow Overview

The synthesis of this compound can be effectively carried out in a three-stage process. This workflow is designed to maximize yield and purity by addressing common challenges at each step.

synthesis_workflow start Starting Materials: - 1,1,3,3-Tetramethoxypropane - Hydroxylamine stage1 Stage 1: Isoxazole Ring Formation Synthesis of 3-Methyl-5-(chloromethyl)isoxazole start->stage1 Cyclocondensation stage2 Stage 2: Side-Chain Introduction Cyanation to 2-(3-Methylisoxazol-5-yl)acetonitrile stage1->stage2 Nucleophilic Substitution stage3 Stage 3: Hydrolysis Conversion to this compound stage2->stage3 Acid or Base Hydrolysis purification Final Purification (Recrystallization/Chromatography) stage3->purification product Pure this compound purification->product troubleshooting_cyanation start Low Yield of 2-(3-Methylisoxazol-5-yl)acetonitrile check_sm Is starting material (chloromethylisoxazole) consumed? (Check TLC) start->check_sm sm_present Starting material remains check_sm->sm_present No sm_absent Starting material absent check_sm->sm_absent Yes increase_conditions Increase reaction time and/or temperature. Consider phase-transfer catalyst. sm_present->increase_conditions side_products Are there significant side products? (Check TLC/NMR) sm_absent->side_products yes_side Yes side_products->yes_side Yes no_side No side_products->no_side No optimize_temp Lower reaction temperature. Use a less basic cyanide source if possible. yes_side->optimize_temp workup_issue Product lost during work-up. Review extraction and purification steps. no_side->workup_issue

Technical Support Center: Synthesis of 2-(3-Methylisoxazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Methylisoxazol-5-yl)acetic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are two primary synthetic routes for this compound:

  • Route 1: Cyclocondensation of a β-dicarbonyl compound with hydroxylamine. This classic approach involves the reaction of a suitable 1,3-dicarbonyl compound, such as ethyl acetoacetate, with hydroxylamine to form the isoxazole ring, followed by functional group manipulations to introduce the acetic acid side chain.

  • Route 2: Metallation and Carboxylation of 3,5-dimethylisoxazole. This method involves the deprotonation of the 5-methyl group of 3,5-dimethylisoxazole using a strong base like n-butyllithium, followed by quenching the resulting anion with carbon dioxide to form the carboxylic acid.

Q2: What is the most likely isomeric impurity in the synthesis of this compound?

The most probable isomeric impurity is 2-(5-methylisoxazol-3-yl)acetic acid. The formation of this isomer is a significant challenge, particularly in the cyclocondensation route, and depends heavily on the regioselectivity of the initial reaction between the unsymmetrical dicarbonyl compound and hydroxylamine.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired this compound

Possible Causes and Solutions:

Possible CauseRecommended Action
Incomplete reaction: The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Suboptimal reaction temperature: The temperature may be too low for efficient reaction or too high, leading to degradation.For the metallation route, ensure the deprotonation step is carried out at a very low temperature (e.g., -78 °C) to ensure kinetic control and prevent side reactions. For the cyclocondensation route, the optimal temperature will depend on the specific reactants and solvent used.
Poor quality of reagents: Impurities in starting materials can interfere with the reaction.Use freshly distilled solvents and high-purity reagents. Ensure the strong base (e.g., n-butyllithium) is properly titrated before use to determine its exact concentration.
Moisture contamination: Strong bases like n-butyllithium are highly sensitive to moisture.Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) and use oven-dried glassware.
Formation of side products: The formation of isomeric byproducts or other impurities can lower the yield of the desired product.Refer to the troubleshooting sections on "Presence of Isomeric Impurity" and "Formation of Other Byproducts" for specific strategies to minimize side reactions.
Issue 2: Presence of the Isomeric Impurity: 2-(5-Methylisoxazol-3-yl)acetic acid

The formation of the 2-(5-methylisoxazol-3-yl)acetic acid isomer is a common challenge that complicates purification and reduces the yield of the target molecule.

Troubleshooting Strategies:

StrategyDetailed Explanation
Control of Regioselectivity (Cyclocondensation Route) The reaction of an unsymmetrical β-dicarbonyl compound with hydroxylamine can lead to two regioisomeric isoxazoles. The outcome is influenced by the pH of the reaction medium and the nature of the substituents on the dicarbonyl compound. Careful control of pH is crucial to favor the desired isomer.
Directed Metallation (Metallation Route) The deprotonation of 3,5-dimethylisoxazole with a strong base like n-butyllithium is generally regioselective for the 5-methyl group due to the directing effect of the isoxazole nitrogen atoms. However, deprotonation at the 3-methyl group can occur to a lesser extent. Using a bulky base or optimizing the reaction temperature can enhance the selectivity for the 5-position.
Purification Techniques If the isomeric impurity is formed, careful purification is necessary. Fractional crystallization can be effective if there is a significant difference in the solubility of the two isomers. Preparative HPLC is a more robust method for separating isomers with very similar physical properties.

Quantitative Data on Isomer Formation (Hypothetical Example):

Reaction ConditionYield of this compoundYield of 2-(5-Methylisoxazol-3-yl)acetic acid
Cyclocondensation at pH 4.565%25%
Cyclocondensation at pH 9.040%50%
Metallation at -78 °C85%<5%
Metallation at -20 °C70%15%

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Issue 3: Formation of Other Byproducts

Besides the isomeric impurity, other side products can form during the synthesis, complicating the work-up and purification process.

Common Byproducts and Mitigation Strategies:

ByproductOrigin and Mitigation
Unreacted Starting Materials Origin: Incomplete reaction. Mitigation: Monitor the reaction to completion using TLC or HPLC. Ensure the stoichiometry of the reactants is correct.
Products of Over-metallation (Metallation Route) Origin: Use of excess strong base can lead to di-lithiated species, which can react with CO2 to form dicarboxylic acids. Mitigation: Use a carefully measured amount of n-butyllithium (1.0-1.1 equivalents).
Products from Ring-Opening Origin: The isoxazole ring can be susceptible to cleavage under harsh basic or acidic conditions. Mitigation: Use milder reaction conditions where possible. For the hydrolysis of an ester precursor, use a controlled amount of base and monitor the reaction closely to avoid prolonged exposure to harsh conditions.
Incomplete Hydrolysis of Ester Precursor Origin: If the synthesis proceeds via an ester intermediate, incomplete hydrolysis will result in contamination of the final product. Mitigation: Ensure sufficient reaction time and an adequate amount of base for the hydrolysis step. Monitor the disappearance of the ester spot by TLC.

Experimental Protocols

Synthesis of this compound via Metallation of 3,5-Dimethylisoxazole

This protocol is based on a general procedure for the metallation and carboxylation of alkyl-substituted isoxazoles.

  • Preparation: Under an inert atmosphere of argon, add a solution of 3,5-dimethylisoxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) to a cooled (-78 °C) solution of n-butyllithium (1.1 eq) in hexane.

  • Metallation: Stir the reaction mixture at -78 °C for 1 hour.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours while maintaining the temperature at -78 °C.

  • Quenching: Allow the reaction mixture to warm to room temperature and then quench with water.

  • Work-up: Acidify the aqueous layer with dilute HCl to pH 2-3 and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Low Yield start Low Yield of Desired Product check_completion Check Reaction Completion (TLC/HPLC) start->check_completion check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp., Atmosphere) start->check_conditions analyze_impurities Analyze for Side Products (NMR, LC-MS) start->analyze_impurities incomplete Incomplete Reaction check_completion->incomplete Starting material remains purify_reagents Purify/Re-titrate Reagents check_reagents->purify_reagents degradation Product Degradation check_conditions->degradation Harsh conditions side_reactions Side Reactions Dominant analyze_impurities->side_reactions Significant impurities present optimize_time_temp Optimize Reaction Time/Temperature incomplete->optimize_time_temp refine_conditions Refine Temperature/Inert Atmosphere degradation->refine_conditions modify_protocol Modify Protocol to Minimize Side Products side_reactions->modify_protocol

Caption: A logical workflow for diagnosing and addressing low product yields.

Reaction Pathway: Metallation and Carboxylation of 3,5-Dimethylisoxazole

G Synthesis via Metallation-Carboxylation cluster_main Desired Reaction cluster_side Potential Side Reaction start 3,5-Dimethylisoxazole intermediate Lithiated Intermediate (at 5-methyl) start->intermediate n-BuLi, -78°C side_intermediate Lithiated Intermediate (at 3-methyl) start->side_intermediate n-BuLi (non-selective) product This compound intermediate->product 1. CO2 2. H3O+ side_product 2-(5-Methylisoxazol-3-yl)acetic acid (Isomeric Impurity) side_intermediate->side_product 1. CO2 2. H3O+

Caption: Desired reaction pathway and a key potential side reaction.

Technical Support Center: 2-(3-Methylisoxazol-5-yl)acetic acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-(3-Methylisoxazol-5-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted Starting Materials: Such as ethyl 2-(3-methylisoxazol-5-yl)acetate from incomplete hydrolysis.

  • Isomeric Byproducts: Formation of the constitutional isomer, 2-(5-methylisoxazol-3-yl)acetic acid, is a potential impurity.

  • Solvents and Reagents: Residual solvents from the reaction or extraction steps (e.g., ethyl acetate, tetrahydrofuran, methanol) and inorganic salts from pH adjustments (e.g., sodium chloride).

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties is crucial for selecting an appropriate purification strategy.

PropertyValueImplication for Purification
Melting Point101-104 °C[1]A sharp melting range indicates high purity. A broad or depressed melting point suggests the presence of impurities.
pKa3.70 ± 0.10 (Predicted)[1]The acidic nature of the carboxylic acid group allows for purification via acid-base extraction.
LogP0.61010 (Predicted)[1]Indicates moderate lipophilicity, suggesting it is soluble in a range of organic solvents but also has some water solubility, which can complicate extractions.
Hydrogen Bond Donor/Acceptor Count1 / 4[1]The ability to form hydrogen bonds influences its solubility in protic solvents.

Q3: Can I use chromatography to purify this compound?

A3: Yes, column chromatography can be an effective purification method. However, due to the polar carboxylic acid group, tailing of the product peak on silica gel is a common issue. To mitigate this, it is often recommended to add a small amount of acetic or formic acid to the eluent. A typical solvent system would be a gradient of ethyl acetate in hexanes or dichloromethane with 0.1-1% acetic acid.

Troubleshooting Guides

Recrystallization Issues

Problem: Oiling out during recrystallization.

Possible Causes & Solutions:

CauseSolution
The solvent is too nonpolar for the compound at the elevated temperature, causing it to melt rather than dissolve.Use a more polar solvent or a solvent mixture. For instance, if you are using a toluene/heptane mixture, try increasing the proportion of toluene.
The solution is supersaturated, leading to rapid precipitation as an oil.Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Allow for slower cooling.
Impurities are depressing the melting point of the compound.Attempt a pre-purification step such as an acid-base extraction or a quick filtration through a plug of silica gel to remove gross impurities.

Problem: Poor recovery of the purified product.

Possible Causes & Solutions:

CauseSolution
The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures.Select a solvent in which the compound has lower solubility at room temperature or below. Alternatively, use a solvent/anti-solvent system.
The volume of solvent used was excessive.Use the minimum amount of hot solvent necessary to fully dissolve the compound.
The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Acid-Base Extraction Challenges

Problem: Formation of an emulsion during liquid-liquid extraction.

Possible Causes & Solutions:

CauseSolution
Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking.
High concentration of the product or impurities acting as surfactants.Dilute the mixture with more of both the aqueous and organic phases.
The pH of the aqueous layer is close to the pKa of the compound.Ensure the pH of the aqueous base (e.g., sodium bicarbonate solution) is sufficiently high to fully deprotonate the carboxylic acid and the pH of the aqueous acid (e.g., HCl) is low enough to fully protonate it.

Problem: The product does not precipitate upon acidification of the aqueous layer.

Possible Causes & Solutions:

CauseSolution
The concentration of the product in the aqueous layer is too low.If possible, reduce the volume of the aqueous layer by careful evaporation under reduced pressure before acidification.
The product is significantly soluble in the aqueous medium even in its neutral form.After acidification, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In a flask, add the chosen hot solvent to the crude product until it is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The deprotonated product will move to the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer contains non-acidic impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the pH is acidic (pH ~2), causing the purified product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with an organic solvent.

  • Washing: Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude extraction Acid-Base Extraction crude->extraction recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography pure Pure Product extraction->pure recrystallization->pure chromatography->pure

Caption: General experimental workflow from synthesis to purification.

troubleshooting_logic impure Impure Product recrystallization Recrystallization Attempt impure->recrystallization oiling_out Oiling Out? recrystallization->oiling_out poor_recovery Poor Recovery? recrystallization->poor_recovery change_solvent Change Solvent/Solvent Ratio oiling_out->change_solvent Yes slow_cool Slower Cooling oiling_out->slow_cool Yes pure Pure Crystals oiling_out->pure No less_solvent Use Less Solvent poor_recovery->less_solvent Yes poor_recovery->pure No

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: 2-(3-Methylisoxazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(3-Methylisoxazol-5-yl)acetic acid. This information is intended for researchers, scientists, and drug development professionals to address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the general stability of isoxazole-containing compounds, the primary stability concerns for this compound are susceptibility to hydrolysis under basic and strongly acidic conditions, and potential photodegradation. The isoxazole ring, a core feature of the molecule, can be prone to opening under these stress conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light.[1] For long-term storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is advisable.

Q3: I am observing unexpected peaks in my chromatogram after dissolving the compound in a basic buffer. What could be the cause?

A3: The appearance of new peaks in your chromatogram when using a basic buffer (e.g., pH > 8) is likely due to the base-catalyzed hydrolysis of the isoxazole ring. This degradation pathway can lead to the formation of one or more degradation products. It is advisable to use buffers with a pH closer to neutral or slightly acidic for analytical and formulation purposes, if the experimental conditions allow.

Q4: Can this compound be autoclaved for sterilization?

A4: Autoclaving is not recommended without performing specific stability studies. The combination of high temperature and pressure in an aqueous environment can accelerate hydrolytic degradation of the isoxazole ring. If sterilization is required, sterile filtration is a safer alternative.

Q5: My sample has changed color after being left on the lab bench. Why did this happen?

A5: Color change upon exposure to ambient light may indicate photodegradation. Isoxazole derivatives can be sensitive to light, leading to the formation of colored degradants. It is crucial to protect the compound and its solutions from light by using amber vials or covering containers with aluminum foil.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results in Aqueous Solutions
  • Symptom: Decreased biological activity, lower than expected concentration in analytical assays, or variable results over time when using aqueous solutions.

  • Potential Cause: Hydrolytic degradation of the isoxazole ring. The rate of degradation is influenced by pH and temperature.

  • Troubleshooting Steps:

    • pH Assessment: Measure the pH of your solution. If the pH is basic or strongly acidic, this is a likely cause of instability.

    • Buffer Selection: If possible, adjust the pH of your experimental medium to a neutral or slightly acidic range (pH 4-7).

    • Temperature Control: Prepare solutions fresh and store them at 2-8°C. Avoid prolonged storage at room temperature or higher. For critical experiments, prepare the solution immediately before use.

    • Stability Study: Conduct a preliminary stability study by dissolving the compound in your experimental buffer and analyzing its purity at different time points (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating method like HPLC.

Issue 2: Appearance of Extraneous Peaks in Chromatography
  • Symptom: Observation of new peaks in your HPLC, LC-MS, or other chromatographic analyses that were not present in the initial analysis of the solid compound.

  • Potential Cause: Degradation of the compound due to hydrolysis, photodegradation, or reaction with other components in the solution.

  • Troubleshooting Workflow:

    G Troubleshooting Workflow for Unexpected Peaks A Unexpected peak(s) observed B Review sample preparation and handling procedures A->B C Was the sample exposed to light for a prolonged period? B->C D Was the sample prepared in a basic or strongly acidic solution? B->D E Was the sample stored at elevated temperatures? B->E F Protect sample from light (use amber vials) C->F Yes G Prepare sample in a neutral pH buffer (pH 4-7) D->G Yes H Store sample at 2-8°C and prepare fresh E->H Yes I Re-analyze the sample F->I G->I H->I J Peak(s) still present? I->J K Consider possibility of reaction with excipients or other components J->K Yes M Problem Resolved J->M No L Perform forced degradation studies to identify potential degradants K->L

    Caption: Troubleshooting workflow for identifying the cause of unexpected peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3][4][5][6]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector or a mass spectrometer

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

      • Mix 1 mL of the stock solution with 9 mL of 1 M HCl.

      • Keep the solutions at room temperature and analyze at initial, 2, 4, 8, and 24-hour time points. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis:

      • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

      • Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.

      • Analyze at the same time points as the acid hydrolysis study. Neutralize the samples with an appropriate amount of acid before injection into the HPLC.

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

      • Keep the solution at room temperature, protected from light, and analyze at the same time points.

    • Thermal Degradation:

      • Place the solid compound in an oven at 60°C.

      • Analyze the solid at 24, 48, and 72-hour time points by dissolving a known amount in a suitable solvent.

    • Photostability:

      • Expose the solid compound and a solution (e.g., in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

      • Analyze the samples after the exposure and compare them with a control sample stored in the dark.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

Data Presentation:

Stress ConditionTime (hours)Concentration of Parent Compound (%)Number of Degradation Products
0.1 M HCl 01000
2
4
8
24
1 M HCl 01000
2
4
8
24
0.1 M NaOH 01000
2
4
8
24
1 M NaOH 01000
2
4
8
24
3% H₂O₂ 01000
2
4
8
24
Thermal (60°C) 01000
24
48
72
Photostability Exposed
Dark Control

Visualizations

Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for the isoxazole ring under hydrolytic conditions, based on known reactivity of similar structures. This is a generalized pathway and has not been experimentally confirmed for this compound.

G Potential Hydrolytic Degradation of Isoxazole Ring cluster_0 This compound A Isoxazole Ring B Ring Opening A->B H₂O / OH⁻ or H⁺ C Formation of β-keto nitrile or related species B->C

Caption: Potential hydrolytic degradation pathway of the isoxazole ring.

Experimental Workflow for Stability Assessment

G General Workflow for Stability Assessment A Define Stability Study Protocol B Prepare Samples and Controls A->B C Expose Samples to Stress Conditions (pH, Temp, Light, Oxid.) B->C D Analyze Samples at Pre-defined Time Points (e.g., HPLC, LC-MS) C->D E Quantify Parent Compound and Degradants D->E F Identify Structure of Major Degradants (if necessary) E->F G Determine Degradation Rate and Pathway E->G H Establish Recommended Storage Conditions and Shelf-life G->H

Caption: A general workflow for conducting a stability assessment study.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(3-Methylisoxazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(3-Methylisoxazol-5-yl)acetic acid. The following information is designed to help optimize reaction conditions and address common challenges encountered during the hydrolysis of its ethyl ester precursor.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the hydrolysis of an ester precursor, typically ethyl 2-(3-methylisoxazol-5-yl)acetate. This is achieved using a base such as sodium hydroxide or lithium hydroxide in a mixed solvent system.

Q2: Why is the choice of base important in this hydrolysis?

A2: The isoxazole ring can be sensitive to harsh basic conditions, which may lead to ring-opening as an undesirable side reaction. Therefore, the choice and concentration of the base are critical. Milder bases or carefully controlled concentrations of strong bases are recommended to ensure the integrity of the isoxazole ring while achieving complete hydrolysis of the ester.

Q3: What are the recommended reaction conditions for the hydrolysis of ethyl 2-(3-methylisoxazol-5-yl)acetate?

A3: A common starting point is the use of sodium hydroxide in a solvent mixture of tetrahydrofuran (THF), methanol, and water at room temperature. Another effective system involves using lithium hydroxide in a THF/water mixture. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material (ester) from the product (carboxylic acid). The starting material will have a higher Rf value than the more polar carboxylic acid product.

Q5: What are the potential side reactions to be aware of?

A5: The primary side reaction of concern is the base-catalyzed opening of the isoxazole ring. This is more likely to occur at higher temperatures and with prolonged exposure to strong bases. If using an alcohol other than ethanol as a solvent with sodium hydroxide, transesterification of the ethyl ester to a different ester is a possibility.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Carboxylic Acid Incomplete Hydrolysis: The reaction may not have gone to completion.- Increase the reaction time and continue to monitor by TLC until the starting material is consumed.- Increase the equivalents of the base (e.g., from 1.5 to 2.5 equivalents).- Consider switching to a different base, such as lithium hydroxide, which can be more effective in some cases.
Degradation of the Isoxazole Ring: The basic conditions may be too harsh, leading to ring-opening.- Lower the reaction temperature (e.g., conduct the reaction at 0°C instead of room temperature).- Use a milder base or a lower concentration of the strong base.- Minimize the reaction time once the starting material is consumed.
Product Loss During Workup: The carboxylic acid may be partially soluble in the aqueous layer during extraction.- Ensure the aqueous layer is acidified to a pH of 2-3 before extraction to fully protonate the carboxylate.- Increase the number of extractions with an organic solvent (e.g., from 2 to 4 extractions).- Use a larger volume of extraction solvent.
Presence of Impurities in the Final Product Unreacted Starting Material: Incomplete reaction.- Optimize the reaction conditions for complete conversion as described above.- Purify the final product by recrystallization.
Isoxazole Ring-Opening Byproduct: Degradation of the starting material or product.- Use milder reaction conditions (lower temperature, less base).- Purify the product by recrystallization. A different solvent system may be required to separate the byproduct from the desired acid.
Difficulty in Isolating a Pure Product Poor Crystallization: The product may be an oil or form a poorly crystalline solid.- Screen different solvents for recrystallization. Common choices include ethyl acetate/hexanes, ethanol/water, or toluene.- Try cooling the solution slowly to promote the formation of larger crystals.- If the product remains an oil, consider purification by column chromatography.

Experimental Protocols

Protocol 1: Hydrolysis using Sodium Hydroxide

This protocol is adapted from the synthesis of a similar compound, 3-methylisoxazole-5-carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-(3-methylisoxazol-5-yl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 18-24 hours.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

    • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure carboxylic acid.

Protocol 2: Hydrolysis using Lithium Hydroxide

This protocol is a common alternative for ester hydrolysis and may offer milder conditions.

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve ethyl 2-(3-methylisoxazol-5-yl)acetate (1 equivalent) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio).

  • Addition of Base: Add solid lithium hydroxide monohydrate (1.5-2.5 equivalents) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature, monitoring by TLC until the starting material is no longer visible. This reaction is often faster than with sodium hydroxide.

  • Workup and Isolation: Follow the same workup and isolation procedure as described in Protocol 1.

Visualizing the Workflow

Experimental Workflow for Hydrolysis

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Ester in THF/MeOH/H2O add_base Add NaOH or LiOH (aq. solution or solid) start->add_base stir Stir at Room Temp. (or 0°C) add_base->stir monitor Monitor by TLC stir->monitor concentrate Remove Organic Solvents monitor->concentrate Reaction Complete acidify Acidify to pH 2-3 with HCl concentrate->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate_final Concentrate wash_dry->concentrate_final recrystallize Recrystallize concentrate_final->recrystallize

Caption: General experimental workflow for the hydrolysis of ethyl 2-(3-methylisoxazol-5-yl)acetate.

Troubleshooting Logic

troubleshooting_low_yield start Low Yield check_tlc Check TLC of Crude Product start->check_tlc incomplete_rxn Incomplete Reaction? check_tlc->incomplete_rxn Starting Material Present degradation Degradation Products (e.g., ring opening)? check_tlc->degradation Unknown Polar Spots Present workup_loss Product Loss During Workup? check_tlc->workup_loss Clean Reaction, Low Mass Recovery solution1 Increase Reaction Time or Base Equivalents incomplete_rxn->solution1 solution2 Use Milder Conditions: Lower Temp., Less Base degradation->solution2 solution3 Optimize Workup: Ensure Low pH, Increase Extractions workup_loss->solution3

common pitfalls in handling 2-(3-Methylisoxazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Methylisoxazol-5-yl)acetic acid.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, with the recommended temperature range being 2-8°C.[1] The container should be tightly sealed to prevent moisture absorption and degradation. It is also advisable to protect the compound from light, as isoxazole derivatives can be susceptible to photodegradation.

2. What are the main stability concerns with this compound?

The primary stability concern is the isoxazole ring's susceptibility to cleavage under basic conditions.[2] Exposure to strong bases can lead to ring-opening and decomposition of the molecule. The compound is generally more stable in acidic to neutral aqueous solutions.[3][4] Long-term storage in solution, especially at room temperature or elevated temperatures, should be avoided. It is recommended to prepare solutions fresh for each experiment.

3. What are the common impurities that might be present in a sample of this compound?

Common impurities can originate from the synthetic process. If synthesized via hydrolysis of the corresponding ethyl ester, residual starting material, ethyl 2-(3-methylisoxazol-5-yl)acetate, may be present. Other potential impurities include residual solvents from purification steps, such as ethyl acetate, hexanes, or ethanol.[5] Depending on the synthetic route, side-products from incomplete reactions or degradation can also be present.

4. In which applications is this compound commonly used?

A significant application of this compound is as a key building block in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] These ligands are crucial components of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.[6]

Troubleshooting Guides

Synthesis & Purification
Issue Potential Cause Troubleshooting Steps
Low yield during hydrolysis of ethyl 2-(3-methylisoxazol-5-yl)acetate Incomplete hydrolysis.- Increase reaction time or temperature. - Use a stronger base (e.g., LiOH instead of NaOH). - Ensure stoichiometric amount of base is used.
Degradation of the isoxazole ring.- Avoid excessively high temperatures or prolonged reaction times under strongly basic conditions. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Difficulty in isolating the product after acidification Product is partially soluble in the aqueous layer.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Saturate the aqueous layer with NaCl to decrease the solubility of the product.
Oily product obtained after purification Presence of residual solvent or impurities.- Ensure complete removal of extraction solvent under reduced pressure. - Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water).[7]
Product discoloration (yellowing) Degradation of the compound.- Store the purified product at the recommended 2-8°C and protect from light. - Use purified, high-quality solvents for all steps.
Handling & Storage
Issue Potential Cause Troubleshooting Steps
Degradation of the compound in solution Instability in the chosen solvent or pH.- Prepare solutions fresh before use. - If storage in solution is necessary, use an acidic or neutral buffer and store at low temperatures (-20°C or -80°C) for short periods. - Avoid basic buffers.
Inconsistent experimental results Degradation of the stock solution.- Regularly check the purity of the stock solution using analytical techniques like HPLC. - Prepare fresh stock solutions frequently.
Photodegradation.- Store solutions in amber vials or protect them from light by wrapping with aluminum foil.

Experimental Protocols

Synthesis of this compound via Hydrolysis

This protocol is based on the general procedure for the hydrolysis of related isoxazole esters.[8]

Materials:

  • Ethyl 2-(3-methylisoxazol-5-yl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 2-(3-methylisoxazol-5-yl)acetate in a mixture of THF (or methanol) and water.

  • Add a stoichiometric amount of LiOH or NaOH to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Quality Control: HPLC Analysis

A stability-indicating HPLC method is crucial for assessing the purity of this compound and detecting any degradation products.

Suggested HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or acetic acid. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or 254 nm

  • Column Temperature: 30°C

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4][9][10][11][12]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Start Ethyl 2-(3-methylisoxazol-5-yl)acetate Hydrolysis Base Hydrolysis (e.g., LiOH in THF/H2O) Start->Hydrolysis Workup Acidification (HCl) & Extraction (Ethyl Acetate) Hydrolysis->Workup Purification Recrystallization (e.g., Ethyl Acetate/Hexanes) Workup->Purification Product This compound Purification->Product

Caption: A simplified workflow for the synthesis of this compound.

PROTAC_Development_Workflow cluster_protac PROTAC Assembly Acid This compound (VHL Ligand Precursor) Coupling Amide Coupling Acid->Coupling PROTAC VHL-based PROTAC Coupling->PROTAC Linker Linker Moiety Linker->Coupling POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->Coupling

Caption: Role of this compound in PROTAC synthesis.

Stability_Factors Compound This compound High_pH High pH (Basic Conditions) Compound->High_pH leads to Light Light Exposure Compound->Light can lead to Temp Elevated Temperature Compound->Temp can lead to Low_pH Low to Neutral pH Compound->Low_pH is Degradation1 Isoxazole Ring Opening High_pH->Degradation1 Degradation2 Photodegradation Light->Degradation2 Degradation3 Accelerated Decomposition Temp->Degradation3 Stability Relatively Stable Low_pH->Stability

References

Technical Support Center: Crystallization of 2-(3-Methylisoxazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2-(3-Methylisoxazol-5-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.

Q2: I am not getting any crystals upon cooling my solution. What should I do?

A2: Failure to obtain crystals can be due to several factors, including high solubility in the chosen solvent, insufficient supersaturation, or the presence of impurities.[1] Try the following troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the compound, if available.[1]

  • Increase Supersaturation: If the solution is too dilute, you can try to slowly evaporate some of the solvent to increase the concentration of the compound.[1]

  • Cool to a Lower Temperature: If using a refrigerator, try moving the solution to a freezer.

  • Re-evaluate Your Solvent System: The compound may be too soluble in the chosen solvent. A different solvent or a solvent/anti-solvent system may be necessary.

Q3: My compound is "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solid form in that solvent. To address this:

  • Increase the Solvent Volume: Add more of the hot solvent to dissolve the oil, then allow it to cool more slowly. This reduces the level of supersaturation.

  • Lower the Crystallization Temperature: Ensure the solution is cooled to a temperature well below the compound's melting point.

  • Change the Solvent: A different solvent with a lower boiling point or one in which the compound is less soluble may prevent oiling out.

Q4: The crystals that formed are very small or needle-like. How can I obtain larger crystals?

A4: The rate of cooling significantly influences crystal size. Rapid cooling often leads to the formation of many small crystals. To obtain larger crystals, a slower cooling rate is necessary.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature on the benchtop before transferring it to a colder environment like a refrigerator. Insulating the flask can also slow down the cooling process.

  • Reduce the Rate of Agitation: Avoid excessive stirring or agitation as the solution cools, as this can promote rapid nucleation.

Q5: How can I improve the purity of my crystallized product?

A5: The purity of the final product is a key objective of crystallization. If you suspect impurities are present in your crystalline material, consider the following:

  • Recrystallization: A second crystallization of the obtained crystals can significantly improve purity.

  • Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[2] However, be aware that charcoal can also adsorb some of your desired compound, potentially reducing the yield.[2]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC6H7NO3
Molecular Weight141.126 g/mol [3]
Melting Point101-104 °C[3]
pKa (Predicted)3.70 ± 0.10[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count4[3]
Rotatable Bond Count2[3]

Table 2: General Solvent Selection Guide for Crystallization

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5]

Solvent ClassExamplesSuitability for Carboxylic Acids
Protic Solvents Water, Ethanol, Methanol, Acetic AcidOften good solvents, especially when mixed with water. Acetic acid can be effective but may be difficult to remove.[4][5]
Aprotic Polar Solvents Acetone, Ethyl Acetate, AcetonitrileCan be effective. Miscibility with anti-solvents like hexanes is advantageous.
Aprotic Nonpolar Solvents Toluene, Heptane, HexaneGenerally, the compound will have low solubility. Can be used as anti-solvents.

Experimental Protocols

Protocol 1: General Cooling Crystallization of this compound

  • Solvent Screening: In a small test tube, add approximately 20-30 mg of the crude this compound.

  • Add the chosen solvent dropwise at room temperature until the solid dissolves. If it dissolves readily, the solvent is likely too good and will result in poor recovery.

  • If the solid is not soluble at room temperature, gently heat the mixture to the boiling point of the solvent. Continue adding the solvent dropwise until the solid is completely dissolved.

  • Allow the solution to cool to room temperature, and then cool it further in an ice bath. Observe for crystal formation. The ideal solvent will result in the formation of a good yield of crystals upon cooling.

  • Crystallization: Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and the charcoal.

  • Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Mandatory Visualizations

TroubleshootingCrystallization start Start: Hot, Saturated Solution cool Cool Solution start->cool observe Observe for Crystals cool->observe no_crystals No Crystals Form observe->no_crystals No crystals_form Crystals Form observe->crystals_form Yes troubleshoot Troubleshoot no_crystals->troubleshoot collect Collect Crystals by Filtration crystals_form->collect scratch Scratch Inner Surface troubleshoot->scratch Option 1 seed Add Seed Crystal troubleshoot->seed Option 2 concentrate Concentrate Solution troubleshoot->concentrate Option 3 change_solvent Change Solvent/Use Anti-solvent troubleshoot->change_solvent Option 4 scratch->cool seed->cool concentrate->cool change_solvent->start

Caption: Troubleshooting workflow for failed crystallization.

PurificationWorkflow start Crude Crystalline Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal hot_filtration Hot Filtration charcoal->hot_filtration cool Cool Filtrate Slowly hot_filtration->cool crystallize Crystallization Occurs cool->crystallize collect Collect Crystals (Vacuum Filtration) crystallize->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Experimental workflow for purification by recrystallization.

References

Technical Support Center: Degradation of 2-(3-Methylisoxazol-5-yl)acetic acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation of 2-(3-Methylisoxazol-5-yl)acetic acid (CAS No. 19668-85-0) in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Disclaimer: As of the last update, specific degradation studies for this compound are not extensively available in public literature. Therefore, the potential degradation pathways described are inferred from the general chemical behavior of the isoxazole ring and related structures. The experimental protocols provided are templates and require optimization and validation for this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

A1: Based on the chemistry of the isoxazole ring, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolytic Degradation (Acidic and Basic): The isoxazole ring is generally stable but can undergo ring-opening under harsh acidic or basic conditions. Base-catalyzed hydrolysis is often more significant and can lead to the formation of a β-keto nitrile derivative through cleavage of the N-O bond.

  • Oxidative Degradation: The isoxazole ring can be susceptible to oxidative cleavage, potentially leading to the formation of smaller carboxylic acids and amides. The benzylic-like methylene group in the acetic acid side chain is also a potential site for oxidation.

  • Photolytic Degradation: Exposure to UV or high-intensity visible light may induce photochemical reactions, including ring cleavage or rearrangement. The compound is noted to darken upon exposure to light, suggesting some degree of photosensitivity.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the acetic acid side chain or cleavage of the isoxazole ring may occur.

cluster_0 Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation cluster_3 Photolysis/Thermal Parent This compound Hydrolysis_Product β-Keto Nitrile Derivative Parent->Hydrolysis_Product Acid/Base Oxidation_Product Ring-Opened Products (e.g., smaller acids/amides) Parent->Oxidation_Product H₂O₂ Photo_Thermal_Product Ring Cleavage/Rearrangement or Decarboxylation Products Parent->Photo_Thermal_Product Light/Heat

Caption: Inferred degradation pathways of this compound.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions should be stored at 2-8°C, protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air.[1] For long-term storage, freezing the solution may be considered, but freeze-thaw stability should be evaluated.

Q3: Which analytical technique is most suitable for studying the degradation of this compound?

A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and appropriate technique. Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of unknown degradation products.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are too mild.Increase the concentration of the stressor (e.g., from 0.1N to 1N HCl), increase the temperature in 10°C increments, or prolong the exposure time. Ensure the compound is fully dissolved in the stress medium.
Too much degradation (>20%) is observed. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. Analyze samples at earlier time points.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or composition. Column degradation. Co-elution of the parent peak with degradation products.Adjust the mobile phase pH to ensure the analyte is in a single ionic form (pKa is predicted to be ~3.70).[1] Optimize the mobile phase composition (organic solvent ratio). Use a new column or a different stationary phase. A photodiode array (PDA) detector can be used to check for peak purity.
Mass balance in forced degradation studies is not within the acceptable range (95-105%). Some degradation products are not detected by the analytical method (e.g., lack a UV chromophore). Degradation products are volatile. Degradation products are not being eluted from the HPLC column.Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector. Check for the possibility of volatile degradants. Modify the HPLC method to ensure all components are eluted.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep the mixture at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 1N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep the mixture at room temperature (25°C). Withdraw samples at 1, 2, 4, and 8 hours. Neutralize the samples with an equivalent amount of 1N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature (25°C), protected from light. Withdraw samples at 2, 4, 8, and 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in a calibrated oven. Sample at 24, 48, and 72 hours. Also, reflux a solution of the compound in a suitable solvent (e.g., water) at 80°C and sample at similar time points.

    • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.

G cluster_workflow Forced Degradation Workflow start Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze identify Identify & Characterize Degradants (LC-MS) analyze->identify end Report Results identify->end

Caption: General workflow for forced degradation studies.

Stability-Indicating HPLC-UV Method Protocol (Template)

This method must be validated for specificity, linearity, accuracy, precision, and robustness.

Parameter Recommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (or λmax of the compound)
Injection Volume 10 µL

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress Condition Time (hours) % Assay of Parent Compound % Total Impurities Mass Balance (%) Remarks
1N HCl at 60°C 2492.57.299.7One major degradant at RRT 0.85
1N NaOH at 25°C 885.214.599.7Two major degradants at RRT 0.72 and 0.91
3% H₂O₂ at 25°C 2490.19.599.6One major degradant at RRT 1.15
Heat (80°C, solid) 7298.51.399.8Minor degradation observed
Photolysis (ICH Q1B) -95.84.099.8Significant degradation, compound turned yellow

RRT = Relative Retention Time

References

Technical Support Center: Scaling Up 2-(3-Methylisoxazol-5-yl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(3-Methylisoxazol-5-yl)acetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.

Problem 1: Low Yield During Isoxazole Ring Formation

Question: We are experiencing a significant drop in yield for the initial condensation reaction between ethyl acetoacetate and hydroxylamine hydrochloride when moving from a lab scale (grams) to a pilot scale (kilograms). What are the potential causes and solutions?

Answer:

Low yields during the scale-up of isoxazole synthesis are a common challenge. Several factors could be contributing to this issue:

  • Inefficient Mixing and Mass Transfer: On a larger scale, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor or pitched-blade turbine) and that the stirring speed is optimized to maintain a homogeneous reaction mixture. Consider the use of baffles to improve mixing efficiency.

  • Poor Temperature Control: Exothermic reactions can be difficult to control on a large scale. Runaway temperatures can lead to the formation of degradation products and a decrease in the desired product.

    • Solution: Implement a robust cooling system for the reactor. Consider a semi-batch process where one of the reactants is added portion-wise to better control the reaction exotherm.

  • Suboptimal pH: The pH of the reaction mixture is crucial for the condensation reaction.

    • Solution: Carefully monitor and control the pH of the reaction mixture throughout the process. The addition of a buffer can help maintain the optimal pH range.

  • Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions such as the formation of isomeric isoxazoles or decomposition of hydroxylamine can become more prevalent.

    • Solution: Optimize the reaction temperature and time. A lower temperature for a longer duration may be preferable to a higher temperature for a shorter time.

Problem 2: Formation of Isoxazole Isomer Impurity

Question: Our analysis of the crude product shows a significant amount of the 5-methylisoxazol-3-yl isomer. How can we improve the regioselectivity of the reaction?

Answer:

The formation of the undesired 5-methylisoxazol-3-yl isomer is a known issue in the synthesis of 3,5-disubstituted isoxazoles. The regioselectivity is influenced by the reaction conditions.

  • Control of pH: The pH of the reaction medium plays a critical role in directing the cyclization.

    • Solution: A slightly acidic to neutral pH generally favors the formation of the desired 3-methylisoxazol-5-yl isomer. Careful control of the pH by slow addition of base or use of a buffer system is recommended.

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction.

    • Solution: Lowering the reaction temperature may improve the regioselectivity. Experiment with a temperature profile that allows for controlled reaction progress.

Problem 3: Incomplete Hydrolysis of the Ethyl Ester

Question: The hydrolysis of ethyl 2-(3-methylisoxazol-5-yl)acetate to the final acid is sluggish and often incomplete on a larger scale. What can we do to drive the reaction to completion?

Answer:

Incomplete hydrolysis is a common scale-up challenge, often related to mass transfer limitations and equilibrium effects.

  • Insufficient Base: An inadequate amount of base will result in incomplete saponification.

    • Solution: Use a stoichiometric excess of a strong base like sodium hydroxide or potassium hydroxide.

  • Phase Transfer Issues: If the ester has low solubility in the aqueous base, the reaction will be slow.

    • Solution: The addition of a co-solvent such as ethanol or tetrahydrofuran (THF) can improve the solubility of the ester and facilitate the hydrolysis. A phase-transfer catalyst could also be considered.

  • Reversibility: While saponification is generally considered irreversible, the reverse reaction can occur to a small extent if the product is not removed from the equilibrium.

    • Solution: Ensure sufficient water is present to dissolve the resulting carboxylate salt and drive the reaction forward.

Problem 4: Degradation of the Isoxazole Ring During Hydrolysis

Question: We are observing the formation of byproducts that suggest the opening of the isoxazole ring during the basic hydrolysis step. How can we prevent this?

Answer:

The isoxazole ring can be susceptible to cleavage under harsh basic conditions, especially at elevated temperatures.

  • Harsh Reaction Conditions: High concentrations of strong base and high temperatures can promote ring opening.

    • Solution: Use the minimum effective concentration of base and maintain the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely and quench it as soon as the starting material is consumed. Consider using a milder base like lithium hydroxide.

Problem 5: Difficulty in Product Isolation and Purification

Question: We are facing challenges with the crystallization of the final product, this compound. It tends to oil out or form a very fine precipitate that is difficult to filter.

Answer:

Crystallization issues are common when scaling up. The presence of impurities can significantly affect the crystallization process.

  • Impurities: The presence of isomeric impurities, unreacted starting materials, or degradation products can inhibit crystallization.

    • Solution: Ensure the crude product is of sufficient purity before attempting crystallization. An initial purification step, such as a wash with an appropriate solvent to remove non-polar impurities, may be necessary.

  • Solvent System: The choice of solvent is critical for successful crystallization.

    • Solution: Conduct a thorough solvent screen to identify a suitable solvent or solvent mixture that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Anti-solvent crystallization is a common technique for this type of molecule.

  • Cooling Rate: Rapid cooling can lead to the formation of small, poorly filterable crystals or oiling out.

    • Solution: Implement a controlled, slow cooling profile to allow for the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also promote crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: A common and cost-effective route involves the condensation of ethyl acetoacetate with hydroxylamine to form ethyl 3-methylisoxazole-5-carboxylate. This intermediate is then typically converted to the corresponding acetic acid derivative. An alternative involves reacting a pre-formed isoxazole core with a reagent that introduces the acetic acid side chain.

Q2: What are the critical process parameters to monitor during the isoxazole ring formation?

A2: The most critical parameters are temperature, pH, and mixing. Strict control over these parameters is essential to ensure high yield, minimize side-product formation, and maintain regioselectivity.

Q3: Are there any specific safety concerns to be aware of when working with hydroxylamine at scale?

A3: Yes, hydroxylamine and its salts can be thermally unstable and potentially explosive, especially in the absence of water. It is crucial to handle them with care, avoid excessive heating, and always work in a well-ventilated area. Ensure that the reaction temperature is strictly controlled and that an adequate cooling system is in place.

Q4: How can we effectively remove the isomeric impurity (5-methylisoxazol-3-yl acetic acid)?

A4: Separation of these isomers can be challenging due to their similar physical properties. Fractional crystallization can be effective if a suitable solvent system is identified. Chromatographic purification is generally not feasible on a large industrial scale but may be used for producing highly pure material. The best approach is to optimize the reaction conditions to minimize its formation in the first place.

Q5: What are the recommended analytical techniques for monitoring the reaction progress and product purity?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the reaction progress, identifying impurities, and determining the final product purity. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and key intermediates.

Data Presentation

Table 1: Comparison of Reaction Conditions for Isoxazole Ring Formation

ParameterLab Scale (Typical)Pilot Scale (Recommended)Potential Issues on Scale-up
Reactants Ethyl Acetoacetate, Hydroxylamine HClEthyl Acetoacetate, Hydroxylamine HClHandling larger quantities of potentially hazardous materials.
Solvent Ethanol/WaterWater (for a greener process) or Ethanol/WaterChanges in solubility and reaction kinetics.
Base Sodium HydroxideSodium Carbonate or Sodium BicarbonateStronger bases can promote side reactions.
Temperature 50-70 °C40-60 °C (with careful monitoring)Poor heat dissipation leading to hot spots.
Reaction Time 2-4 hours4-8 hoursLonger times may be needed for complete conversion at lower temperatures.
Typical Yield 80-90%70-85%Yield decrease due to mass transfer limitations and side reactions.

Table 2: Troubleshooting Guide for Hydrolysis of Ethyl 2-(3-Methylisoxazol-5-yl)acetate

SymptomPotential CauseRecommended Action
Incomplete Reaction Insufficient base; Poor solubility of esterIncrease equivalents of base (e.g., 1.2-1.5 eq.); Add a co-solvent (e.g., Ethanol).
Low Yield Degradation of isoxazole ringLower reaction temperature; Use a milder base (e.g., LiOH).
Product Oils Out During Workup pH is too low; Presence of organic solventsAdjust pH carefully to the isoelectric point; Ensure complete removal of organic co-solvents.
Difficult Filtration Fine crystalline or amorphous productOptimize crystallization solvent; Implement controlled cooling; Use a filter aid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(3-methylisoxazol-5-yl)acetate (Pilot Scale)

  • Charge the Reactor: Charge the reactor with deionized water and ethyl acetoacetate. Begin agitation.

  • Add Hydroxylamine: In a separate vessel, dissolve hydroxylamine hydrochloride in deionized water.

  • Control pH and Temperature: Slowly add the hydroxylamine solution to the reactor while maintaining the temperature between 40-45 °C. Simultaneously, add a solution of sodium carbonate to maintain the pH between 6.0 and 7.0.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of ethyl acetoacetate is complete (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine. Concentrate the organic layer under reduced pressure to obtain the crude ethyl 2-(3-methylisoxazol-5-yl)acetate.

Protocol 2: Hydrolysis of Ethyl 2-(3-methylisoxazol-5-yl)acetate (Pilot Scale)

  • Charge the Reactor: Charge the reactor with the crude ethyl 2-(3-methylisoxazol-5-yl)acetate and a mixture of water and ethanol.

  • Add Base: Slowly add a 20% aqueous solution of sodium hydroxide while maintaining the temperature below 30 °C.

  • Reaction Monitoring: Monitor the reaction by HPLC until the ester is fully consumed (typically 2-3 hours).

  • Workup: Distill off the ethanol under reduced pressure. Cool the aqueous solution and adjust the pH to 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Isolation: Filter the precipitated solid and wash with cold deionized water.

  • Drying: Dry the product under vacuum at 50-60 °C.

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Hydrolysis EAA Ethyl Acetoacetate Reaction1 Condensation Reaction EAA->Reaction1 NH2OH Hydroxylamine HCl NH2OH->Reaction1 Base1 Base (e.g., Na2CO3) Base1->Reaction1 Solvent1 Solvent (e.g., Water) Solvent1->Reaction1 CrudeEster Crude Ethyl 2-(3-methylisoxazol-5-yl)acetate Reaction1->CrudeEster Reaction2 Saponification CrudeEster->Reaction2 Input from Step 1 Base2 Base (e.g., NaOH) Base2->Reaction2 Solvent2 Solvent (e.g., Water/Ethanol) Solvent2->Reaction2 Acidification Acidification (HCl) Reaction2->Acidification FinalProduct This compound Acidification->FinalProduct Troubleshooting_Logic decision decision solution solution start Low Yield in Step 1? q_mixing Is mixing efficient? start->q_mixing Yes q_temp Is temperature controlled? q_mixing->q_temp Yes sol_mixing Improve agitation q_mixing->sol_mixing No q_ph Is pH optimal? q_temp->q_ph Yes sol_temp Enhance cooling / Semi-batch q_temp->sol_temp No sol_ph Use buffer / Slow addition q_ph->sol_ph No start2 Impurity Issues? q_isomer Isomer formation? start2->q_isomer Yes q_degradation Ring degradation? q_isomer->q_degradation No sol_isomer Adjust pH / Lower temp. q_isomer->sol_isomer Yes sol_degradation Milder base / Lower temp. q_degradation->sol_degradation Yes

Technical Support Center: Enhancing the Solubility of 2-(3-Methylisoxazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-(3-Methylisoxazol-5-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when encountering solubility issues with this compound in aqueous solutions?

A1: Initial steps should focus on understanding the physicochemical properties of your compound. Since this compound is an acidic compound, its solubility is expected to be pH-dependent.[1] We recommend performing a simple pH-solubility profile to determine how its solubility changes with pH. A higher pH, above the pKa of the compound, will typically lead to increased solubility due to the formation of the more soluble ionized form.[1][2]

Q2: My compound is still not soluble enough even after pH adjustment. What other common techniques can I try?

A2: If pH modification alone is insufficient, several other techniques can be employed. These include the use of co-solvents, salt formation, and the addition of solubilizing excipients like cyclodextrins.[3][][5]

  • Co-solvents: Organic solvents that are miscible with water, such as ethanol, propylene glycol, or polyethylene glycols (PEGs), can be added to the aqueous medium to increase the solubility of hydrophobic compounds.[][6] They work by reducing the polarity of the solvent system.

  • Salt Formation: Converting the acidic compound into a salt by reacting it with a suitable base can dramatically increase its aqueous solubility.[7][8] Common counterions for weak acids include sodium, potassium, and calcium.[7]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[9] They can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility in water.[5][10]

Q3: Are there any potential downsides to using co-solvents to increase solubility?

A3: Yes, while effective, the use of co-solvents can have drawbacks. High concentrations of some organic co-solvents may not be suitable for certain biological assays or in vivo studies due to potential toxicity or off-target effects. It's crucial to select a co-solvent that is compatible with your experimental system and to use the lowest effective concentration.[11]

Q4: How do I choose the right counterion for salt formation?

A4: The choice of counterion is critical and depends on several factors beyond just solubility enhancement. These include the stability of the resulting salt, its hygroscopicity, and its solid-state properties. A screening process involving various pharmaceutically acceptable counterions is often necessary to identify the optimal salt form.

Q5: Can particle size reduction improve the solubility of my compound?

A5: Particle size reduction techniques like micronization or nanonization primarily increase the dissolution rate of a compound by increasing its surface area.[12][13] While it doesn't change the equilibrium solubility, a faster dissolution rate can be beneficial for many applications, especially in drug delivery, as it can lead to higher transient concentrations.[12]

Troubleshooting Guides

Issue: The compound precipitates out of solution when I dilute my stock solution (prepared in organic solvent) into an aqueous buffer.

  • Troubleshooting Steps:

    • Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of the compound.

    • Optimize the solvent system: Try using a buffer that already contains a small percentage of a co-solvent compatible with your experiment. This can help maintain the compound's solubility upon dilution.

    • Change the order of addition: Sometimes, adding the aqueous buffer to the stock solution slowly while vortexing can prevent immediate precipitation.

    • Consider a different formulation: If dilution-induced precipitation is a persistent issue, re-evaluating the formulation approach (e.g., using a cyclodextrin complex or a salt form) is recommended.

Issue: The solubility of the compound varies between experiments.

  • Troubleshooting Steps:

    • Control the pH: Ensure the pH of your aqueous solutions is consistent and accurately measured in every experiment. Small variations in pH can lead to significant changes in the solubility of an acidic compound.

    • Monitor the temperature: Solubility is temperature-dependent. Perform all solubility experiments at a constant and recorded temperature.

    • Check for polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. Ensure you are using a consistent solid form of the material.

    • Equilibration time: Ensure that the solution has reached equilibrium. Insufficient mixing or time can lead to an underestimation of the solubility.

Quantitative Data Summary

MethodPrinciple of Solubility EnhancementExpected Increase in Aqueous SolubilityKey Considerations
pH Adjustment Increases ionization of the acidic compound to a more soluble salt form.[1][2]Moderate to High (highly pH-dependent)The pH must be compatible with the experimental system.
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for a non-polar solute.[][6]Low to ModeratePotential for solvent toxicity or interference in biological assays.
Salt Formation Forms a more soluble salt of the parent acidic compound.[7][8]HighRequires screening for optimal counterion; can affect stability and hygroscopicity.
Cyclodextrins Forms an inclusion complex where the hydrophobic part of the molecule is encapsulated.[9][10]Moderate to HighThe size of the cyclodextrin cavity must be appropriate for the guest molecule.
Particle Size Reduction Increases the surface area, leading to a faster dissolution rate.[12][13]No change in equilibrium solubility, but improves dissolution kinetics.May not be sufficient for very low solubility compounds.

Experimental Protocols

Detailed Methodology for pH-Dependent Solubility Determination (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a compound at different pH values.

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10). Ensure the buffer system has sufficient capacity to maintain the pH after the addition of the compound.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate, sealed containers (e.g., glass vials). The presence of undissolved solid material at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The time required to reach equilibrium should be determined experimentally but is typically 24 to 72 hours.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at the same temperature as the equilibration to avoid temperature-induced precipitation or by filtration using a filter that does not adsorb the compound.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • pH Measurement: Measure the pH of the saturated solution after equilibration to confirm the final pH.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) as a function of the final pH to generate the pH-solubility profile.

Visualizations

Solubility_Troubleshooting_Workflow cluster_start Start cluster_tier1 Tier 1: Initial Assessment cluster_tier2 Tier 2: Formulation Strategies cluster_tier3 Tier 3: Advanced Techniques cluster_end End Goal Start Poor Solubility of This compound pH_Profile Determine pH-Solubility Profile Start->pH_Profile Co_Solvent Co-solvent Screening pH_Profile->Co_Solvent If pH adjustment is insufficient Salt_Screen Salt Formation Screening pH_Profile->Salt_Screen If pH adjustment is insufficient Cyclodextrin Cyclodextrin Complexation pH_Profile->Cyclodextrin If pH adjustment is insufficient Particle_Size Particle Size Reduction (Micronization/Nanonization) Co_Solvent->Particle_Size If further enhancement needed End Achieve Desired Solubility & Stability Co_Solvent->End Amorphous Amorphous Solid Dispersion Salt_Screen->Amorphous If further enhancement needed Salt_Screen->End Cyclodextrin->End Particle_Size->End Amorphous->End

Caption: Troubleshooting workflow for increasing the solubility of this compound.

References

Technical Support Center: 2-(3-Methylisoxazol-5-yl)acetic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 2-(3-Methylisoxazol-5-yl)acetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes.

Route 1: From 3,5-Dimethylisoxazole

This route involves the lithiation of 3,5-dimethylisoxazole followed by carboxylation.

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Lithiation: Insufficient organolithium reagent or reaction time.Ensure the use of freshly titrated n-butyllithium. Add the reagent dropwise at a low temperature (-78 °C) and allow the reaction to proceed for the recommended time (typically 1-2 hours) to ensure complete formation of the lithiated intermediate.
Side Reactions of the Lithiated Intermediate: The lithiated species can be highly reactive and may react with traces of water, carbon dioxide in the air, or the solvent.Maintain a strictly anhydrous and inert atmosphere (e.g., argon or nitrogen) throughout the process. Use dry solvents and glassware. Quench the reaction with freshly crushed, high-purity dry ice.
Inefficient Carboxylation: Poor reaction between the lithiated intermediate and carbon dioxide.Add a large excess of freshly crushed dry ice to the reaction mixture to ensure efficient carboxylation. Vigorous stirring is essential to maximize the contact between the reactants.
Product Loss During Work-up: The product is water-soluble to some extent, especially at neutral or basic pH.Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., 2N HCl) before extraction to ensure the product is in its less soluble free acid form. Use a suitable organic solvent for extraction, such as ethyl acetate, and perform multiple extractions to maximize recovery.

Issue 2: Presence of Unreacted 3,5-Dimethylisoxazole

Potential CauseRecommended Solution
Incomplete Lithiation: Insufficient n-butyllithium was used.Use a slight excess of freshly titrated n-butyllithium (1.05-1.1 equivalents) to drive the reaction to completion.
Inefficient Quenching: The lithiated intermediate was quenched by a proton source other than CO2.Ensure the reaction is maintained under an inert atmosphere and that all reagents and solvents are anhydrous.

Issue 3: Formation of 3-Methylisoxazole-5-carboxylic acid

Potential CauseRecommended Solution
Reaction with Ambient CO2 Before Carboxylation Step: The highly reactive lithiated intermediate can react with atmospheric CO2 if the inert atmosphere is compromised.Maintain a positive pressure of an inert gas throughout the reaction and during the transfer of the lithiated species.
Carboxylation at the Methyl Group on the Ring: While less likely, some degree of carboxylation at the 3-methyl group might occur.This is a minor byproduct. Purification by recrystallization or column chromatography can effectively remove this impurity.
Route 2: Hydrolysis of Ethyl 2-(3-Methylisoxazol-5-yl)acetate

This route involves the synthesis of the ethyl ester precursor, typically from ethyl acetoacetate and hydroxylamine, followed by hydrolysis.

Issue 1: Incomplete Hydrolysis

Potential CauseRecommended Solution
Insufficient Hydrolysis Time or Temperature: The ester is not fully converted to the carboxylic acid.Increase the reaction time or temperature. Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting material.
Inadequate Amount of Base: Insufficient base (e.g., NaOH or KOH) to drive the saponification to completion.Use a molar excess of the base (typically 2-3 equivalents) to ensure complete hydrolysis.

Issue 2: Formation of 5-Methylisoxazol-3-one

Potential CauseRecommended Solution
Formation of Isomeric Isoxazolone during Ring Formation: The reaction between a β-keto ester and hydroxylamine can sometimes yield the isomeric 5-isoxazolone as a byproduct.[1]Carefully control the pH and temperature during the cyclization reaction to favor the formation of the desired isoxazole ring. Purification of the intermediate ester by recrystallization or chromatography before hydrolysis is recommended.
Degradation of the Product under Harsh Hydrolysis Conditions: Strong basic conditions and high temperatures can potentially lead to ring opening or rearrangement.Use milder hydrolysis conditions, such as lithium hydroxide in a THF/water mixture at room temperature, and monitor the reaction closely.

Issue 3: Presence of Starting Ethyl Acetoacetate or Hydroxylamine

Potential CauseRecommended Solution
Incomplete Reaction during Ester Synthesis: The initial condensation reaction did not go to completion.Ensure the use of appropriate stoichiometry and reaction conditions (e.g., pH, temperature) for the synthesis of the ethyl ester precursor. Purify the intermediate ester before proceeding to the hydrolysis step.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should look for when synthesizing this compound from 3,5-dimethylisoxazole?

A1: The most common impurity is typically unreacted 3,5-dimethylisoxazole due to incomplete lithiation. Another potential impurity is 3-methylisoxazole-5-carboxylic acid, formed by direct carboxylation of the isoxazole ring.

Q2: How can I minimize the formation of the isomeric 5-isoxazolone when preparing the ethyl ester precursor?

A2: The formation of the 5-isoxazolone isomer is a known side reaction in the synthesis of isoxazoles from β-keto esters.[1] To minimize its formation, it is crucial to control the reaction conditions carefully, particularly the pH and temperature. Running the reaction under neutral or slightly acidic conditions and at moderate temperatures can favor the formation of the desired 3,5-disubstituted isoxazole.

Q3: What is the best way to purify the final product, this compound?

A3: Recrystallization is a highly effective method for purifying the final product. A suitable solvent system would be one in which the acid is soluble at high temperatures and sparingly soluble at low temperatures, such as a mixture of ethyl acetate and hexanes or toluene. For higher purity, column chromatography on silica gel using a mobile phase of ethyl acetate and hexanes with a small amount of acetic acid can be employed.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for determining the purity of the final product and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used to identify and quantify impurities if their signals are well-resolved from the product's signals. Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for detecting volatile impurities, such as residual solvents or unreacted starting materials.

Q5: My final product is slightly off-white or yellowish. What could be the cause?

A5: A slight coloration can be due to trace impurities formed during the synthesis, possibly from side reactions or degradation. It is recommended to perform a recrystallization step, potentially with the addition of a small amount of activated carbon to remove colored impurities.

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Lithiation of 3,5-Dimethylisoxazole

Methodology:

  • To a solution of 3,5-dimethylisoxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add freshly crushed dry ice (a large excess) to the reaction mixture in one portion.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with water.

  • Combine the aqueous layers and acidify to pH 2-3 with 2N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture.

Key Experiment 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A suitable gradient, for example, starting with 95% A and increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_route1 Route 1: From 3,5-Dimethylisoxazole cluster_route2 Route 2: From Ethyl Acetoacetate A1 3,5-Dimethylisoxazole B1 Lithiation (n-BuLi, THF, -78°C) A1->B1 C1 Carboxylation (Dry Ice) B1->C1 D1 Acidic Work-up C1->D1 E1 Extraction D1->E1 F1 Purification (Recrystallization) E1->F1 G1 This compound F1->G1 A2 Ethyl Acetoacetate + Hydroxylamine B2 Cyclization A2->B2 C2 Ethyl 2-(3-methylisoxazol-5-yl)acetate B2->C2 D2 Hydrolysis (NaOH, H2O/EtOH) C2->D2 E2 Acidic Work-up D2->E2 F2 Extraction E2->F2 G2 Purification (Recrystallization) F2->G2 H2 This compound G2->H2

Caption: Synthetic routes to this compound.

troubleshooting_logic Start Impurity Detected? Impurity_Type Identify Impurity (HPLC, NMR, GC-MS) Start->Impurity_Type Yes End Pure Product Start->End No Unreacted_SM Unreacted Starting Material Impurity_Type->Unreacted_SM Isomer Isomeric Impurity Impurity_Type->Isomer Side_Product Side-Reaction Product Impurity_Type->Side_Product Optimize_Reaction Optimize Reaction Conditions (Stoichiometry, Temp, Time) Unreacted_SM->Optimize_Reaction Isomer->Optimize_Reaction Side_Product->Optimize_Reaction Improve_Purification Improve Purification (Recrystallization, Chromatography) Optimize_Reaction->Improve_Purification Improve_Purification->End

Caption: Troubleshooting workflow for impurity issues.

References

Technical Support Center: 2-(3-Methylisoxazol-5-yl)acetic acid Reaction Mechanism Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Methylisoxazol-5-yl)acetic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the malonic ester synthesis. This multi-step process offers a reliable pathway to the target molecule.

Q2: What are the key steps involved in the malonic ester synthesis of this compound?

A2: The synthesis can be broken down into four primary stages:

  • Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.

  • Alkylation: The enolate nucleophilically attacks 5-(chloromethyl)-3-methylisoxazole, forming diethyl 2-((3-methylisoxazol-5-yl)methyl)malonate.

  • Hydrolysis (Saponification): The resulting diester is hydrolyzed to the corresponding dicarboxylic acid using a base such as sodium hydroxide, followed by acidification.

  • Decarboxylation: The substituted malonic acid is heated to induce decarboxylation, yielding the final product, this compound.

Q3: What are the critical reagents and intermediates in this synthesis?

A3: The key materials for this synthesis are:

  • Starting Materials: Diethyl malonate and 5-(chloromethyl)-3-methylisoxazole.

  • Reagents: Sodium ethoxide (or another suitable base), sodium hydroxide, and a strong acid (e.g., HCl or H₂SO₄) for acidification.

  • Key Intermediates: Diethyl 2-((3-methylisoxazol-5-yl)methyl)malonate and 2-((3-methylisoxazol-5-yl)methyl)malonic acid.

Troubleshooting Guides

Problem 1: Low yield in the alkylation step.

Possible Cause Troubleshooting Suggestion
Incomplete enolate formation.Ensure anhydrous conditions as sodium ethoxide reacts with water. Use a freshly prepared solution of sodium ethoxide in absolute ethanol.
Competing elimination reaction of the alkyl halide.Maintain a controlled reaction temperature, typically room temperature or slightly below, to favor substitution over elimination.
Dialkylation of the malonic ester.[1]Use a slight excess of diethyl malonate relative to 5-(chloromethyl)-3-methylisoxazole to minimize the formation of the dialkylated byproduct.[1]
Low reactivity of the alkylating agent.While 5-(chloromethyl)-3-methylisoxazole is generally reactive, ensure its purity. If necessary, consider converting it to the more reactive 5-(iodomethyl)-3-methylisoxazole via the Finkelstein reaction.

Problem 2: Incomplete hydrolysis of the diester intermediate.

Possible Cause Troubleshooting Suggestion
Insufficient base or reaction time.Use a sufficient excess of sodium or potassium hydroxide (typically 2.5-3 equivalents) and ensure the reaction is heated at reflux for an adequate duration (monitor by TLC).
Steric hindrance around the ester groups.While less common for this substrate, extending the reflux time or using a co-solvent like ethanol with the aqueous base can improve solubility and reaction rate.
Reversibility of the reaction.Ensure complete saponification by using a strong base and sufficient heating.

Problem 3: Difficulty in decarboxylation.

| Possible Cause | Troubleshooting Suggestion | | Insufficient heating. | The decarboxylation of the malonic acid derivative typically requires heating to temperatures around 100-160 °C. Ensure the reaction mixture reaches the necessary temperature for a sufficient period. | | Presence of impurities that interfere with the reaction. | Purify the intermediate dicarboxylic acid before proceeding with decarboxylation. |

Problem 4: Formation of unexpected byproducts.

| Possible Cause | Troubleshooting Suggestion | | Ring opening of the isoxazole ring: The isoxazole ring can be susceptible to cleavage under certain nucleophilic or reductive conditions, although it is generally stable under the conditions of malonic ester synthesis. | Avoid overly harsh basic conditions or the use of strong reducing agents not required for the synthesis. Monitor reaction conditions carefully. | | Side reactions of 5-(chloromethyl)-3-methylisoxazole: This alkylating agent can undergo self-polymerization or react with other nucleophiles present in the reaction mixture. | Add the 5-(chloromethyl)-3-methylisoxazole to the pre-formed enolate solution slowly and at a controlled temperature. |

Experimental Protocols

Protocol 1: Synthesis of 5-(chloromethyl)-3-methylisoxazole

This protocol involves the chlorination of 3,5-dimethylisoxazole.

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 3,5-dimethylisoxazole in a suitable solvent such as acetic acid.

  • Chlorination: Cool the solution to 0-5 °C and add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise while maintaining the temperature.

  • Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Malonic Ester Synthesis of this compound

  • Step A: Alkylation

    • Enolate Formation: Prepare a solution of sodium ethoxide in absolute ethanol. To this, add diethyl malonate dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Alkylation: To the resulting enolate solution, add a solution of 5-(chloromethyl)-3-methylisoxazole in a suitable solvent (e.g., ethanol or DMF) dropwise. Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitor by TLC).

    • Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product, diethyl 2-((3-methylisoxazol-5-yl)methyl)malonate, with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Step B: Hydrolysis and Decarboxylation

    • Hydrolysis: To the crude diethyl 2-((3-methylisoxazol-5-yl)methyl)malonate, add an aqueous solution of sodium hydroxide (e.g., 10-20%). Heat the mixture at reflux until the hydrolysis is complete (TLC monitoring).

    • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. The dicarboxylic acid intermediate may precipitate.

    • Decarboxylation: Heat the acidic mixture to reflux (typically 100-120 °C) to effect decarboxylation. Carbon dioxide evolution will be observed. Continue heating until gas evolution ceases.

    • Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate upon cooling or can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes).

Data Presentation

Table 1: Representative Yields for the Synthesis of this compound

StepProductTypical Yield (%)
AlkylationDiethyl 2-((3-methylisoxazol-5-yl)methyl)malonate65-80
Hydrolysis & DecarboxylationThis compound70-90
Overall This compound 45-72

Note: Yields are dependent on reaction scale, purity of reagents, and optimization of reaction conditions.

Visualizations

Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Decarboxylation Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate NaOEt, EtOH Substituted Malonate Substituted Malonate Enolate->Substituted Malonate SN2 Dicarboxylic Acid Dicarboxylic Acid Substituted Malonate->Dicarboxylic Acid 1. NaOH, H2O, Δ 2. H3O+ 5-chloromethyl-3-methylisoxazole 5-chloromethyl-3-methylisoxazole 5-chloromethyl-3-methylisoxazole->Substituted Malonate Final Product This compound Dicarboxylic Acid->Final Product Δ, -CO2

Caption: Malonic ester synthesis workflow for this compound.

Troubleshooting_Alkylation Low_Yield Low Yield in Alkylation Step Incomplete_Enolate Incomplete Enolate Formation? Low_Yield->Incomplete_Enolate Side_Reactions Side Reactions? Low_Yield->Side_Reactions Dialkylation Dialkylation Occurring? Low_Yield->Dialkylation Check_Anhydrous Ensure Anhydrous Conditions Use Fresh Base Incomplete_Enolate->Check_Anhydrous Control_Temp Control Reaction Temperature Side_Reactions->Control_Temp Excess_Malonate Use Slight Excess of Diethyl Malonate Dialkylation->Excess_Malonate

Caption: Troubleshooting logic for low yield in the alkylation step.

References

Technical Support Center: Synthesis of 2-(3-Methylisoxazol-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2-(3-Methylisoxazol-5-yl)acetic acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared in a three-step sequence from 5-(hydroxymethyl)-3-methylisoxazole.

Overall Synthesis Workflow:

Synthesis_Workflow A 5-(hydroxymethyl)-3-methylisoxazole B Step 1: Chlorination A->B SOCl₂ or POCl₃ C 5-(chloromethyl)-3-methylisoxazole B->C D Step 2: Cyanation C->D NaCN or KCN E 2-(3-Methylisoxazol-5-yl)acetonitrile D->E F Step 3: Hydrolysis E->F Acid or Base Catalysis G This compound F->G

Caption: Overall synthetic workflow for this compound.

Step 1: Chlorination of 5-(hydroxymethyl)-3-methylisoxazole

Question: I am getting a low yield of 5-(chloromethyl)-3-methylisoxazole. What are the possible causes and solutions?

Answer:

Low yields in the chlorination of 5-(hydroxymethyl)-3-methylisoxazole are a common issue. Here are the likely causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Degradation of Starting Material or Product: Isoxazole rings can be sensitive to harsh conditions.

    • Solution: Maintain a low reaction temperature (0-10 °C) during the addition of the chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride).[1][2]

  • Suboptimal Reagent: The choice and purity of the chlorinating agent are crucial.

    • Solution: Use freshly distilled thionyl chloride or high-purity phosphorus oxychloride. Thionyl chloride is often preferred for its cleaner reaction profile.

  • Work-up Issues: The product may be lost during the aqueous work-up due to its reactivity.

    • Solution: Perform the work-up at a low temperature and quickly extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

Troubleshooting Flowchart: Low Yield in Chlorination

Troubleshooting_Chlorination start Low Yield of 5-(chloromethyl)-3-methylisoxazole check_completion Check reaction completion by TLC start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time_temp Increase reaction time or temperature moderately incomplete->increase_time_temp check_conditions Review reaction conditions complete->check_conditions harsh_conditions Conditions too harsh? check_conditions->harsh_conditions Yes optimal_conditions Conditions seem optimal check_conditions->optimal_conditions No lower_temp Maintain low temperature (0-10 °C) during reagent addition harsh_conditions->lower_temp check_reagents Check reagent quality optimal_conditions->check_reagents poor_reagents Reagents old or impure? check_reagents->poor_reagents Yes good_reagents Reagents are of high quality check_reagents->good_reagents No use_fresh_reagents Use freshly distilled/high-purity chlorinating agent poor_reagents->use_fresh_reagents review_workup Review work-up procedure good_reagents->review_workup Hydrolysis_Catalyst_Selection start Need to hydrolyze 2-(3-Methylisoxazol-5-yl)acetonitrile acid_sensitive Is the substrate sensitive to strong acid? start->acid_sensitive yes_acid_sensitive Yes acid_sensitive->yes_acid_sensitive Yes no_acid_sensitive No acid_sensitive->no_acid_sensitive No use_base Use Base Catalysis (e.g., NaOH, KOH) yes_acid_sensitive->use_base use_acid Use Acid Catalysis (e.g., HCl, H₂SO₄) no_acid_sensitive->use_acid amide_formation Is amide formation a concern? use_base->amide_formation proceed_acid Proceed with acid catalysis use_acid->proceed_acid yes_amide Yes amide_formation->yes_amide Yes no_amide No amide_formation->no_amide No harsher_base_conditions Use harsher conditions (higher temp., longer time) for base catalysis yes_amide->harsher_base_conditions

References

Technical Support Center: Reactions of 2-(3-Methylisoxazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(3-Methylisoxazol-5-yl)acetic acid. The information is designed to address common challenges encountered during esterification and amidation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Understanding the physical properties of this compound is crucial for reaction setup and purification. Key properties are summarized below.

PropertyValue
Molecular Weight141.12 g/mol
Melting Point101-104 °C
pKa (Predicted)3.70 ± 0.10
AppearanceWhite solid, may darken on light exposure[1]

Q2: Which solvents are suitable for reactions with this compound?

A2: The choice of solvent can significantly impact reaction yield and purity. While specific data for this compound is limited, general principles for similar heteroaryl acetic acids suggest that a range of solvents can be used depending on the specific reaction. For esterification, alcohols like ethanol can serve as both reactant and solvent. For amidation reactions, aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (MeCN) are commonly employed. Greener alternatives like deep eutectic solvents and even water have been successfully used for the synthesis of isoxazole derivatives.[2][3]

Q3: How does solvent polarity affect the stability of the isoxazole ring?

A3: The isoxazole ring is generally stable under neutral and acidic conditions. However, in highly basic environments, particularly at elevated temperatures, ring-opening can occur. The choice of a less polar solvent may help to minimize this side reaction, although the solubility of the starting materials and reagents must also be considered.

Troubleshooting Guides

Esterification Reactions

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step Rationale
Incomplete Reaction Increase reaction time or temperature. Consider using a catalyst such as sulfuric acid or a solid acid catalyst.Fischer esterification is an equilibrium-driven process. Increasing temperature and using a catalyst can accelerate the reaction towards the product.
Water Inhibition Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to remove water as it forms.Water is a byproduct of esterification and its presence can shift the equilibrium back towards the starting materials.
Product Solubility If using an alcohol as the solvent (e.g., ethanol), the ester product may be soluble in the reaction mixture, making separation difficult.[4]During workup, add a significant amount of water and an immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to extract the ester.[4]
Reagent Degradation Ensure the this compound and alcohol are pure and dry.Impurities can interfere with the reaction.

Issue 2: Difficulty in Product Purification

Possible Cause Troubleshooting Step Rationale
Residual Acetic Acid During aqueous workup, wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.[1]This will neutralize and remove any unreacted carboxylic acid.
Emulsion Formation Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.The increased ionic strength of the aqueous layer can aid in phase separation.
Co-elution during Chromatography Use a solvent system with a different polarity. For example, if using ethyl acetate/hexane, try dichloromethane/methanol.Changing the mobile phase can alter the retention times of the product and impurities, allowing for better separation.
Amidation Reactions

Issue 1: Low Conversion to Amide

Possible Cause Troubleshooting Step Rationale
Poor Activation of Carboxylic Acid Ensure the coupling reagent (e.g., EDC, HATU) is fresh and used in the correct stoichiometry.The carboxylic acid must be activated to form a reactive intermediate that will react with the amine.
Amine Basicity For less nucleophilic amines, a stronger, non-nucleophilic base (e.g., DIPEA) may be required to facilitate the reaction.The base scavenges the acid produced during the reaction, driving it to completion.
Solvent Choice Aprotic solvents like DMF or DCM are common, but greener alternatives have been shown to be effective.[5] Consider screening solvents like THF or MeCN.The solvent can affect the solubility of reagents and the stability of intermediates.

Issue 2: Formation of Side Products

Possible Cause Troubleshooting Step Rationale
Epimerization If the amine or carboxylic acid has a chiral center, use a milder coupling reagent and lower reaction temperatures to minimize racemization.Some coupling reagents can lead to the formation of a highly reactive intermediate that is prone to epimerization.
Double Acylation If using a diamine, use a molar excess of the diamine to favor the formation of the mono-amide.Stoichiometric control is crucial when working with multifunctional reagents.

Experimental Protocols

General Protocol for Esterification of this compound
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.).

  • Solvent and Reagent Addition: Add the desired alcohol (e.g., ethanol, 10-20 volumes) as the solvent. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Amidation of this compound
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the desired amine (1.1 eq.), and a coupling reagent (e.g., HATU, 1.2 eq.).

  • Solvent and Base Addition: Add an anhydrous aprotic solvent (e.g., THF or DCM, 10-20 volumes). Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Esterification_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Acid, Alcohol, and Catalyst reflux Heat to Reflux start->reflux 1 monitor Monitor by TLC/LC-MS reflux->monitor 2 cool Cool to RT monitor->cool 3 concentrate Concentrate cool->concentrate 4 extract Extract with Organic Solvent concentrate->extract 5 wash Aqueous Washes (H2O, NaHCO3, Brine) extract->wash 6 dry Dry Organic Layer wash->dry 7 purify Column Chromatography dry->purify 8 product Isolated Ester purify->product 9

Caption: Esterification Experimental Workflow.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Esterification incomplete_rxn Incomplete Reaction issue->incomplete_rxn water Water Present issue->water solubility Product Soluble in Workup issue->solubility reagents Reagent Impurity issue->reagents increase_time_temp Increase Time/Temp Add Catalyst incomplete_rxn->increase_time_temp anhydrous Use Anhydrous Reagents Dean-Stark water->anhydrous extraction Modify Extraction Protocol solubility->extraction purify_reagents Purify/Dry Reagents reagents->purify_reagents

Caption: Troubleshooting Low Esterification Yield.

References

Validation & Comparative

Validating the Structure of 2-(3-Methylisoxazol-5-yl)acetic Acid: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of robust research. Isoxazole derivatives, recognized for their diverse pharmacological activities, are of particular interest. This guide provides a comparative analysis of the structural validation of 2-(3-Methylisoxazol-5-yl)acetic acid against its positional isomer, 2-(5-Methylisoxazol-3-yl)acetic acid, employing key analytical techniques. The data presented herein, a composite of reported values for the target compounds and their ethyl esters, serves as a practical reference for researchers in the field.

Structural Comparison

The key to differentiating this compound and its isomer lies in the substitution pattern of the isoxazole ring. In the target molecule, the methyl group is at the 3-position and the acetic acid moiety is at the 5-position. Conversely, in the isomeric counterpart, these positions are swapped. This seemingly subtle difference can significantly impact the molecule's physicochemical properties and its interaction with biological targets.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported for Ethyl Esters in CDCl₃)

CompoundChemical Shift (δ) ppm
This compound~10-12 (br s, 1H, -COOH), ~6.1 (s, 1H, isoxazole C4-H), ~3.8 (s, 2H, -CH₂-COOH), ~2.3 (s, 3H, -CH₃)
2-(5-Methylisoxazol-3-yl)acetic acid~10-12 (br s, 1H, -COOH), ~6.2 (s, 1H, isoxazole C4-H), ~3.7 (s, 2H, -CH₂-COOH), ~2.4 (s, 3H, -CH₃)
Ethyl 2-(3-methylisoxazol-5-yl)acetate6.13 (s, 1H), 4.23 (q, J = 7.1 Hz, 2H), 3.76 (s, 2H), 2.29 (s, 3H), 1.29 (t, J = 7.1 Hz, 3H)
Ethyl 2-(5-methylisoxazol-3-yl)acetate6.17 (s, 1H), 4.19 (q, J = 7.1 Hz, 2H), 3.65 (s, 2H), 2.43 (s, 3H), 1.26 (t, J = 7.1 Hz, 3H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Reported for Ethyl Esters in CDCl₃)

CompoundChemical Shift (δ) ppm
This compound~175 (-COOH), ~168 (isoxazole C5), ~161 (isoxazole C3), ~102 (isoxazole C4), ~30 (-CH₂-), ~11 (-CH₃)
2-(5-Methylisoxazol-3-yl)acetic acid~175 (-COOH), ~171 (isoxazole C5), ~159 (isoxazole C3), ~105 (isoxazole C4), ~28 (-CH₂-), ~12 (-CH₃)
Ethyl 2-(3-methylisoxazol-5-yl)acetate169.9, 168.2, 161.0, 101.9, 61.8, 30.1, 14.1, 11.4
Ethyl 2-(5-methylisoxazol-3-yl)acetate170.8, 170.2, 158.9, 104.8, 61.5, 28.3, 14.2, 12.1

Table 3: IR and Mass Spectrometry Data

CompoundIR (cm⁻¹)Mass Spectrometry (EI) m/z
This compound~3000-2500 (br, O-H stretch), ~1710 (s, C=O stretch), ~1600 (m, C=N stretch)141 (M⁺), 96 ([M-COOH]⁺), 82 ([M-CH₂COOH]⁺)
2-(5-Methylisoxazol-3-yl)acetic acid~3000-2500 (br, O-H stretch), ~1710 (s, C=O stretch), ~1600 (m, C=N stretch)141 (M⁺), 96 ([M-COOH]⁺), 82 ([M-CH₂COOH]⁺)
Ethyl 2-(3-methylisoxazol-5-yl)acetate~2980 (m, C-H stretch), ~1735 (s, C=O stretch), ~1605 (m, C=N stretch)169 (M⁺), 124 ([M-OEt]⁺), 96 ([M-COOEt]⁺), 82 ([M-CH₂COOEt]⁺)
Ethyl 2-(5-methylisoxazol-3-yl)acetate~2980 (m, C-H stretch), ~1735 (s, C=O stretch), ~1605 (m, C=N stretch)169 (M⁺), 124 ([M-OEt]⁺), 96 ([M-COOEt]⁺), 82 ([M-CH₂COOEt]⁺)

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024-4096) are often required due to the lower natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for small molecules. In EI, the sample is bombarded with high-energy electrons, causing fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated, showing the relative intensity of each m/z value.

Visualizing the Validation Workflow and a Potential Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the logical flow of structural validation and a hypothetical signaling pathway where an isoxazole-containing compound might exert its biological effect.

structural_validation_workflow Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Final Structure Elucidation data_analysis->structure_elucidation final_report Validated Structure Report structure_elucidation->final_report Confirmation

Caption: A flowchart illustrating the typical workflow for validating the structure of a synthesized chemical compound.

signaling_pathway Hypothetical Signaling Pathway Inhibition receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes cellular_response Cellular Response gene_expression->cellular_response isoxazole_compound 2-(3-Methylisoxazol- 5-yl)acetic acid isoxazole_compound->kinase2 Inhibits

Caption: A diagram of a hypothetical signaling cascade where an isoxazole compound acts as a kinase inhibitor.

A Comparative Guide to 2-(3-Methylisoxazol-5-yl)acetic Acid and Other Isoxazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide provides a comparative analysis of 2-(3-Methylisoxazol-5-yl)acetic acid and its positional isomer, 2-(5-Methylisoxazol-3-yl)acetic acid, as well as other relevant isoxazole derivatives. We will delve into their potential roles as modulators of key signaling pathways, supported by experimental data from related compounds and detailed protocols for comparative biological assays.

Introduction to Isoxazole Acetic Acid Derivatives

This compound and its analogues are small molecule compounds that hold promise in drug discovery due to their structural similarities to endogenous signaling molecules. The positioning of the methyl and acetic acid groups on the isoxazole ring can significantly influence their physicochemical properties, metabolic stability, and biological activity. The comparison between the 3,5-disubstituted and the 5,3-disubstituted isomers is particularly relevant, as studies on other isoxazole derivatives have shown that such positional changes can dramatically alter their pharmacological profiles. For instance, a comparison between 5-methylisoxazole-3-carboxamides and 5-methylisoxazole-4-carboxamides revealed significant differences in their metabolism and toxicity profiles.

Potential Biological Targets and Signaling Pathways

Based on the structure of isoxazole acetic acid derivatives and a review of current literature on related compounds, two key signaling pathways of interest for these molecules are the AMP-activated protein kinase (AMPK) pathway and the peroxisome proliferator-activated receptor (PPAR) pathway. Both pathways are central to regulating metabolism and cellular energy homeostasis.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial cellular energy sensor that, when activated, stimulates catabolic pathways to generate ATP while inhibiting anabolic pathways.[3] Activation of AMPK is a therapeutic target for metabolic diseases such as type 2 diabetes.[3][4] Certain isoxazole derivatives have been shown to activate AMPK, leading to downstream effects on glucose and lipid metabolism.[4]

Below is a diagram illustrating the AMPK signaling cascade and its downstream effects.

AMPK_Pathway cluster_activation AMPK Activation cluster_downstream Downstream Effects AMP_ATP Increased AMP/ATP Ratio AMPK AMPK AMP_ATP->AMPK LKB1 LKB1 LKB1->AMPK CaMKK2 CaMKKβ CaMKK2->AMPK Glucose_Uptake Increased Glucose Uptake (GLUT4 translocation) AMPK->Glucose_Uptake Glycolysis Increased Glycolysis (PFK-2 activation) AMPK->Glycolysis Fatty_Acid_Oxidation Increased Fatty Acid Oxidation (ACC inhibition) AMPK->Fatty_Acid_Oxidation Gluconeogenesis Decreased Gluconeogenesis (PEPCK, G6Pase inhibition) AMPK->Gluconeogenesis Protein_Synthesis Decreased Protein Synthesis (mTORC1 inhibition) AMPK->Protein_Synthesis Lipid_Synthesis Decreased Lipid Synthesis (ACC inhibition) AMPK->Lipid_Synthesis

Figure 1: AMPK Signaling Pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are a group of nuclear receptors that play essential roles in the regulation of cellular differentiation, development, and metabolism.[5] PPARγ, in particular, is a key regulator of adipogenesis and is the molecular target for the thiazolidinedione class of anti-diabetic drugs.[6] The acidic moiety of the isoxazole acetic acids makes them potential ligands for PPARs.

The following diagram outlines the general mechanism of PPAR activation.

PPAR_Activation cluster_ligand_binding Ligand Binding and Heterodimerization cluster_gene_transcription Gene Transcription Regulation cluster_cellular_response Cellular Response Ligand Isoxazole Derivative (Agonist) PPAR PPARγ Ligand->PPAR RXR RXR PPAR->RXR forms heterodimer PPRE PPRE (in target gene promoter) RXR->PPRE binds to Coactivators Coactivator Recruitment PPRE->Coactivators Transcription Target Gene Transcription Coactivators->Transcription Adipogenesis Adipogenesis Transcription->Adipogenesis Insulin_Sensitivity Increased Insulin Sensitivity Transcription->Insulin_Sensitivity Lipid_Metabolism Regulation of Lipid Metabolism Transcription->Lipid_Metabolism

Figure 2: PPARγ Activation Pathway.

Comparative Performance Data (Hypothetical)

Table 1: Hypothetical AMPK Activation in HepG2 Cells

CompoundEC50 (µM) for AMPK Phosphorylation
This compound15.2
2-(5-Methylisoxazol-3-yl)acetic acid28.5
Metformin (Positive Control)1500

Table 2: Hypothetical PPARγ Agonist Activity in a Reporter Gene Assay

CompoundEC50 (µM) for PPARγ Activation
This compound5.8
2-(5-Methylisoxazol-3-yl)acetic acid12.1
Rosiglitazone (Positive Control)0.1

These hypothetical data suggest that the 3,5-disubstituted isomer might be a more potent activator of both AMPK and PPARγ compared to the 5,3-disubstituted isomer. This could be attributed to differences in how the acetic acid moiety is presented to the binding pockets of the target proteins, influenced by the position of the methyl group.

Experimental Protocols

To experimentally validate the hypothetical data and rigorously compare these isoxazole derivatives, the following detailed protocols are provided.

Experimental Workflow for Compound Comparison

The diagram below outlines a typical workflow for the synthesis and biological evaluation of isoxazole derivatives.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis and SAR Synthesis Synthesis of Isoxazole Acetic Acid Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization AMPK_Assay AMPK Activation Assay (Western Blot or Kinase Assay) Characterization->AMPK_Assay PPAR_Assay PPARγ Reporter Gene Assay Characterization->PPAR_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Data_Analysis EC50/IC50 Determination AMPK_Assay->Data_Analysis PPAR_Assay->Data_Analysis Cytotoxicity->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Figure 3: Experimental workflow for compound evaluation.
Protocol 1: AMPK Activation Assay in HepG2 Cells by Western Blot

Objective: To determine the ability of isoxazole derivatives to induce the phosphorylation of AMPK in a human liver cell line.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (this compound, 2-(5-Methylisoxazol-3-yl)acetic acid) dissolved in DMSO

  • Metformin (positive control)

  • Phosphate Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate HepG2 cells in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free DMEM for 2-4 hours prior to treatment.

    • Treat the cells with various concentrations of the test compounds or metformin for 1 hour. Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using the BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-AMPKα antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using ECL substrate and capture the signal using a chemiluminescence imager.

    • Strip the membrane and re-probe with the anti-total-AMPKα antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-AMPKα signal to the total-AMPKα signal.

    • Plot the normalized signal against the compound concentration to determine the EC50 value.

Protocol 2: PPARγ Reporter Gene Assay

Objective: To measure the agonist activity of isoxazole derivatives on the PPARγ receptor.

Materials:

  • HEK293T or other suitable host cells

  • Expression vector for human PPARγ

  • Reporter vector containing a PPAR response element (PPRE) driving a luciferase gene (e.g., pGL4.29[luc2P/PPRE/Hygro])

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM reduced-serum medium

  • Test compounds dissolved in DMSO

  • Rosiglitazone (positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well white, clear-bottom plate.

    • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Replace the medium with fresh medium containing serial dilutions of the test compounds or rosiglitazone. Include a vehicle control (DMSO).

    • Incubate for another 24 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability if necessary.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[7][8]

Conclusion

This compound and its positional isomer, 2-(5-Methylisoxazol-3-yl)acetic acid, represent promising scaffolds for the development of novel therapeutics targeting metabolic diseases. Based on SAR principles from related isoxazole series, it is hypothesized that the 3,5-disubstituted isomer may exhibit superior activity as an AMPK and PPARγ modulator. The provided experimental protocols offer a robust framework for the systematic evaluation and comparison of these and other isoxazole derivatives. The insights gained from such studies will be invaluable for guiding the design and optimization of future drug candidates based on the versatile isoxazole core.

References

Comparative Bioactivity of 2-(3-Methylisoxazol-5-yl)acetic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of analogs of 2-(3-Methylisoxazol-5-yl)acetic acid, supported by experimental data. The information is presented to facilitate the understanding of structure-activity relationships and to guide future research in this area.

Anticancer Activity

Research into compounds structurally related to this compound, such as 2-arylbenzoxazole-5-acetic acid derivatives, has shown promising cytotoxic activity against various cancer cell lines. The presence of the acetic acid group at position 5 of the benzoxazole nucleus has been suggested to enhance this activity.

In Vitro Cytotoxicity Data of 2-Arylbenzoxazole-5-Acetic Acid Derivatives
CompoundStructureCancer Cell LineIC50 (µM)
2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid MCF-7Data not specified, but noted as promising
2-(4-methoxyphenyl)benzoxazol-5-acetic acid MCF-7Data not specified, but noted as promising
5-chlorotolylbenzoxazole Not Specified22.3 (as a DNA topoisomerase II inhibitor)[1]

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

The data suggests that substitutions on the aryl ring of the benzoxazole scaffold can significantly influence the anticancer potency.

Anti-inflammatory Activity

The isoxazole moiety is a key component in several compounds with anti-inflammatory properties. Studies on various isoxazole derivatives, including those with acetic acid side chains, have demonstrated their potential to inhibit inflammation.

While specific anti-inflammatory data for a series of this compound analogs is not available, the general class of arylalkanoic acids, to which this compound belongs, is well-known for its anti-inflammatory effects, often mediated through the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of related compounds are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs of this compound) and a positive control (e.g., doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate adhesion Allow Cells to Adhere (Overnight Incubation) cell_seeding->adhesion add_compounds Add Test Compounds & Controls adhesion->add_compounds incubation_treatment Incubate (e.g., 48-72h) add_compounds->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubation_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow of the MTT assay for cytotoxicity testing.
Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to evaluate the anti-inflammatory activity of compounds.

Principle: The injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test compounds are administered to the animals, usually orally or intraperitoneally, at various doses. A positive control (e.g., indomethacin) and a vehicle control are also used.

  • Induction of Inflammation: After a specific time following compound administration (e.g., 30-60 minutes), a solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The volume of the inflamed paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer. The initial paw volume is also measured before carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each treatment group relative to the vehicle control group.

Paw_Edema_Assay_Workflow cluster_pre_treatment Pre-Treatment cluster_induction Induction of Inflammation cluster_measurement Measurement cluster_analysis Data Analysis acclimatize Acclimatize Animals administer_compounds Administer Test Compounds & Controls acclimatize->administer_compounds inject_carrageenan Inject Carrageenan into Paw administer_compounds->inject_carrageenan measure_post_injection_volume Measure Paw Volume at Time Intervals inject_carrageenan->measure_post_injection_volume measure_initial_volume Measure Initial Paw Volume measure_initial_volume->measure_post_injection_volume calculate_inhibition Calculate % Inhibition of Edema measure_post_injection_volume->calculate_inhibition

Workflow of the carrageenan-induced paw edema assay.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, the following structural features may influence the bioactivity of this compound analogs:

  • Substituents on the Acetic Acid Side Chain: Modifications to the carboxylic acid group, such as esterification or amidation, are likely to have a significant impact on bioactivity. Generally, a free carboxylic acid is important for the anti-inflammatory activity of arylalkanoic acids.

  • Substituents on the Isoxazole Ring: While the core is a 3-methylisoxazole, the introduction of different substituents at other positions of the isoxazole ring could modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

  • Bioisosteric Replacement: Replacing the isoxazole ring with other five-membered heterocycles (e.g., oxadiazole, thiadiazole, pyrazole) could lead to analogs with altered bioactivity profiles.

SAR_Relationships cluster_modifications Potential Modifications cluster_bioactivity Impacts Bioactivity Core This compound SideChain Acetic Acid Side Chain (Esterification, Amidation) Core->SideChain modify IsoxazoleRing Isoxazole Ring Substituents Core->IsoxazoleRing modify Bioisosteres Bioisosteric Replacements (e.g., Oxadiazole, Pyrazole) Core->Bioisosteres replace Anticancer Anticancer Activity SideChain->Anticancer AntiInflammatory Anti-inflammatory Activity SideChain->AntiInflammatory IsoxazoleRing->Anticancer IsoxazoleRing->AntiInflammatory Bioisosteres->Anticancer Bioisosteres->AntiInflammatory

Potential modifications and their impact on bioactivity.

References

The Role of 2-(3-Methylisoxazol-5-yl)acetic Acid in Modern Drug Discovery: A Comparative Look at Efficacious End Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the utility of novel chemical scaffolds is paramount. While 2-(3-Methylisoxazol-5-yl)acetic acid is not itself an end-drug, it serves as a crucial building block in the synthesis of advanced therapeutic agents, particularly ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comparative overview of the efficacy of drugs developed using such building blocks against established therapies for conditions like von Hippel-Lindau disease, supported by available clinical trial data and experimental protocols.

This compound: A Key Synthetic Intermediate

This compound is primarily utilized as a reagent in the creation of more complex molecules. Its structure is particularly suited for the synthesis of ligands that bind to the von Hippel-Lindau (VHL) protein. These VHL ligands are integral components of Proteolysis Targeting Chimeras (PROTACs), a novel class of drugs designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

The logical relationship for the utility of this compound can be visualized as follows:

G A This compound B Synthesis of VHL Ligands A->B C Development of PROTACs and HIF-2α Inhibitors B->C D Targeted Protein Degradation / Pathway Inhibition C->D E Therapeutic Intervention in VHL Disease, Renal Cell Carcinoma, etc. D->E

Synthetic utility of this compound.

Given its role as a precursor, a direct efficacy comparison of this compound with known drugs is not feasible. Instead, this guide will focus on the efficacy of the ultimate therapeutic agents that are relevant to the VHL pathway, comparing a modern HIF-2α inhibitor with established tyrosine kinase inhibitors (TKIs).

Efficacy Comparison in Von Hippel-Lindau (VHL) Disease-Associated Tumors

Von Hippel-Lindau disease is a genetic disorder characterized by the growth of both benign and cancerous tumors. A key therapeutic target in VHL disease is the hypoxia-inducible factor 2-alpha (HIF-2α). Below is a comparison of the efficacy of Belzutifan, a first-in-class HIF-2α inhibitor, with various TKIs that have been used to manage VHL-associated tumors.

Drug ClassDrugMechanism of ActionKey Efficacy Metric (Tumor Response)Source
HIF-2α Inhibitor Belzutifan (Welireg)Blocks the activity of HIF-2α, a key driver of tumor growth in VHL disease.In a Phase 2 trial for VHL-associated renal cell carcinoma (RCC), 49% of patients had a partial response (tumor shrinkage of at least 30%).[1][1]
Tyrosine Kinase Inhibitors (TKIs) SunitinibInhibits multiple receptor tyrosine kinases, some of which are involved in tumor growth and angiogenesis.In a retrospective study of VHL patients, a partial response was observed in some patients with pancreatic neuroendocrine tumors and renal cell carcinoma.[2]
SorafenibInhibits multiple kinases involved in cell proliferation and angiogenesis.A retrospective analysis showed it may be an effective option for patients with recurrent RCC in VHL disease.[2]
AxitinibA potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors 1, 2, and 3.Used in the treatment of advanced RCC.[3]
PazopanibA multi-targeted TKI that inhibits VEGFR, PDGFR, and c-Kit.A prospective study in VHL patients showed a 42% objective response rate.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited.

Belzutifan in VHL-Associated Renal Cell Carcinoma (LITESPARK-004 Trial)
  • Study Design: A single-arm, open-label, multicenter Phase 2 clinical trial.

  • Participants: 61 patients with VHL disease who had at least one measurable solid tumor in the kidney (renal cell carcinoma).

  • Intervention: Patients received 120 mg of Belzutifan orally once daily.

  • Primary Endpoint: The primary endpoint was the objective response rate (ORR), defined as the percentage of patients with a complete or partial response (at least a 30% reduction in tumor size).

  • Tumor Assessment: Tumor response was evaluated by independent review according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[4]

  • Follow-up: The median follow-up was 18 months.[1]

The experimental workflow for this clinical trial can be represented as:

G cluster_0 Patient Recruitment cluster_1 Intervention cluster_2 Assessment cluster_3 Endpoint Analysis A Patients with VHL-associated RCC B Administer Belzutifan (120 mg daily) A->B C Tumor Imaging (RECIST v1.1) B->C D Calculate Objective Response Rate C->D

Workflow for the LITESPARK-004 clinical trial.
Retrospective Study of Tyrosine Kinase Inhibitors in VHL Disease

  • Study Design: A retrospective analysis of patients with VHL disease treated with TKIs at a single center.

  • Participants: 32 patients with VHL disease who received treatment with Sunitinib (n=12), Sorafenib (n=11), Axitinib (n=6), or Pazopanib (n=3).

  • Data Collection: Patient data was collected from medical records from July 2009 to September 2018.

  • Efficacy Evaluation: Therapeutic response was assessed using RECIST version 1.1.

  • Statistical Analysis: Progression-free survival (PFS) and overall survival (OS) were analyzed.[2]

Signaling Pathway Involvement: The VHL/HIF Axis

The therapeutic agents discussed here primarily target the VHL/HIF signaling pathway, which is a central regulator of cellular response to changes in oxygen availability. In VHL disease, a mutated VHL protein fails to degrade HIF-2α, leading to its accumulation and the subsequent transcription of genes that promote tumor growth and angiogenesis.

The signaling pathway can be depicted as follows:

G cluster_0 Normoxia (Normal Oxygen) cluster_1 Hypoxia or VHL Mutation cluster_2 Therapeutic Intervention A HIF-2α B Prolyl Hydroxylation A->B C VHL Protein B->C D Ubiquitination C->D E Proteasomal Degradation D->E F HIF-2α H HIF Complex F->H G HIF-2β G->H I Nucleus H->I Translocation J Gene Transcription (e.g., VEGF, PDGF) I->J K Tumor Growth & Angiogenesis J->K L Belzutifan L->H Inhibits M TKIs M->K Inhibits

The VHL/HIF signaling pathway and points of drug intervention.

References

Spectroscopic Analysis for the Confirmation of 2-(3-Methylisoxazol-5-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis for the confirmation of 2-(3-Methylisoxazol-5-yl)acetic acid. Due to the limited availability of experimentally derived spectra for this specific compound, this guide presents predicted spectroscopic data and compares it with experimental data from analogous structures: 3,5-dimethylisoxazole and acetic acid. This comparative approach allows for a robust structural confirmation based on the well-understood spectroscopic characteristics of its constituent chemical moieties.

Spectroscopic Data Comparison

The confirmation of the chemical structure of this compound can be achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the predicted data for the target molecule and the experimental data for the reference compounds.

Table 1: Predicted Spectroscopic Data for this compound

Technique Parameter Predicted Value Assignment
¹H NMR Chemical Shift (δ)~2.3 ppm (s, 3H)-CH₃ on isoxazole ring
~3.9 ppm (s, 2H)-CH₂-COOH
~6.2 ppm (s, 1H)H on isoxazole ring
~11-12 ppm (br s, 1H)-COOH
¹³C NMR Chemical Shift (δ)~12 ppm-CH₃
~35 ppm-CH₂-COOH
~105 ppmC4 of isoxazole
~160 ppmC3 of isoxazole
~170 ppmC5 of isoxazole
~175 ppm-COOH
IR Wavenumber (cm⁻¹)~2500-3300 (broad)O-H stretch (carboxylic acid)
~1710 (strong)C=O stretch (carboxylic acid)
~1600, ~1475C=N and C=C stretch (isoxazole ring)
Mass Spec. m/z141 (M⁺)Molecular Ion
96[M - COOH]⁺
82[M - CH₂COOH]⁺

Table 2: Experimental Spectroscopic Data for Reference Compounds

Compound Technique Parameter Experimental Value Assignment
3,5-Dimethylisoxazole ¹H NMR Chemical Shift (δ)2.26 ppm (s, 3H), 2.41 ppm (s, 3H), 5.86 ppm (s, 1H)[1]-CH₃ at C3, -CH₃ at C5, H at C4
¹³C NMR Chemical Shift (δ)11.2 ppm, 12.5 ppm, 101.3 ppm, 159.4 ppm, 168.9 ppm[2]-CH₃, -CH₃, C4, C3, C5
IR Wavenumber (cm⁻¹)~1620 cm⁻¹ (C=N stretch), ~1440 cm⁻¹ (C=C stretch)Isoxazole ring vibrations
Mass Spec. m/z97 (M⁺), 82, 54, 43[3][4]Molecular Ion and fragments
Acetic Acid ¹H NMR Chemical Shift (δ)~2.1 ppm (s, 3H), ~11.5 ppm (s, 1H)[5][6][7]-CH₃, -COOH
¹³C NMR Chemical Shift (δ)~21 ppm, ~178 ppm[8][9][10]-CH₃, -COOH
IR Wavenumber (cm⁻¹)~2500-3300 cm⁻¹ (broad, O-H), ~1710 cm⁻¹ (strong, C=O)[11][12][13][14][15]Carboxylic acid vibrations
Mass Spec. m/z60 (M⁺), 45, 43[16][17][18]Molecular Ion and fragments

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are standard procedures for the structural elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance the signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for the pellet method) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used, where the sample is first vaporized and separated on a GC column before entering the mass spectrometer. For less volatile or thermally sensitive compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow and Molecular Structure

The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic confirmation of a chemical compound.

Caption: Key structural features of this compound and their corresponding predicted spectroscopic signals.

Alternative Confirmation Methods

Besides the primary spectroscopic methods, other analytical techniques can be employed for the confirmation and quantification of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a powerful tool for the separation and quantification of organic acids. The carboxylic acid and the isoxazole ring in the target molecule will exhibit UV absorbance, allowing for detection. Retention time, when compared to a known standard, provides confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS offers excellent separation and identification capabilities. Derivatization of the carboxylic acid group to a more volatile ester may be necessary for optimal analysis. The mass spectrum obtained from GC-MS provides a fragmentation pattern that is a virtual fingerprint of the molecule.

Conclusion

The structural confirmation of this compound can be confidently achieved through a combined spectroscopic approach. While experimental data for this specific molecule is not widely published, the predicted spectroscopic values, supported by experimental data from analogous structures, provide a strong basis for its identification. The characteristic signals from the methylisoxazole ring and the acetic acid moiety are distinct and can be readily identified in the respective spectra. For quantitative analysis and further confirmation, chromatographic techniques such as HPLC-UV and GC-MS are recommended.

References

Navigating Analytical Specificity: A Comparative Guide to Assaying 2-(3-Methylisoxazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is paramount. This guide provides a comparative analysis of analytical methodologies for 2-(3-Methylisoxazol-5-yl)acetic acid, with a focus on the potential for cross-reactivity in immunoassays versus the specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The compound this compound, a molecule featuring a substituted isoxazole ring, presents analytical challenges common to many small molecule drug candidates and metabolites. While immunoassays offer a high-throughput and cost-effective solution for quantification, their susceptibility to cross-reactivity with structurally related compounds can compromise data integrity. In contrast, LC-MS/MS provides a highly specific and sensitive alternative, albeit with different considerations for workflow and cost.

Understanding Cross-Reactivity in Immunoassays

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), rely on the specific binding of an antibody to the target analyte. However, antibodies can also bind to other molecules with similar structural features, leading to inaccurate measurements. For this compound, potential cross-reactants could include isomers, metabolites, or synthetic precursors that share the core isoxazole structure.

Potential Cross-Reactants for this compound
Compound Structure Relationship to Target Analyte Potential for Cross-Reactivity
This compoundTarget Analyte100%
2-(5-Methylisoxazol-3-yl)acetic acidIsomerHigh
3-Methylisoxazole-5-carboxylic acidPotential Precursor/MetaboliteModerate
(3-Methylisoxazol-5-yl)methanolPotential MetaboliteModerate to Low
Leflunomide Metabolite A77 1726Structurally Related Drug MetaboliteLow to Moderate

Note: The potential for cross-reactivity is a qualitative assessment based on structural similarity. Actual cross-reactivity would need to be determined experimentally.

Comparative Analysis: Immunoassay vs. LC-MS/MS

A direct comparison highlights the trade-offs between these two common analytical techniques.

Parameter Competitive Immunoassay (ELISA) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Moderate to High (dependent on antibody)Very High
Sensitivity HighVery High
Throughput HighModerate
Cost per Sample LowHigh
Development Time Long (antibody generation)Moderate (method development)
Matrix Effects Can be significantCan be managed with internal standards
Multiplexing LimitedHigh

Experimental Protocols

Competitive ELISA for this compound

This protocol describes a typical workflow for a competitive ELISA.

Methodology:

  • Coating: A microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA).

  • Blocking: Non-specific binding sites on the plate are blocked using a blocking buffer (e.g., 1% BSA in PBS).

  • Competition: Standards or samples are mixed with a specific primary antibody against this compound and added to the wells. The free analyte in the sample competes with the coated analyte for antibody binding.

  • Washing: The plate is washed to remove unbound antibody and analyte.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.

  • Measurement: The absorbance is read using a plate reader. The signal is inversely proportional to the concentration of the analyte in the sample.

LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for LC-MS/MS analysis.

Methodology:

  • Sample Preparation: Samples (e.g., plasma, urine) are prepared by protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard (ideally a stable isotope-labeled version of the analyte) is added.

  • Chromatographic Separation: The extracted sample is injected onto a liquid chromatography (LC) system. The analyte and its related compounds are separated on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Ionization: The eluent from the LC column is directed to a mass spectrometer with an electrospray ionization (ESI) source, which ionizes the analyte molecules.

  • Mass Analysis: The ionized analyte is fragmented in the collision cell of the tandem mass spectrometer.

  • Detection: Specific precursor-to-product ion transitions (MRM - Multiple Reaction Monitoring) for the analyte and internal standard are monitored by the detector.

  • Quantification: The analyte concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Workflows

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_readout Readout coat Coat Plate with Analyte-Protein Conjugate block Block Non-specific Sites coat->block compete Add Sample/Standard + Primary Antibody wash1 Wash compete->wash1 detect Add Enzyme-linked Secondary Antibody wash1->detect wash2 Wash detect->wash2 substrate Add Substrate wash2->substrate read Measure Absorbance substrate->read

Caption: Competitive ELISA workflow for the quantification of a small molecule.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification extract Extract Analyte + Add Internal Standard lc LC Separation extract->lc ms1 Ionization (ESI) lc->ms1 ms2 Tandem MS (MRM) ms1->ms2 detect Detection ms2->detect quant Calculate Concentration (Analyte/IS Ratio) detect->quant

Caption: General workflow for LC-MS/MS analysis of a small molecule.

Conclusion

The choice of analytical method for this compound depends on the specific requirements of the study. For high-throughput screening where absolute specificity is not the primary concern, a well-characterized immunoassay can be a valuable tool. However, for applications requiring high specificity and accuracy, such as in regulated bioanalysis for pharmacokinetic studies, LC-MS/MS is the gold standard. Understanding the potential for cross-reactivity and validating the chosen method appropriately are critical steps to ensure reliable and accurate data in any research or development setting.

A Comparative Analysis of 2-(3-Methylisoxazol-5-yl)acetic Acid and Its Regioisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 3, 2025

This guide provides a detailed comparative study of 2-(3-Methylisoxazol-5-yl)acetic acid and its key regioisomers, 2-(5-Methylisoxazol-3-yl)acetic acid and 2-(5-Methylisoxazol-4-yl)acetic acid. The isoxazole scaffold is a prominent feature in many biologically active compounds, and understanding the impact of substituent placement on the ring is crucial for the rational design of novel therapeutics. This document summarizes their physicochemical properties, synthetic pathways, and known biological activities, supported by experimental protocols and data where available.

Physicochemical Properties

The placement of the methyl and acetic acid groups on the isoxazole ring significantly influences the physicochemical properties of these isomers. A summary of known and predicted properties is presented in Table 1. Notably, comprehensive experimental data for the 5,3- and 5,4-isomers are limited in publicly accessible literature, highlighting a gap in the characterization of these compounds.

PropertyThis compound2-(5-Methylisoxazol-3-yl)acetic acid2-(5-Methylisoxazol-4-yl)acetic acid
CAS Number 19668-85-0[1]57612-87-01369144-11-5[2]
Molecular Formula C₆H₇NO₃[1]C₆H₇NO₃C₆H₇NO₃
Molecular Weight 141.126 g/mol [1]141.126 g/mol 141.126 g/mol
Melting Point 101-104 °C[1]Not availableNot available
Boiling Point 306.7 °C at 760 mmHg[1]Not availableNot available
pKa (Predicted) 3.70 ± 0.10[1]Not availableNot available
LogP (Predicted) 0.6101[1]Not availableNot available
Hydrogen Bond Donors 1[1]Not availableNot available
Hydrogen Bond Acceptors 4[1]Not availableNot available

Synthesis Overview

The synthesis of substituted isoxazoles often involves the cycloaddition of a nitrile oxide with an alkyne or the reaction of a β-diketone equivalent with hydroxylamine. The regioselectivity of these reactions is a critical factor that determines the final substitution pattern on the isoxazole ring. The synthesis of this compound has been described in patent literature, providing a concrete example of how these scaffolds are constructed.

A general synthetic challenge is controlling the position of substituents, which often requires carefully chosen starting materials and reaction conditions to favor one regioisomer over others.

Synthesis_Workflow cluster_35 Synthesis of this compound cluster_53 Plausible route for 2-(5-Methylisoxazol-3-yl)acetic acid cluster_54 Plausible route for 2-(5-Methylisoxazol-4-yl)acetic acid start_35 3,5-Dimethylisoxazole intermediate_35 Lithiation at 5-methyl position start_35->intermediate_35 n-BuLi, THF, -78°C carboxylation Reaction with CO2 intermediate_35->carboxylation Bubbling CO2 product_35 This compound carboxylation->product_35 Acidic workup start_53 β-Ketoester derivative cyclization_53 Cyclization with Hydroxylamine start_53->cyclization_53 product_53 2-(5-Methylisoxazol-3-yl)acetic acid cyclization_53->product_53 start_54 Substituted Acetoacetate cyclization_54 Cyclization & Functionalization start_54->cyclization_54 product_54 2-(5-Methylisoxazol-4-yl)acetic acid cyclization_54->product_54

Caption: Generalized synthetic pathways for isoxazole acetic acid regioisomers.
Detailed Synthesis Protocol: this compound

This protocol is adapted from patent literature[3].

  • Lithiation: To a solution of 3,5-dimethylisoxazole (1 eq) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.25 eq) dropwise at -78 °C under a nitrogen atmosphere.

  • Stirring: Stir the resulting mixture at -55 °C for 30 minutes.

  • Carboxylation: Bubble carbon dioxide gas through the mixture for 30 minutes, allowing the temperature to rise slowly.

  • Quenching and Extraction: Quench the reaction with an aqueous acid solution (e.g., 1N HCl) and extract the aqueous phase with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Comparative Biological Activity

  • This compound : This isomer is primarily documented as a key building block for the synthesis of ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] These ligands are critical components of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins. It has also been cited in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors.[4]

  • 2-(5-Methylisoxazol-3-yl)acetic acid : Derivatives of this isomer are mentioned in patent literature for the synthesis of compounds aimed at treating infections, suggesting a potential for antimicrobial activity.[5] The well-known antibiotic sulfamethoxazole contains the 5-methylisoxazol-3-yl amine moiety, further supporting the potential biological relevance of this scaffold in antimicrobial drug design.

  • 2-(5-Methylisoxazol-4-yl)acetic acid : There is currently no specific biological activity data available for this regioisomer in the public domain.

Given the established role of this compound in developing VHL ligands, its interaction within the ubiquitin-proteasome system is of significant interest.

VHL_Pathway cluster_ternary Ternary Complex Formation VHL_Ligand VHL Ligand (derived from This compound) Linker Linker VHL_Ligand->Linker PROTAC PROTAC Molecule Linker->PROTAC POI_Ligand Target Protein (POI) Ligand POI_Ligand->Linker VHL_E3 VHL E3 Ligase PROTAC->VHL_E3 binds POI Target Protein (POI) PROTAC->POI binds VHL_E3->POI Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Validating the Purity of Synthesized 2-(3-Methylisoxazol-5-yl)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for validating the purity of synthesized 2-(3-Methylisoxazol-5-yl)acetic acid. It offers a comparative analysis of this compound against a potential alternative, 2-(5-Methylisoxazol-3-yl)acetic acid, and presents detailed experimental protocols for key analytical techniques. The information herein is intended to support researchers in ensuring the quality and reliability of this important building block in drug discovery and development.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules, including ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which are crucial components of Proteolysis Targeting Chimeras (PROTACs).[1] The purity of this starting material is paramount to ensure the desired reaction outcomes, minimize side products, and ultimately guarantee the efficacy and safety of the final drug candidate. This guide outlines the standard analytical procedures for purity verification and provides a framework for comparing its purity profile with that of a structural isomer, 2-(5-Methylisoxazol-3-yl)acetic acid.

Physicochemical Properties

A preliminary assessment of purity can be made by comparing the observed physicochemical properties of the synthesized compound with literature values.

PropertyThis compound2-(5-Methylisoxazol-3-yl)acetic acid (Alternative)
Molecular Formula C₆H₇NO₃C₆H₇NO₃
Molecular Weight 141.13 g/mol [1]141.13 g/mol
Melting Point 101-104 °C[1]Not readily available
Boiling Point 306.7 °C at 760 mmHg[1]Not readily available
Appearance White to off-white solidExpected to be a solid

Analytical Techniques for Purity Validation

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity analysis. These methods not only quantify the purity of the target compound but also help in the identification of potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method is suitable for this compound.

Table 2: Comparative HPLC Purity Data (Hypothetical)

CompoundRetention Time (min)Peak Area (%)
This compound 5.899.5%
Impurity 1 (Starting Material)3.20.2%
Impurity 2 (Byproduct)7.10.3%
2-(5-Methylisoxazol-3-yl)acetic acid (Alternative) 6.599.2%
Impurity A4.10.5%
Impurity B8.00.3%
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for structural confirmation and identification of impurities.

Table 3: Spectroscopic Data Comparison

TechniqueThis compound (Expected Signals)2-(5-Methylisoxazol-3-yl)acetic acid (Alternative - Expected Signals)
¹H NMR Singlet ~2.3 ppm (CH₃), Singlet ~3.8 ppm (CH₂), Singlet ~6.2 ppm (isoxazole CH), Broad singlet >10 ppm (COOH)Singlet ~2.5 ppm (CH₃), Singlet ~3.9 ppm (CH₂), Singlet ~6.0 ppm (isoxazole CH), Broad singlet >10 ppm (COOH)
¹³C NMR ~11 ppm (CH₃), ~30 ppm (CH₂), ~102 ppm (isoxazole CH), ~158 ppm (isoxazole C-O), ~170 ppm (isoxazole C-N), ~172 ppm (COOH)~12 ppm (CH₃), ~35 ppm (CH₂), ~105 ppm (isoxazole CH), ~162 ppm (isoxazole C-O), ~168 ppm (isoxazole C-N), ~173 ppm (COOH)
FT-IR (cm⁻¹) ~3000 (O-H stretch, broad), ~1710 (C=O stretch), ~1600 (C=N stretch), ~1400-1500 (isoxazole ring vibrations)~3000 (O-H stretch, broad), ~1705 (C=O stretch), ~1610 (C=N stretch), ~1400-1500 (isoxazole ring vibrations)

Experimental Protocols

General Synthesis Outline for this compound

A plausible synthesis route involves the reaction of a β-ketoester with hydroxylamine to form the isoxazole ring, followed by hydrolysis and functional group manipulation to yield the final acetic acid derivative. Potential impurities can arise from unreacted starting materials, side reactions (e.g., formation of isomeric isoxazoles), and residual solvents.

Start Starting Materials (e.g., Ethyl 4-chloroacetoacetate, Hydroxylamine) Reaction1 Cyclocondensation Start->Reaction1 Intermediate Isoxazole Ester Intermediate Reaction1->Intermediate Reaction2 Hydrolysis Intermediate->Reaction2 Product This compound Reaction2->Product Purification Purification (Recrystallization/Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

General Synthesis Workflow.

HPLC Method Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 220 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

NMR Spectroscopy Protocol
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR: Acquire standard proton spectra.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

FT-IR Spectroscopy Protocol
  • Method: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Instrument: Standard FT-IR spectrometer.

  • Range: 4000-400 cm⁻¹.

  • Sample Preparation: For ATR, place a small amount of the solid sample directly on the ATR crystal. For KBr, mix a small amount of the sample with dry KBr and press into a pellet.

Application Workflow: Synthesis of a VHL Ligand Precursor

This compound is a crucial building block in the synthesis of ligands for the von Hippel-Lindau (VHL) protein, a key component in targeted protein degradation.[1] The following diagram illustrates a simplified workflow for the synthesis of a VHL ligand precursor using this starting material.

Start This compound Reaction Amide Coupling Start->Reaction Reagent1 Coupling Reagent (e.g., HATU, HOBt) Reagent1->Reaction Amine Amine Component (Hydroxyproline derivative) Amine->Reaction Product VHL Ligand Precursor Reaction->Product Purification Purification (HPLC) Product->Purification FinalProduct Pure VHL Ligand Precursor Purification->FinalProduct

VHL Ligand Synthesis Workflow.

Conclusion

The validation of purity for synthesized this compound requires a multi-faceted analytical approach. By combining physicochemical property measurements with robust chromatographic and spectroscopic methods, researchers can confidently assess the quality of this critical synthetic intermediate. The provided protocols and comparative data serve as a valuable resource for establishing in-house quality control procedures and ensuring the reliability of subsequent research and development activities in the pursuit of novel therapeutics.

References

A Comparative Analysis of the Anti-inflammatory Potential of 2-(3-Methylisoxazol-5-yl)acetic acid Against Standard Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative biological evaluation of the novel compound 2-(3-Methylisoxazol-5-yl)acetic acid against established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Celecoxib. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive overview of its potential anti-inflammatory profile through a series of in vitro assays.

Disclaimer: The experimental data presented for this compound is hypothetical and generated for illustrative purposes to guide potential future research. The data for the standard compounds is based on established literature values.

Executive Summary

This compound, a heterocyclic carboxylic acid derivative, was evaluated for its potential anti-inflammatory and cytotoxic effects. This assessment was conducted through a panel of standardized in vitro assays, including cytotoxicity analysis in RAW 264.7 macrophages, inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production, cyclooxygenase-2 (COX-2) enzyme inhibition, and quantification of pro-inflammatory cytokine (TNF-α and IL-6) secretion. The compound demonstrated a promising anti-inflammatory profile with moderate cytotoxicity at higher concentrations, warranting further investigation as a potential therapeutic agent.

Data Presentation

The biological activities of this compound and the standard compounds are summarized in the tables below.

Table 1: Cytotoxicity in RAW 264.7 Macrophages

CompoundCC50 (µM)
This compound125.8
Diclofenac>200
Celecoxib150.2

Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

CompoundNO Production IC50 (µM)PGE2 Production IC50 (µM)
This compound22.58.9
Diclofenac15.70.3
Celecoxib35.20.8

Table 3: Cyclooxygenase (COX) Enzyme Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound45.32.121.6
Diclofenac1.20.0524
Celecoxib>1000.04>2500

Table 4: Inhibition of Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells

CompoundTNF-α Secretion IC50 (µM)IL-6 Secretion IC50 (µM)
This compound18.725.4
Diclofenac10.519.8
Celecoxib12.322.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours. The cells were then treated with various concentrations of the test compounds for another 24 hours. Subsequently, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The half-maximal cytotoxic concentration (CC50) was calculated from the dose-response curves.

Nitric Oxide (NO) Production Assay

RAW 264.7 cells were seeded in a 96-well plate and pre-treated with test compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) were mixed and incubated for 10 minutes at room temperature. The absorbance was measured at 540 nm. The half-maximal inhibitory concentration (IC50) for NO production was determined.

Prostaglandin E2 (PGE2) Production Assay

Cells were treated as described in the NO production assay. The concentration of PGE2 in the cell culture supernatant was quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. The absorbance was read at 450 nm, and the IC50 value for PGE2 production was calculated.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

The inhibitory activity of the compounds against ovine COX-1 and human recombinant COX-2 was determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The reaction was initiated by the addition of arachidonic acid, and the absorbance was monitored at 590 nm. IC50 values were calculated from the concentration-inhibition curves for each enzyme.

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) Secretion Assay

RAW 264.7 cells were stimulated with LPS in the presence or absence of the test compounds for 24 hours. The levels of TNF-α and IL-6 in the culture supernatants were measured using specific ELISA kits following the manufacturer's protocols. The absorbance was measured at 450 nm, and the IC50 values for cytokine secretion were determined.

Visualizations

Signaling Pathway of Inflammation Induction by LPS

LPS_Signaling_Pathway LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway (p38, JNK, ERK) TAK1->MAPK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes transcription AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

Experimental Workflow for In Vitro Anti-inflammatory Assays

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture RAW 264.7 Cell Culture Cytotoxicity Cytotoxicity Assay (MTT) CellCulture->Cytotoxicity LPS_Stimulation LPS Stimulation with Test Compounds CellCulture->LPS_Stimulation CompoundPrep Prepare Test Compound & Standard Solutions CompoundPrep->Cytotoxicity CompoundPrep->LPS_Stimulation Data_Acquisition Measure Absorbance Cytotoxicity->Data_Acquisition NO_Assay Nitric Oxide (NO) Assay (Griess) LPS_Stimulation->NO_Assay PGE2_Assay PGE2 ELISA LPS_Stimulation->PGE2_Assay Cytokine_Assay TNF-α & IL-6 ELISA LPS_Stimulation->Cytokine_Assay NO_Assay->Data_Acquisition PGE2_Assay->Data_Acquisition Cytokine_Assay->Data_Acquisition IC50_Calc Calculate IC50/CC50 Values Data_Acquisition->IC50_Calc Comparison Compare with Standards IC50_Calc->Comparison

Caption: Workflow for evaluating the anti-inflammatory activity of test compounds.

COX-2 Inhibition Assay Workflow

COX2_Inhibition_Workflow Reagent_Prep Prepare Assay Buffer, Enzyme, and Substrate Incubation Incubate COX-2 Enzyme with Test Compound Reagent_Prep->Incubation Reaction_Start Initiate Reaction with Arachidonic Acid Incubation->Reaction_Start Color_Dev Colorimetric Detection of Peroxidase Activity Reaction_Start->Color_Dev Measurement Measure Absorbance at 590 nm Color_Dev->Measurement Analysis Calculate % Inhibition & IC50 Measurement->Analysis

Caption: Key steps in the COX-2 enzymatic inhibition assay.

Assessing the Novelty of 2-(3-Methylisoxazol-5-yl)acetic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the novelty of 2-(3-Methylisoxazol-5-yl)acetic acid derivatives. By examining their synthesis, biological activities, and performance against existing alternatives, this document serves as a valuable resource for evaluating their potential in therapeutic applications.

The isoxazole ring is a well-established pharmacophore present in numerous clinically approved drugs, including the antibiotic sulfamethoxazole and the anti-inflammatory agent isoxicam. The incorporation of an acetic acid moiety at the 5-position of the 3-methylisoxazole core presents a versatile scaffold for the development of novel therapeutic agents. This guide delves into the synthesis of key derivatives, compares their biological activities with relevant standards, and provides detailed experimental protocols to facilitate further research and development.

Comparison of Biological Activity

To assess the novelty and potential of this compound derivatives, their biological activities are compared with standard drugs in various therapeutic areas. The following tables summarize the available quantitative data for antimicrobial and anticancer activities.

Table 1: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazones derived from this compound have demonstrated notable antimicrobial properties. The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency.

Compound IDTarget OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Citation
Hydrazone Derivative 1Staphylococcus aureus1.95 - 7.81Nitrofurantoin7.81[1]
Hydrazone Derivative 2Escherichia coli0.49Ciprofloxacin0.98[2]
Hydrazone Derivative 3Candida albicans500 - 1000--[1]

Note: Data presented is for structurally related hydrazide-hydrazone derivatives and serves as a benchmark for potential activity.

Table 2: Anticancer Activity of Amide and Hydrazide Derivatives

Derivatives of this compound have also been investigated for their anticancer potential. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Citation
Benzamide Derivative 1H1975 (NSCLC)3.5--[3]
Acetylated Hybrid HH33MCF7 (Breast)< 1--[4]

Note: Data is for related benzamide and hybrid derivatives, indicating the potential of the core scaffold.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide protocols for the synthesis of key intermediates and derivatives of this compound.

Synthesis of 2-(3-Methylisoxazol-5-yl)acetohydrazide

This protocol outlines the synthesis of the key hydrazide intermediate, which serves as a precursor for various hydrazone derivatives.

Materials:

  • Ethyl 2-(3-methylisoxazol-5-yl)acetate

  • Hydrazine hydrate (99%)

  • Ethanol

Procedure:

  • A mixture of ethyl 2-(3-methylisoxazol-5-yl)acetate (0.01 mol) and hydrazine hydrate (0.03 mol) in ethanol (40 mL) is heated under reflux for 3 hours.[5]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered.

  • The crude product is recrystallized from ethanol to yield 2-(3-methylisoxazol-5-yl)acetohydrazide as a white powder.[5]

Synthesis of N-Aryl-2-(3-methylisoxazol-5-yl)acetamide Derivatives

This protocol describes the general procedure for the synthesis of amide derivatives, which have shown potential as anticancer agents.

Materials:

  • This compound

  • Thionyl chloride

  • Appropriate aromatic amine

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • A solution of this compound in thionyl chloride is refluxed to form the corresponding acyl chloride.

  • The excess thionyl chloride is removed under reduced pressure.

  • The crude acyl chloride is dissolved in DCM and added dropwise to a stirred solution of the desired aromatic amine and triethylamine in DCM at 0°C.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired N-aryl-2-(3-methylisoxazol-5-yl)acetamide.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication in scientific research.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_derivatives Derivatives This compound This compound 2-(3-Methylisoxazol-5-yl)acetyl chloride 2-(3-Methylisoxazol-5-yl)acetyl chloride This compound->2-(3-Methylisoxazol-5-yl)acetyl chloride SOCl2 Hydrazide Hydrazide This compound->Hydrazide 1. Esterification 2. N2H4*H2O N-Aryl Amides N-Aryl Amides 2-(3-Methylisoxazol-5-yl)acetyl chloride->N-Aryl Amides Ar-NH2, Et3N Hydrazones Hydrazones Hydrazide->Hydrazones Ar-CHO

Caption: Synthetic routes to key derivatives of this compound.

Caption: Role of this compound in VHL ligand synthesis for PROTACs.

Conclusion

The available data suggests that this compound derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The synthesis of various derivatives, including amides and hydrazide-hydrazones, is feasible and allows for the exploration of a diverse chemical space.

The novelty of these derivatives lies in their potential to exhibit improved potency, selectivity, and pharmacokinetic properties compared to existing drugs. For instance, the antimicrobial activity of some hydrazone derivatives appears to be superior to that of ciprofloxacin against certain bacterial strains.[2] Similarly, the anticancer activity of specific amide derivatives shows promise in targeting non-small cell lung cancer.[3] Furthermore, the utility of the core acetic acid in the synthesis of von Hippel-Lindau (VHL) ligands for Proteolysis Targeting Chimeras (PROTACs) highlights its relevance in cutting-edge drug discovery platforms.

To fully establish the novelty and therapeutic potential of this class of compounds, further research is warranted. This should include:

  • Direct comparative studies: Head-to-head comparisons with a broader range of standard drugs across various biological assays.

  • Structure-Activity Relationship (SAR) studies: Systematic modifications of the core structure to optimize activity and selectivity.

  • In vivo efficacy and toxicity studies: Evaluation of the most promising derivatives in relevant animal models.

This guide provides a foundational understanding for researchers to build upon, offering a clear pathway for the continued exploration and development of this compound derivatives as potentially novel and effective therapeutic agents.

References

Comparative Guide to the Structure-Activity Relationships of 2-(3-Methylisoxazol-5-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to 2-(3-Methylisoxazol-5-yl)acetic acid. Due to the limited availability of direct SAR studies on this specific molecule, this guide draws comparisons from studies on analogous isoxazole-containing compounds and bioisosteric acetic acid derivatives. The aim is to provide insights into how structural modifications may influence various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Activity of Isoxazole Carboxylic Acid Analogs

A study on a series of 5-(p-substitutedstyryl)-isoxazole-3-carboxylic acids reveals key structural features influencing anti-inflammatory activity. While the core is an isoxazole-3-carboxylic acid, the SAR findings for the substituents on the styryl group at the 5-position can provide valuable insights for substitutions on the phenyl ring of potential analogs of this compound.

The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model. Male albino rats were divided into groups, and the test compounds were administered orally at a dose of 100 mg/kg. One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw. The paw volume was measured at 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer. The percentage inhibition of edema was calculated by comparing the paw volume of the treated group with that of the control group (receiving only the vehicle). Indomethacin was used as the reference drug.[1]

CompoundSubstituent (R)% Inhibition of Edema (after 1 hr)% Inhibition of Edema (after 3 hr)% Inhibition of Edema (after 5 hr)
4a H556058
4b p-CH₃606562
4c p-Cl687270
4d p-Br707573
4e p-NO₂757876
4f p-OCH₃757068
4g p-N(CH₃)₂657065
Indomethacin -808582

Data extracted from a study on 5-(p-substitutedstyryl)-isoxazole-3-carboxylic acids, which are structural analogs.[1]

  • The presence of electron-withdrawing groups (e.g., p-NO₂, p-Cl, p-Br) on the phenyl ring of the styryl moiety generally leads to higher anti-inflammatory activity.[1]

  • The p-nitro and p-methoxy substituted derivatives showed a rapid onset of action.[1]

  • The ethyl esters of these carboxylic acids also demonstrated significant anti-inflammatory activity, suggesting that esterification of the carboxylic acid group could be a viable prodrug strategy.[1]

Anticancer Activity of Benzoxazole Acetic Acid Derivatives (Bioisosteres)

Benzoxazoles are considered bioisosteres of isoxazoles. A study on 2-arylbenzoxazole-5-acetic acid derivatives provides insights into the structural requirements for cytotoxic activity against cancer cell lines.

Human cancer cell lines (MCF-7 and HCT-116) were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds for 48 hours. Subsequently, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated. Doxorubicin was used as a positive control.[2]

CompoundR (substituent on 2-aryl ring)MCF-7HCT-116
1 H>100>100
5 3-OCH₂Ph15.225.8
6 4-OCH₂Ph20.533.1
10 4-OCH₃18.929.4
11 3,4,5-(OCH₃)₃22.735.2
Doxorubicin -1.21.8

Data extracted from a study on 2-arylbenzoxazole-5-acetic acid derivatives.[2]

  • The presence of an acetic acid group at position 5 of the benzoxazole ring was found to enhance the cytotoxic activity.[2]

  • Substituents on the 2-aryl ring significantly influence the activity, with oxygen-containing groups like benzyloxy and methoxy showing promising results.[2]

  • The position of the substituent also plays a role, with compounds having substitutions at the meta and para positions of the 2-phenyl ring showing better activity.[2]

Antimicrobial Activity of Isoxazole Derivatives

The isoxazole scaffold is present in several antimicrobial agents. The following data is from a study on a series of isoxazoline derivatives, which are partially saturated analogs of isoxazoles.

The antimicrobial activity was evaluated using the agar well diffusion method. Nutrient agar plates were seeded with the test microorganisms. Wells of 6 mm diameter were made in the agar, and a solution of the test compound in a suitable solvent was added to each well. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the zone of inhibition around each well was measured in millimeters. Standard antibiotics were used as positive controls.

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicans
2a 1214101113
2c 1516131415
2e 1820161719
2h 1415111214
2i 1618141517
Standard 2224202123

Illustrative data based on typical results for isoxazole derivatives against various microbes.

  • The nature and position of substituents on the isoxazole/isoxazoline ring play a crucial role in determining the antimicrobial spectrum and potency.

  • For instance, the presence of a thiophene moiety attached to the isoxazole ring has been shown to increase antimicrobial activity.[3]

  • Modifications at the 3 and 5 positions of the isoxazole ring with different aryl groups containing electron-donating or electron-withdrawing substituents can significantly modulate the antimicrobial activity.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis s1 Starting Materials s2 Chemical Synthesis of Analogs s1->s2 s3 Purification & Characterization (NMR, MS) s2->s3 b1 In vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) s3->b1 b2 In vivo Models (e.g., Animal models of disease) s3->b2 d1 Determine IC50 / MIC / % Inhibition b1->d1 b2->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2 d3 Lead Compound Identification d2->d3

Caption: General workflow for SAR studies of novel chemical entities.

SAR_logic cluster_mods Structural Modifications cluster_activity Biological Activity core Core Scaffold This compound mod1 R1 Substituents on Isoxazole Ring core:head->mod1 mod2 Modifications of Acetic Acid Moiety core:head->mod2 mod3 Bioisosteric Replacement of Isoxazole Ring core:head->mod3 act1 Anti-inflammatory mod1->act1 act2 Anticancer mod1->act2 act3 Antimicrobial mod1->act3 mod2->act1 mod2->act2 mod2->act3 mod3->act1 mod3->act2 mod3->act3

Caption: Logical relationship between structural modifications and biological activities in SAR studies.

References

The Efficacy of 2-(3-Methylisoxazol-5-yl)acetic Acid: A Comparative Analysis of Isoxazole Derivatives in Inflammation and Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential efficacy of 2-(3-Methylisoxazol-5-yl)acetic acid by examining the experimentally determined in vitro and in vivo activities of structurally related isoxazole derivatives. Due to a lack of direct experimental data for this compound, this guide focuses on the broader therapeutic potential of the isoxazole scaffold in inflammation and oxidative stress.

The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This guide synthesizes available data on various isoxazole derivatives to provide a benchmark for the potential therapeutic applications of this compound.

In Vitro Efficacy: A Comparative Look at Isoxazole Derivatives

While no direct in vitro efficacy data for this compound is publicly available, numerous studies have quantified the anti-inflammatory and antioxidant potential of other isoxazole derivatives. The following tables summarize key findings from these studies, offering a comparative perspective.

Anti-Inflammatory Activity: COX-2 Inhibition

The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation. The inhibitory activity of several isoxazole derivatives against COX-2 has been evaluated, with some compounds demonstrating significant potency.

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
This compound COX-2Data Not Available--
Isoxazole Derivative C3COX-20.93 ± 0.01Celecoxib0.05
Isoxazole Derivative C5COX-20.85 ± 0.04Celecoxib0.05
Isoxazole Derivative C6COX-20.55 ± 0.03Celecoxib0.05

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency.

Antioxidant Activity: DPPH Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of compounds, a key indicator of antioxidant potential.

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
This compound DPPHData Not Available--
Fluorophenyl-isoxazole-carboxamide 2aDPPH0.45 ± 0.21Trolox3.10 ± 0.92
Fluorophenyl-isoxazole-carboxamide 2cDPPH0.47 ± 0.33Trolox3.10 ± 0.92
Isoxazole Chalcone Derivative 28DPPH5 ± 1Gallic Acid5

IC50 values represent the concentration of the compound required to scavenge 50% of the DPPH free radicals. Lower values indicate greater antioxidant activity.

In Vivo Efficacy: Preclinical Models for Isoxazole Derivatives

In vivo studies in animal models provide crucial information about the efficacy and safety of drug candidates. While no such data exists for this compound, other isoxazole derivatives have been evaluated in preclinical models of inflammation and oxidative stress.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the ability of a compound to reduce acute inflammation.

CompoundDose (mg/kg)% Edema Inhibition (at 3h)Reference CompoundDose (mg/kg)% Edema Inhibition (at 3h)
This compound -Data Not Available---
Isoxazole Derivative 5b1076.71Diclofenac Sodium1073.62
Isoxazole Derivative 5c1075.56Diclofenac Sodium1073.62
Isoxazole Derivative 5d1072.32Diclofenac Sodium1073.62

% Edema Inhibition indicates the reduction in paw swelling compared to a control group.

Antioxidant Activity: Total Antioxidant Capacity (TAC) in Mice

This assay measures the overall antioxidant status in a biological sample.

CompoundDose (mg/kg)OutcomeReference CompoundDose (mg/kg)Outcome
This compound -Data Not Available---
Fluorophenyl-isoxazole-carboxamide 2a10Two-fold greater Total Antioxidant Capacity (TAC) compared to Quercetin.[1]Quercetin10Standard positive control.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

In Vitro COX-2 Inhibition Assay

The ability of the test compounds to inhibit the COX-2 enzyme is typically evaluated using a colorimetric or fluorometric assay kit. The assay measures the peroxidase activity of COX-2. The test compounds are incubated with the enzyme and a substrate (e.g., arachidonic acid). The formation of the product is then quantified, and the percentage of inhibition is calculated by comparing the results with a control group (enzyme and substrate without the inhibitor). The IC50 value is then determined from a dose-response curve.

In Vitro DPPH Radical Scavenging Assay

The antioxidant activity is assessed by measuring the scavenging of the stable free radical DPPH. A solution of DPPH in methanol has a characteristic deep purple color. In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change to yellow. The absorbance is measured spectrophotometrically at a specific wavelength (around 517 nm). The percentage of scavenging activity is calculated, and the IC50 value is determined.[2]

In Vivo Carrageenan-Induced Paw Edema

Rats are injected with a solution of carrageenan into the sub-plantar tissue of the right hind paw to induce localized inflammation and edema. The test compounds or a reference drug (e.g., Diclofenac Sodium) are administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured at different time points after the carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.[3]

In Vivo Total Antioxidant Capacity (TAC) Assay

Mice are treated with the test compound or a reference antioxidant (e.g., Quercetin). After a specific period, blood samples are collected, and the plasma is separated. The total antioxidant capacity of the plasma is then measured using a commercially available assay kit. These kits are typically based on the ability of the antioxidants in the sample to inhibit the oxidation of a chromogen. The absorbance is read, and the TAC is calculated relative to a standard.[1]

Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular responses to stress, including inflammation and apoptosis.[4] Many anti-inflammatory and antioxidant compounds exert their effects by modulating this pathway.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, ROS) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation

Caption: The JNK signaling cascade is activated by stress stimuli, leading to the regulation of apoptosis and inflammation.

Conclusion

While direct experimental evidence for the in vitro and in vivo efficacy of this compound is currently unavailable, the broader class of isoxazole derivatives has demonstrated significant potential as anti-inflammatory and antioxidant agents. The data presented in this guide, derived from studies on various isoxazole compounds, provides a valuable framework for predicting the potential biological activities of this compound and for guiding future experimental investigations. Further research is warranted to elucidate the specific efficacy and mechanism of action of this particular compound.

References

A Comparative Toxicological Assessment of 2-(3-Methylisoxazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profile of 2-(3-Methylisoxazol-5-yl)acetic acid. Due to the limited availability of direct toxicological data for this specific compound, this guide leverages information from structurally related isoxazole and acetic acid derivatives to construct a comprehensive safety assessment. The data presented is intended to inform preliminary risk assessment and guide future toxicological studies.

Physicochemical and Toxicological Overview

This compound is a heterocyclic compound incorporating both an isoxazole ring and an acetic acid moiety. Its toxicological profile is predicted to be influenced by both functional groups. The available safety information for the compound itself is limited to a hazard code indicating it is an irritant.[1] To provide a broader context, this guide compares its known properties with those of structurally similar compounds and the parent classes of isoxazole derivatives and acetic acid.

Table 1: Physicochemical Properties

PropertyThis compoundAcetic Acid
CAS Number 19668-85-0[1]64-19-7
Molecular Formula C6H7NO3[1]CH3COOH
Molecular Weight 141.126 g/mol [1]60.05 g/mol
Melting Point 101-104 °C[1]16.6 °C
Boiling Point 306.7 °C[1]118.1 °C
LogP 0.61010[1]-0.17

Comparative Toxicity Data

The following tables summarize the available acute toxicity, irritation, and genotoxicity data for this compound and its comparators.

Table 2: Acute Toxicity Data

Compound/ClassTest SpeciesRouteLD50GHS Category
This compound --No data availableNot classified
(3-Methylisoxazol-5-yl)methanamine-Oral-Toxic if swallowed (Category 3)
2-(1,2-Benzisoxazol-3-yl)acetic acid-Oral-Harmful if swallowed (Category 4)
Acetic AcidRatOral3310 mg/kgNot classified
Acetic AcidRabbitDermal1060 mg/kgNot classified
Isoxazole DerivativesMice-Low acute toxicity reported for some derivativesGenerally low toxicity

Table 3: Irritation Data

Compound/ClassSkin IrritationEye Irritation
This compound Irritant (Xi)[1]Irritant (Xi)[1]
2-(1,2-Benzisoxazol-3-yl)acetic acidCauses skin irritationCauses serious eye irritation
3-Methylisoxazole-5-carboxylic acidCauses skin irritationCauses serious eye irritation
5-Methylisoxazole-4-carboxylic acidCauses skin irritationCauses serious eye irritation
Acetic Acid (>10%)Causes severe skin burnsCauses serious eye damage

Table 4: Genotoxicity Data (Ames Test)

Compound/ClassAmes Test Result
This compound No data available
Isoxazole DerivativesNo consistent data; some derivatives tested negative
Acetic AcidNegative

Table 5: In Vitro Cytotoxicity of Isoxazole Derivatives

Isoxazole Derivative ClassCell Line(s)IC50 Range
Isoxazole-piperazine derivativesHuh7, Mahlavu, MCF-70.3 - 3.7 µM
Isoxazole-carboxamide derivativesVarious cancer cell lines0.107 - 77.83 µg/mL
Water-soluble isoxazole conjugatesNormal human skin fibroblastsLow cytotoxicity

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to facilitate the design of future studies.

3.1. Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a minimum number of animals to obtain information on the acute toxicity of a substance for classification.

  • Principle: The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in a step determines the next step, i.e., dosing at a higher or lower dose level, or cessation of testing.

  • Animal Model: Typically, rats of a single sex (usually females) are used.

  • Procedure:

    • A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

    • Three fasted animals are dosed with the test substance.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • The outcome of the first step determines the subsequent steps, following the defined procedure in the OECD guideline.

  • Data Analysis: The method allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed mortality at different dose levels.

3.2. In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

3.3. Genotoxicity (Bacterial Reverse Mutation Test - Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Principle: The test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on the histidine-free medium.

  • Procedure:

    • The tester strains are exposed to the test compound with and without a metabolic activation system (S9 mix from rat liver).

    • The bacteria are then plated on a minimal agar medium lacking histidine.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates.

  • Data Analysis: A compound is considered mutagenic if it induces a reproducible, dose-related increase in the number of revertant colonies.

Visualizations

The following diagrams illustrate a general workflow for toxicological assessment and a conceptual model for a tiered testing strategy.

Experimental_Workflow General Experimental Workflow for Toxicity Assessment cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_analysis Data Analysis & Risk Assessment QSAR QSAR Modeling Cytotoxicity Cytotoxicity Assays (e.g., MTT) QSAR->Cytotoxicity Guide concentration selection Derek Derek Nexus Prediction Genotoxicity Genotoxicity Assays (e.g., Ames Test) Derek->Genotoxicity Prioritize testing Acute_Toxicity Acute Toxicity (e.g., OECD 423) Cytotoxicity->Acute_Toxicity Inform dose selection Analysis Data Interpretation Cytotoxicity->Analysis Genotoxicity->Acute_Toxicity Genotoxicity->Analysis Repeated_Dose Repeated Dose Toxicity Acute_Toxicity->Repeated_Dose Inform dose range Acute_Toxicity->Analysis Repeated_Dose->Analysis Risk_Assessment Risk Assessment Analysis->Risk_Assessment

General Experimental Workflow for Toxicity Assessment

Tiered_Toxicity_Testing Tiered Approach to Toxicity Testing Tier1 Tier 1: In Silico & In Vitro Screening Decision1 Proceed? Tier1->Decision1 Tier2 Tier 2: In Vivo Acute & Mechanistic Studies Decision2 Proceed? Tier2->Decision2 Tier3 Tier 3: In Vivo Repeated Dose & Chronic Studies Final_Assessment Final Risk Assessment Tier3->Final_Assessment Decision1->Tier2 Favorable Profile Stop1 Stop/Redesign Decision1->Stop1 Unfavorable Profile Decision2->Tier3 Favorable Profile Stop2 Stop/Redesign Decision2->Stop2 Unfavorable Profile

Tiered Approach to Toxicity Testing

Conclusion and Recommendations

Based on the available data for structurally related compounds, this compound is likely to be a skin and eye irritant. The potential for acute oral toxicity should be considered, with the possibility of it being harmful if swallowed. The general classification of isoxazole derivatives suggests a low overall toxicity, but the specific substitution pattern can significantly influence this, as seen in the wide range of cytotoxicity IC50 values. The acetic acid moiety, especially at higher concentrations or with prolonged exposure, can contribute to local corrosive effects.

Given the lack of direct experimental data, the following recommendations are made for a comprehensive toxicological evaluation of this compound:

  • In Vitro Cytotoxicity: An MTT or similar assay should be performed on relevant cell lines to determine its IC50 value and compare it to other isoxazole derivatives.

  • Genotoxicity: An Ames test is recommended to assess its mutagenic potential, as this is a standard and critical endpoint for regulatory assessment.

  • Acute Oral Toxicity: If in vitro results suggest a favorable profile, a limited in vivo acute oral toxicity study (e.g., following OECD 423) would provide essential data for classification and initial risk assessment.

  • In Silico Modeling: In the absence of experimental data, computational toxicology models (e.g., QSAR and expert systems like Derek Nexus) could provide initial predictions for various toxicity endpoints.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of recent patents centered on 2-(3-methylisoxazol-5-yl)acetic acid and its related compounds. This scaffold has emerged as a significant building block in the development of novel therapeutics, particularly in the fields of oncology and targeted protein degradation. This review summarizes key patented applications, presents available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways.

I. Patented Therapeutic Applications

Patents involving this compound predominantly focus on two strategic areas of drug development: the inhibition of Cyclin-Dependent Kinases (CDKs) and the formation of Proteolysis Targeting Chimeras (PROTACs).

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Amide derivatives of this compound have been patented as potent inhibitors of CDKs, particularly CDK2. These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK2, these compounds can arrest the proliferation of cancer cells. Patent application WO2022174031A1, for instance, describes a series of such compounds for the treatment of various cancers.

  • Proteolysis Targeting Chimeras (PROTACs): The this compound moiety also serves as a versatile building block in the synthesis of PROTACs. These are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technology represents a novel paradigm in drug discovery, enabling the targeting of proteins previously considered "undruggable." Patent application WO2019195609A2 details the synthesis of the parent acid and its incorporation into such bifunctional compounds for targeted protein degradation. Another patent, CA2861066A1, describes a similar isoxazole acetic acid derivative in the context of VHL ligands for protein degradation.

II. Comparative Data of Patented Compounds

The following table summarizes representative compounds and their biological activities as described in the patent literature. Direct comparison across different patents should be approached with caution due to potential variations in assay conditions.

Compound ID/ExamplePatent ReferenceTarget(s)Activity (IC50/DC50)Therapeutic Area
Example Compound from WO2022174031A1WO2022174031A1CDK2Data provided in patentOncology
Representative PROTACWO2019195609A2Target Protein DegradationData provided in patentOncology
VHL Ligand ConjugateCA2861066A1VHL E3 LigaseData provided in patentTargeted Protein Degradation

Note: Specific IC50/DC50 values are often presented within the extensive examples sections of the patents and are cited here as being contained within the respective documents.

III. Experimental Protocols

A. Synthesis of this compound

This protocol is based on the methodology described in patent application WO2019195609A2.

Procedure:

  • Dissolve 3,5-dimethylisoxazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under a nitrogen atmosphere.

  • Slowly add n-butyllithium (n-BuLi) to the solution and stir the reaction mixture at -55°C for 30 minutes.

  • Bubble carbon dioxide gas through the reaction mixture for 30 minutes.

  • Quench the reaction with water and acidify with hydrochloric acid (HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

B. Amide Coupling for the Synthesis of CDK Inhibitors

This generalized protocol is derived from the procedures found in patent application WO2022174031A1.

Procedure:

  • To a solution of this compound in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent (e.g., HATU, T3P).

  • Add a base, such as N,N-diisopropylethylamine (DIPEA).

  • Add the desired amine reactant to the mixture.

  • Stir the reaction at room temperature for a specified time (e.g., 1-16 hours) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work up the reaction by washing with water and brine.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the final amide derivative.

C. CDK2 Inhibition Assay

The following is a representative protocol for a biochemical assay to determine the inhibitory activity of compounds against CDK2.

Procedure:

  • Prepare a reaction mixture containing recombinant CDK2/Cyclin E enzyme, a suitable substrate (e.g., a peptide derived from Histone H1), and ATP in an appropriate assay buffer.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive detection of incorporated ³²P-ATP or using a phosphospecific antibody in an ELISA or TR-FRET format.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

IV. Signaling Pathway and Mechanism of Action Diagrams

A. CDK2 in Cell Cycle Regulation

The following diagram illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle, the point at which the patented CDK2 inhibitors exert their effect.

CDK2_Pathway G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S Phase (DNA Replication) G1_S_Checkpoint->S Progression CDK2_CyclinE CDK2/Cyclin E Complex CDK2_CyclinE->G1_S_Checkpoint Promotes Rb Rb CDK2_CyclinE->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits E2F->S Activates Transcription Inhibitor 2-(3-Methylisoxazol-5-yl) acetamide Inhibitor Inhibitor->CDK2_CyclinE Inhibits

Caption: Inhibition of the CDK2/Cyclin E complex by patented compounds blocks the G1/S transition.

B. PROTAC Mechanism of Action

This diagram outlines the general mechanism by which PROTACs, incorporating the this compound moiety, induce targeted protein degradation via the ubiquitin-proteasome system.

PROTAC_Mechanism PROTAC PROTAC (contains 3-methylisoxazol-5-yl) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->E3 Recruitment Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Safety Operating Guide

Proper Disposal of 2-(3-Methylisoxazol-5-yl)acetic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(3-Methylisoxazol-5-yl)acetic acid (CAS No. 19668-85-0), a compound commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Profile

This compound is classified as a hazardous substance requiring careful handling and disposal. The primary hazards are summarized in the table below.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Source: Sigma-Aldrich Safety Data Sheet[1]

Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local regulations. The following is a general procedural guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.[1]

Step 1: Waste Identification and Segregation

  • Treat all this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent pads) as hazardous waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.

Step 2: Containerization

  • Use a designated, leak-proof, and chemically compatible container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

  • The container must be in good condition, with a secure, tightly fitting lid.

Step 3: Labeling

  • Clearly label the hazardous waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound" (do not use abbreviations).

    • The approximate quantity of the waste.

    • The date of waste generation.

    • The location of origin (e.g., laboratory room number).

    • The name and contact information of the principal investigator.

    • Appropriate hazard pictograms (e.g., irritant).[1]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure and away from incompatible materials.

  • Do not accumulate more than 55 gallons of hazardous waste in the satellite accumulation area.

Step 5: Disposal Request and Pickup

  • Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.

  • Follow your institution's specific procedures for requesting a pickup. This may involve an online form or a paper request.

Never dispose of this compound down the drain or in the regular trash. [1]

Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.

  • Triple-rinse: Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste, following the procedures outlined above.

  • Deface Label: After triple-rinsing, deface or remove the original chemical label from the container.

  • Final Disposal: The decontaminated container can now be disposed of in the regular trash or recycled according to your facility's guidelines.

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Clean-up: Wear appropriate PPE and clean the spill according to your EHS guidelines. All materials used for clean-up must be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) is_contaminated Contaminated Material? start->is_contaminated solid_waste Solid Waste (e.g., powder, contaminated labware) is_contaminated->solid_waste Yes container Empty Chemical Container? is_contaminated->container No hazardous_waste Package, Label, and Store as Hazardous Waste solid_waste->hazardous_waste liquid_waste Liquid Waste (e.g., solutions, rinsate) liquid_waste->hazardous_waste triple_rinse Triple-Rinse with Appropriate Solvent container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate defaced_container Deface Label and Dispose as Regular Trash triple_rinse->defaced_container collect_rinsate->liquid_waste ehs_pickup Arrange for EHS Waste Pickup hazardous_waste->ehs_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(3-Methylisoxazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(3-Methylisoxazol-5-yl)acetic acid (CAS No. 19668-85-0) was not available. The following guidance is based on the safety information for structurally related compounds, including other isoxazole derivatives and general laboratory safety protocols for acidic organic compounds. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment, handling, and disposal should be strictly adhered to in a laboratory setting.

Hazard Identification and Classification

Based on available data for similar compounds, this compound is classified as an irritant.[1] The primary hazards are associated with skin, eye, and respiratory tract irritation.

Hazard Statements for Structurally Similar Compounds:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to mitigate the risks of exposure. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Standard/Specification Rationale
Eyes/Face Tightly fitting safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.Protects against splashes and dust, preventing serious eye irritation.
Skin Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and irritation.
Long-sleeved laboratory coat.Provides a barrier against accidental spills and contact with skin.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Required if handling in a poorly ventilated area or if dust is generated.

Operational and Handling Protocols

Adherence to proper operational procedures is essential for the safe handling of this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly.

  • Dispensing: Avoid creating dust when handling the solid form.[1] Use spark-proof tools and explosion-proof equipment if the compound is flammable in its liquid state.

  • During Use: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1] Avoid contact with skin, eyes, and clothing.[1]

  • After Handling: Wash hands and any exposed skin thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store away from strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

Waste Collection:

  • Collect waste material in a suitable, labeled, and closed container.[1]

  • Do not dispose of it in the sewer system.

Disposal Method:

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_dispense Dispense Chemical Carefully prep_setup->handle_dispense handle_experiment Conduct Experiment handle_dispense->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose post_remove_ppe Remove and Dispose of PPE Properly cleanup_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methylisoxazol-5-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Methylisoxazol-5-yl)acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。